Clostripain
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
49596-05-6 |
|---|---|
分子式 |
C192H456O6 |
分子量 |
2862 g/mol |
IUPAC名 |
hexakis(2,7-dimethyloctan-4-ol);hexakis(2,7-dimethyloct-4-ene);molecular hydrogen;propane |
InChI |
InChI=1S/6C10H22O.6C10H20.24C3H8.6H2/c6*1-8(2)5-6-10(11)7-9(3)4;6*1-9(2)7-5-6-8-10(3)4;24*1-3-2;;;;;;/h6*8-11H,5-7H2,1-4H3;6*5-6,9-10H,7-8H2,1-4H3;24*3H2,1-2H3;6*1H |
InChIキー |
SRMJIROQHUCOER-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Clostripain: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostripain, an endopeptidase originating from the anaerobic bacterium Clostridium histolyticum, is a highly specific cysteine protease with a primary preference for cleaving peptide bonds at the C-terminus of arginine residues. This technical guide provides a comprehensive overview of the molecular architecture of this compound, detailing its subunit composition, post-translational maturation, and the key residues involved in its catalytic activity. In-depth experimental protocols for its purification, activity assessment, structural determination, and site-directed mutagenesis are presented to facilitate its application in research and drug development.
Molecular Structure and Subunits
This compound is a heterodimeric protein composed of a heavy chain and a light chain, which are non-covalently associated.[1][2] Both chains are encoded by a single gene and are the result of post-translational processing of a larger precursor protein.[1] The mature enzyme is composed of 526 residues.[1]
Subunit Composition and Molecular Weight
The precursor protein undergoes significant modification to yield the active heterodimer. The table below summarizes the reported molecular weights of the this compound subunits from various experimental and theoretical sources.
| Component | Reported Molecular Weight (kDa) | Method/Reference |
| Proenzyme | 59 | MicroED Structure Analysis |
| Mature Heterodimer (Theoretical) | 53.0 | Sequence Analysis[1] |
| Heavy Chain | 45 | Gilles et al. 1979[1] |
| 38 | Islet Isolation Study[3] | |
| 43 | Ullmann & Bordusa, 2004 | |
| Light Chain | 12.5 | Gilles et al. 1979[1][4] |
| 15 | Islet Isolation Study[3] | |
| 15.4 | Ullmann & Bordusa, 2004 |
Post-Translational Processing and Activation
The biosynthesis of active this compound involves the proteolytic removal of a signal peptide, a propeptide, and a linker peptide from the initial gene product. This maturation process is autocatalytic and dependent on the presence of calcium ions.[3] The precursor protein consists of a 27-amino acid signal peptide, a 23-amino acid propeptide, a 131-amino acid light chain, a 9-amino acid linker peptide, and a 336-amino acid heavy chain.[1] The enzyme is activated by reducing agents such as dithiothreitol (B142953) (DTT) or cysteine.[2]
References
- 1. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
The Inner Workings of Clostripain: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Clostripain, a cysteine protease originating from the bacterium Clostridium histolyticum, stands out for its stringent specificity in cleaving proteins at the carboxyl side of arginine residues.[1] This unique characteristic makes it a valuable tool in protein sequencing and a subject of interest in drug development. This in-depth technical guide elucidates the core mechanism of this compound's action, detailing its catalytic machinery, substrate specificity, and the experimental protocols used to unravel its function.
The Catalytic Core: A Cysteine-Histidine Dyad
At the heart of this compound's proteolytic activity lies a catalytic dyad composed of Cysteine-231 (Cys231) and Histidine-176 (His176).[2][3] Unlike the typical Cys-His-Asn/Asp catalytic triad (B1167595) found in many cysteine proteases, this compound employs this two-residue system to effect peptide bond hydrolysis.[4][5]
The catalytic cycle commences with the deprotonation of the Cys231 thiol group by the imidazole (B134444) side chain of His176. This generates a highly reactive thiolate anion. The nucleophilic thiolate then attacks the carbonyl carbon of the arginine residue in the substrate's P1 position, leading to the formation of a tetrahedral intermediate. The oxyanion hole, a structural feature of the active site, stabilizes this transient, negatively charged intermediate through hydrogen bonding. Subsequently, the tetrahedral intermediate collapses, breaking the peptide bond and forming an acyl-enzyme intermediate, where the N-terminal portion of the substrate is covalently attached to Cys231. The C-terminal portion of the substrate, now with a new amino terminus, is released. In the final deacylation step, a water molecule, activated by His176, attacks the acyl-enzyme intermediate. This regenerates the active site cysteine and releases the N-terminal portion of the substrate, completing the catalytic cycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
Unraveling the Specificity of Clostripain: A Technical Guide for Researchers
An In-depth Examination of the Arginine-C Endopeptidase for Applications in Research and Drug Development
Clostripain, a cysteine protease originating from the anaerobic bacterium Clostridium histolyticum, stands out for its stringent specificity in cleaving peptide bonds exclusively at the carboxyl side of arginine residues. This remarkable selectivity makes it an invaluable tool in protein chemistry, proteomics, and various biotechnological applications. This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailing the kinetic parameters of its interaction with various substrates, outlining experimental protocols for its characterization, and visualizing the principles of its substrate recognition.
Core Principles of this compound Substrate Recognition
This compound's substrate specificity is primarily dictated by the amino acid residue at the P1 position of the substrate, following the nomenclature of Schechter and Berger, where the scissile bond is between the P1 and P1' residues. The enzyme exhibits an overwhelming preference for Arginine (Arg) at this position. While it can cleave bonds C-terminal to Lysine (Lys), the efficiency is significantly lower.[1] The structural basis for this high specificity lies in the architecture of the S1 binding pocket of the enzyme, which is a large, electronegative pocket well-suited to accommodate the positively charged guanidinium (B1211019) group of an arginine side chain.[2] The residue Asp229 within this pocket is predicted to be a key determinant of this P1 specificity.[2]
Beyond the primary P1 recognition, the amino acid residues at adjacent positions (P2, P3, P4, and P1', P2', etc.) also exert a significant influence on the efficiency of cleavage. Understanding these extended subsite preferences is crucial for predicting cleavage sites in novel protein substrates and for designing specific inhibitors or activity-based probes.
Quantitative Analysis of Substrate Specificity
The catalytic efficiency of this compound with different substrates is best described by the kinetic parameters kcat (turnover number), Km (Michaelis constant), and the specificity constant (kcat/Km). While a comprehensive dataset for all possible amino acid substitutions at each subsite is not available, studies using synthetic peptide substrates have provided valuable insights into the enzyme's preferences.
P1 Subsite Specificity
The defining characteristic of this compound is its strong preference for Arginine at the P1 position.
| P1 Residue | Relative Activity | Reference |
| Arginine | +++++ | General consensus |
| Lysine | + | [1] |
Note: '+' indicates the level of observed activity.
P3 Subsite Specificity
Systematic studies on the influence of charged residues at the P3 position have revealed a preference for uncharged or negatively charged residues over positively charged ones. This suggests a narrow S3 subsite that may sterically and/or electrostatically disfavor bulky, positively charged side chains.
Table 1: Kinetic Parameters of this compound with Substrates Varying at the P3 Position
| Substrate (P4-P3-P2-P1) | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Reference |
| Ac-Phe-Ala -Arg-OEt | 135 | 0.045 | 3.0 x 106 | [3] |
| Ac-Phe-Gly -Arg-OEt | 120 | 0.050 | 2.4 x 106 | [3] |
| Ac-Phe-Asp -Arg-OEt | 105 | 0.030 | 3.5 x 106 | [3] |
| Ac-Phe-Glu -Arg-OEt | 98 | 0.028 | 3.5 x 106 | [3] |
| Ac-Phe-Lys -Arg-OEt | 35 | 0.100 | 0.35 x 106 | [3] |
| Ac-Phe-Orn -Arg-OEt | 42 | 0.120 | 0.35 x 106 | [3] |
Ac = Acetyl; OEt = Ethyl ester
S' Subsite Specificity (P1', P2', P3')
Studies on the S' subsites, which accommodate the amino acid residues on the C-terminal side of the scissile bond, have shown a strong preference for positively charged residues at the P2' position.[4] Conversely, negatively charged residues at the P1' and P2' positions are poorly tolerated.[4] Aromatic side chains are generally not well-accepted in the S' subsites, particularly at the P3' position.[4] Interestingly, Glycine at the P1' position leads to effective interactions, while at the P2' position, it is not favored.[4]
Experimental Protocols for Characterizing this compound Specificity
Accurate determination of this compound's substrate specificity relies on robust experimental methodologies. The following sections detail key protocols used in its characterization.
This compound Activity Assay using N-α-Benzoyl-L-arginine ethyl ester (BAEE)
This is the most common and traditional method for assaying this compound activity. The hydrolysis of the ester bond in BAEE is monitored spectrophotometrically.
Materials:
-
This compound enzyme solution
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 1 mM in water)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 2.5 mM Dithiothreitol (DTT) and 10 mM CaCl2
-
Spectrophotometer capable of reading at 253 nm
-
Quartz cuvettes
Procedure:
-
Prepare the assay buffer and equilibrate to 25 °C.
-
In a quartz cuvette, mix the assay buffer and the BAEE substrate solution.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 253 nm for 2-3 minutes.
-
Initiate the reaction by adding a small, known volume of the this compound enzyme solution to the cuvette.
-
Immediately mix by inverting the cuvette and start recording the absorbance at 253 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the reaction curve.
-
The enzyme activity can be calculated using the molar extinction coefficient of the product, N-α-benzoyl-L-arginine (ε253 = 1150 M-1cm-1).
One unit of this compound is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25 °C and pH 7.6.
Profiling Substrate Specificity with Fluorogenic Peptide Libraries
This high-throughput method allows for the rapid screening of a large number of potential peptide substrates to determine the preferred amino acid at each subsite.
Materials:
-
This compound enzyme solution
-
Positional scanning synthetic combinatorial library of fluorogenic peptides (e.g., tetrapeptides with a fluorophore like 7-amino-4-methylcoumarin, AMC). The library is designed such that one position (P1, P2, P3, or P4) is fixed with a specific amino acid, while the other positions are a mixture of all amino acids.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 2.5 mM DTT and 10 mM CaCl2
-
Fluorescence microplate reader
Procedure:
-
Dilute the this compound enzyme to an appropriate concentration in the assay buffer.
-
In a 96-well or 384-well black microplate, add the individual peptide library pools to separate wells.
-
Initiate the reactions by adding the diluted this compound solution to each well.
-
Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., excitation at ~380 nm and emission at ~460 nm for AMC).
-
The rate of fluorescence increase is proportional to the rate of cleavage of the substrate.
-
By comparing the cleavage rates across all the library pools for a given position, the preferred amino acid at that subsite can be identified.
Mass Spectrometry-Based Analysis of Peptide Cleavage Products
This powerful technique provides definitive identification of cleavage sites within a protein or a complex mixture of peptides.
Materials:
-
This compound enzyme solution
-
Protein or peptide substrate(s) of interest
-
Digestion Buffer: e.g., 50 mM Tris-HCl, pH 7.6, containing 2.5 mM DTT and 10 mM CaCl2
-
Reagents for sample cleanup and preparation for mass spectrometry (e.g., C18 desalting columns)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the protein/peptide substrate with this compound in the digestion buffer for a defined period (e.g., 4-16 hours) at an optimal temperature (e.g., 37 °C).
-
Stop the reaction by adding an acid (e.g., formic acid) or by heat inactivation.
-
Desalt and purify the resulting peptide mixture using a C18 column.
-
Analyze the peptide mixture by LC-MS/MS.
-
The MS/MS data is then searched against a protein database to identify the generated peptides.
-
The identified peptides will reveal the specific cleavage sites of this compound within the substrate.
Visualizing Experimental Workflows and Specificity Logic
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining protease specificity and the logical relationship of subsite preferences.
Caption: A generalized workflow for determining this compound substrate specificity.
Caption: Logical relationship of subsite preferences influencing this compound's cleavage efficiency.
Conclusion
This compound's high specificity for arginine residues at the P1 position, modulated by the physicochemical properties of amino acids in adjacent subsites, makes it a powerful and predictable tool for protein manipulation and analysis. A thorough understanding of its substrate preferences, gained through the quantitative kinetic studies and robust experimental protocols outlined in this guide, is essential for its effective application in research and the development of novel therapeutics. The continued exploration of its interactions with a broader range of peptide substrates will further refine our understanding of this important enzyme and expand its utility in the life sciences.
References
- 1. Specificity and mechanism of this compound catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engagement of the S1, S1’ and S2’ subsites drives efficient catalysis of peptide bond hydrolysis by the M1-family aminopeptidase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subsite specificity studies on the unusual cysteine protease this compound: charged residues in the P3 position indicate a narrow subsite region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specificity of this compound from Clostridium histolyticum. Mapping the S' subsites via acyl transfer to amino acid amides and peptides [pubmed.ncbi.nlm.nih.gov]
Clostripain: A Comprehensive Technical Guide to its Gene, Protein, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostripain (EC 3.4.22.8), a cysteine endopeptidase secreted by the pathogenic bacterium Clostridium histolyticum, is a key virulence factor characterized by its strict specificity for cleaving peptide bonds at the carboxyl side of arginine residues. This technical guide provides an in-depth overview of the this compound gene (cloSI) and its protein product, encompassing its genetic architecture, protein structure and function, enzymatic properties, and its role in pathogenesis. Detailed experimental protocols for its expression, purification, and activity assessment are provided, alongside a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of bacterial pathogenesis, enzyme mechanics, and the development of novel therapeutic agents targeting clostridial infections.
The this compound Gene (cloSI)
The proteolytic activity of this compound originates from a single gene, cloSI. Both the light and heavy chains of the mature, active enzyme are encoded by this single gene, which directs the synthesis of a large precursor protein.
Genetic Organization
The cloSI gene from Clostridium histolyticum has been sequenced and its details are available in public databases.
| Parameter | Value | Reference |
| Gene Name | cloSI | UniProt: P09870 |
| Organism | Hathewaya histolytica (Clostridium histolyticum) | UniProt: P09870 |
| GenBank Accession | X63673 | [1] |
The this compound Protein: From Precursor to Active Enzyme
This compound is synthesized as an inactive zymogen, a common regulatory mechanism for proteases to prevent unwanted proteolytic activity. The precursor protein undergoes a series of post-translational modifications to yield the mature, active heterodimeric enzyme.
Protein Sequence and Domains
The full-length precursor protein consists of 526 amino acids.[2] Its structure is modular, comprising a signal peptide for secretion, a propeptide, the light chain, a linker peptide, and the heavy chain.[3][4]
Table 2.1: Domain Organization of the this compound Precursor Protein
| Domain | Residue Positions | Length (Amino Acids) | Function |
| Signal Peptide | 1-27 | 27 | Directs secretion of the protein |
| Propeptide | 28-50 | 23 | Acts as an intramolecular chaperone and inhibitor |
| Light Chain | 51-181 | 131 | Part of the mature enzyme |
| Linker Peptide | 182-190 | 9 | Connects the light and heavy chains; removed during activation |
| Heavy Chain | 191-526 | 336 | Contains the catalytic active site; part of the mature enzyme |
The full amino acid sequence of the this compound precursor can be accessed via UniProt under the accession number P09870.[2]
Post-Translational Modification and Activation
The maturation of the this compound precursor into the active enzyme is a calcium-dependent process of autoproteolytic cleavage.[5][6] This process involves the excision of the propeptide and the linker peptide, leading to the formation of the non-covalently associated heterodimer of the light and heavy chains.
Figure 1: this compound Synthesis and Activation Workflow.
Enzymatic Properties of this compound
This compound is a highly specific cysteine protease with distinct biochemical and kinetic properties.
Catalytic Mechanism and Active Site
The catalytic activity of this compound relies on a catalytic dyad within the heavy chain, composed of Cysteine-231 (Cys231) and Histidine-176 (His176).[2]
Substrate Specificity
This compound exhibits a strong preference for cleaving peptide bonds at the C-terminus of arginine residues.[7]
Kinetic Parameters
While specific kcat and Km values for this compound with the commonly used substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE) are not consistently reported in the literature, the enzyme's activity is well-characterized.
Table 3.1: Enzymatic Properties of this compound
| Parameter | Value | Reference |
| EC Number | 3.4.22.8 | [7] |
| Optimal pH | 7.4 - 7.8 | [7] |
| Optimal Temperature | ~37°C (activity increases with temperature up to a point) | [8][9] |
| Cofactors | Ca2+ is required for activation and stability | [5][6] |
| Inhibitors | TLCK (irreversible), Leupeptin (reversible) | [10][11] |
Experimental Protocols
Recombinant Expression and Purification of this compound
This protocol is adapted from a method for high-level production in a virulence-attenuated strain of Clostridium perfringens.[12]
Workflow:
Figure 2: Purification workflow for recombinant this compound.
Methodology:
-
Expression: Culture the recombinant Clostridium perfringens 13Δ6 strain carrying the pCLO expression vector in a suitable growth medium.
-
Harvesting: Centrifuge the culture to pellet the bacterial cells. The supernatant contains the secreted recombinant this compound (rCLO).
-
Ammonium Sulfate Precipitation: Precipitate the proteins from the culture supernatant using ammonium sulfate.
-
Hydroxyapatite Chromatography: Resuspend the precipitate and apply it to a hydroxyapatite chromatography column for initial purification.
-
Affinity Chromatography: Further purify the rCLO using benzamidine-Sepharose affinity chromatography, which specifically binds to arginine-specific proteases.
-
Verification: Analyze the purified rCLO by SDS-PAGE and N-terminal sequencing to confirm its purity and identity.
This compound Activity Assay
This assay is based on the hydrolysis of the synthetic substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE), which can be monitored spectrophotometrically.[13][14]
Reagents:
-
0.075 M Sodium phosphate (B84403) buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
This compound enzyme solution (appropriately diluted)
Procedure:
-
Prepare a reaction mixture containing the sodium phosphate buffer, DTT, and BAEE in a quartz cuvette.
-
Equilibrate the mixture to 25°C in a spectrophotometer.
-
Initiate the reaction by adding the this compound enzyme solution.
-
Monitor the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
Unit Definition: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Role in Pathogenesis
This compound is a significant virulence factor in Clostridium histolyticum infections, contributing to the breakdown of host tissues. Its primary pathogenic role is the degradation of extracellular matrix proteins, which facilitates the spread of the bacteria and other toxins.[15] There is currently no strong evidence to suggest that this compound directly activates specific host cell signaling pathways; its pathogenic effects are primarily attributed to its potent and specific proteolytic activity.
Figure 3: Pathogenic mechanism of this compound.
Conclusion
This compound remains a subject of significant interest due to its unique specificity and its role in clostridial pathogenesis. This guide provides a foundational understanding of its genetic and protein characteristics, enzymatic functions, and methods for its study. For professionals in drug development, the detailed information on its structure and catalytic mechanism offers a basis for the rational design of specific inhibitors that could serve as novel therapeutics for gas gangrene and other clostridial infections. Further research into its precise kinetic parameters and potential subtle interactions with host cells may yet reveal more intricate aspects of its biological role.
References
- 1. uniprot.org [uniprot.org]
- 2. Item - Functional analysis of signal transduction systems in clostridium perfringens - Monash University - Figshare [bridges.monash.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. uniprot.org [uniprot.org]
- 5. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of the this compound gene from Clostridium histolyticum in Escherichia coli and Bacillus subtilis: maturation of the this compound precursor is coupled with self-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity and mechanism of this compound catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 9. Optimum Temperature for Enzyme Activity: Definition & Overview - Video | Study.com [study.com]
- 10. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 11. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 12. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. uniprot.org [uniprot.org]
- 14. Signal transduction pathways and cellular intoxication with Clostridium difficile toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LOC142136273 uncharacterized LOC142136273 [Mixophyes fleayi (Fleay's barred frog)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Properties of Native vs. Recombinant Clostripain
For Immediate Release
This technical guide provides a comprehensive comparison of the biochemical and biophysical properties of native and recombinant clostripain, an essential tool for researchers, scientists, and drug development professionals. This compound, a cysteine protease isolated from Clostridium histolyticum, is highly valued for its strict specificity in cleaving the carboxyl peptide bond of arginine residues.[1] With the advent of recombinant protein technology, this compound is now also produced in various heterologous expression systems, offering an alternative to the native enzyme. This document will delve into the core characteristics of both forms, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of the most suitable enzyme for your research needs.
Executive Summary
This compound, whether isolated from its native source or produced recombinantly, functions as a heterodimer composed of a heavy and a light chain.[2] Both forms require a reducing agent, such as dithiothreitol (B142953) (DTT), and calcium ions for maximal enzymatic activity.[1] The primary distinction lies in the source and production method, which can influence properties such as specific activity, potential for post-translational modifications, and immunogenicity. Recombinant this compound offers advantages in terms of production scalability and consistency, while native this compound represents the enzyme in its natural form, which may be preferable for certain applications. This guide will explore these nuances in detail.
Physicochemical and Kinetic Properties: A Comparative Analysis
The fundamental properties of native and recombinant this compound are summarized below. It is important to note that the characteristics of recombinant this compound can vary depending on the expression system used.
| Property | Native this compound | Recombinant this compound |
| Source | Clostridium histolyticum culture filtrate[1] | Escherichia coli[3], Clostridium perfringens[4] |
| Molecular Weight | Heavy Chain: ~45 kDa, Light Chain: ~12.5 kDa[5] | Heavy Chain: ~38.1 kDa, Light Chain: ~15.0 kDa (C. perfringens expressed)[4] |
| Structure | Heterodimer of a heavy and a light chain[2] | Heterodimer of a heavy and a light chain[4] |
| Specificity | Highly specific for the carboxyl peptide bond of arginine[1] | Highly specific for the carboxyl peptide bond of arginine[4] |
| Optimal pH | 7.4 - 7.8[6] | ~6.5 (for a this compound-like protease from C. perfringens)[7] |
| Activators | Reducing agents (e.g., DTT, cysteine), Ca²⁺[1] | Reducing agents (e.g., DTT), Ca²⁺[7] |
| Inhibitors | Oxidizing agents, sulfhydryl reagents (e.g., TLCK), Co²⁺, Cu²⁺, Cd²⁺, heavy metal ions[1] | Similar to native this compound |
| Specific Activity | Varies by preparation | Recombinant from C. perfringens reported to have ~2-fold higher specific activity than commercially available native this compound[4] |
| Kinetic Parameters (BAEE substrate) | Km: 0.336 mM, Vmax: 43.67 µmol/min/mg (for a this compound-like protease)[7] | Km: 0.852 mM, Vmax: 123.46 µmol/min/mg (for a this compound-like protease from C. perfringens)[7] |
| Post-Translational Modifications | Potential for native glycosylation and other modifications[8][9] | Dependent on expression system; prokaryotic systems like E. coli do not perform glycosylation[10] |
| Immunogenicity | Can elicit an immune response[11] | May differ from native protein depending on folding and modifications[11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experimental protocols related to the characterization and use of this compound.
Purification of this compound
Native this compound Purification Workflow
The purification of native this compound from Clostridium histolyticum culture supernatants typically involves multiple chromatographic steps to separate it from other secreted proteins, including collagenases.
Recombinant this compound (from C. perfringens) Purification Workflow
A method for purifying recombinant this compound expressed in a virulence-attenuated strain of Clostridium perfringens has been described.[4]
This compound Activity Assay (BAEE Assay)
The most common method for determining this compound activity is a spectrophotometric assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate. The hydrolysis of BAEE is monitored by the increase in absorbance at 253 nm.[6]
Protocol Outline:
-
Reagent Preparation:
-
0.075 M Sodium phosphate (B84403) buffer, pH 7.6
-
7.5 mM Dithiothreitol (DTT)
-
0.75 mM N-Benzoyl-L-arginine ethyl ester (BAEE)
-
Activation solution: 1.0 mM Calcium acetate (B1210297) containing 2.5 mM DTT
-
-
Enzyme Preparation:
-
Dissolve or dilute the this compound to a concentration of 1 mg/ml in water.
-
Immediately before the assay, dilute the enzyme further in the activation solution to a concentration of 0.2-0.8 units/ml.
-
-
Assay Procedure:
-
Set a spectrophotometer to 253 nm and 25°C.
-
In a cuvette, mix 1.0 ml of phosphate buffer, 1.0 ml of DTT solution, and 1.0 ml of BAEE solution.
-
Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution.
-
Record the increase in absorbance at 253 nm for 4-5 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
-
One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[6]
-
Post-Translational Modifications: A Point of Divergence
Post-translational modifications (PTMs) can significantly impact a protein's function, stability, and immunogenicity.[8] While native this compound, produced in C. histolyticum, may undergo various PTMs, including potential glycosylation, recombinant proteins expressed in prokaryotic systems like E. coli will lack these modifications.[9][10] The absence of glycosylation in E. coli-expressed recombinant this compound may affect its folding, stability, and interaction with other molecules compared to its native counterpart. Expression in eukaryotic systems, such as Pichia pastoris, could introduce glycosylation, but the pattern may differ from that of the native enzyme.
Immunogenicity: Considerations for In Vivo Applications
For therapeutic or in vivo diagnostic applications, the immunogenicity of a protein is a critical consideration. Both native and recombinant proteins can elicit an immune response.[11] Denatured proteins or those with non-native folding, which can sometimes occur with recombinant expression, may present different epitopes and be less immunogenic than the native form.[11] However, impurities from the purification process of native proteins can also contribute to immunogenicity. The choice between native and recombinant this compound for in vivo studies should, therefore, involve a careful assessment of the potential immune response.
Application in Signaling Pathway Research
While this compound is not a direct component of known signaling pathways, its high specificity for arginine residues makes it a valuable tool for studying them.
Logical Workflow for Using this compound in Signaling Research:
By selectively cleaving a protein of interest that contains accessible arginine residues, researchers can investigate the functional consequences of its inactivation or fragmentation on downstream signaling events. This approach can help to elucidate the role of specific proteins within a complex signaling cascade.
Conclusion
The choice between native and recombinant this compound depends heavily on the specific application. Recombinant this compound, particularly from systems like C. perfringens, offers the potential for higher specific activity and greater production consistency, making it an attractive option for large-scale and routine applications.[4] Native this compound, on the other hand, provides the enzyme with its natural post-translational modifications, which may be critical for studies requiring the most authentic protein conformation and function. This guide provides the foundational knowledge for researchers to make an informed decision and to properly design and execute experiments involving this highly specific and valuable protease.
References
- 1. Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The heterodimeric protease this compound from Clostridium histolyticum is encoded by a single gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretory expression of active this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-level production and purification of this compound expressed in a virulence-attenuated strain of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. scispace.com [scispace.com]
- 8. Overview of Post-translational Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases [mdpi.com]
- 10. Glycosylation of Structured Protein Domains in Cell-Free Reaction Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the immunogenicity of the native and denatured forms of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the expression and immunogenicity of four versions of recombinant Clostridium perfringens beta toxin designed by bioinformatics tools - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Calcium in Modulating Clostripain Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8), a cysteine protease isolated from the culture filtrates of Clostridium histolyticum, is a heterodimeric enzyme renowned for its high specificity in cleaving the carboxyl peptide bond of arginine residues.[1] This remarkable specificity has rendered it an invaluable tool in proteomics for peptide mapping and sequence analysis. Beyond its utility in research, this compound's activity is implicated in the pathogenesis of clostridial infections, making it a target for inhibitor development.[1] A unique and essential characteristic of this compound is its dependence on calcium ions for both its catalytic activity and structural stability.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the role of calcium in this compound function, detailing its impact on activation, stability, and enzymatic kinetics. The guide also outlines key experimental protocols for studying this interaction and presents visual models of the proposed mechanisms.
Calcium is an Absolute Requirement for this compound Activity and Stability
This compound's function is intrinsically linked to the presence of calcium ions. The enzyme's activity is significantly diminished in the presence of chelating agents such as EDTA, which sequester calcium from the environment.[2] This dependence is highly specific to calcium, as other divalent cations like magnesium (Mg²⁺) and strontium (Sr²⁺) have been shown to be ineffective substitutes for activating the enzyme.[3]
The role of calcium extends beyond mere activation to encompass the structural integrity of the enzyme. The presence of calcium ions is crucial for maintaining the conformational stability of this compound, protecting it from autolysis and thermal denaturation. While the precise thermodynamic parameters of this stabilization are yet to be fully elucidated for this compound, studies on other bacterial proteases have shown that calcium binding can significantly increase the half-life of the enzyme at elevated temperatures.
Quantitative Data on Calcium Dependence
While the essential role of calcium is well-established, specific quantitative data on the optimal calcium concentration for this compound activity remains sparse in publicly available literature. Standard enzymatic assays for this compound typically utilize a calcium concentration in the range of 0.02 mM to 1.0 mM.[4][5] For instance, a commonly used activation solution for diluting the enzyme immediately prior to assay contains 1.0 mM calcium acetate.[5] Another standard assay protocol specifies a final concentration of 0.02 mM calcium chloride in the reaction mixture.[4]
A study on a bacterial calpain-like peptidase, which also undergoes calcium-dependent autoprocessing, found that its activity was dependent on calcium concentrations greater than 1 mM. This suggests that the optimal concentration for this compound may lie within the low millimolar range. However, detailed kinetic studies across a range of calcium concentrations are needed to definitively determine the optimal level for maximal this compound activity.
Currently, there is a lack of published data on the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH, ΔS) of calcium binding to this compound. Such data, typically obtained through techniques like Isothermal Titration Calorimetry (ITC), would be invaluable for a more complete understanding of the calcium-clostripain interaction. For context, a study on the C-terminal domain of a toxin from Clostridium perfringens reported a low-affinity calcium binding with a Kd in the range of 175-250 µM, as determined by fluorescence spectroscopy.[5]
| Parameter | Value | Method | Reference |
| Effective Ca²⁺ Concentration in Assays | 0.02 mM - 1.0 mM | Spectrophotometric Activity Assay | [4][5] |
| Calcium Binding Affinity (Kd) | Not Reported | - | - |
| Calcium Binding Stoichiometry (n) | Not Reported | - | - |
| Thermodynamic Parameters (ΔH, ΔS) | Not Reported | - | - |
Mechanism of Calcium-Mediated Activation and Stabilization
The prevailing hypothesis for the role of calcium in this compound function centers on its ability to induce and maintain a proteolytically competent conformation. This is achieved through a multi-step process that includes the auto-activation of the pro-enzyme.
Calcium-Dependent Auto-activation
This compound is synthesized as an inactive proenzyme (pro-clostripain).[6] The maturation into the active heterodimeric enzyme, composed of a heavy and a light chain, involves a series of autocatalytic cleavage events.[6] This auto-maturation process is critically dependent on the presence of calcium ions.[6]
The binding of calcium to the pro-clostripain molecule is believed to trigger a conformational change that exposes the cleavage sites, allowing for the removal of a linker peptide.[6] This process ultimately leads to the formation of the mature, active enzyme. While the precise structural details of this calcium-induced conformational cascade in this compound are still under investigation, the recent determination of the active this compound structure by MicroED provides a foundation for future studies in this area.[6] Molecular modeling studies have suggested the presence of two possible calcium-binding sites within the this compound structure, with Asp229 being a key residue in defining substrate specificity.[2]
Conformational Stability
Once activated, the continued presence of calcium is essential for maintaining the structural integrity and stability of the active this compound heterodimer. Calcium ions are thought to bind to specific sites on the enzyme, acting as a "molecular glue" that locks the protein into its active conformation. This stabilization likely involves the coordination of calcium by carboxylate groups of aspartate and glutamate (B1630785) residues within flexible loop regions of the protein. By rigidifying these regions, calcium binding prevents the enzyme from adopting inactive or degradation-prone conformations.
The removal of calcium by chelating agents would reverse this stabilization, leading to a more flexible and unstable protein structure, increased susceptibility to proteolytic degradation, and a concomitant loss of enzymatic activity.
Experimental Protocols
Investigating the precise role of calcium in this compound activity requires robust and well-defined experimental protocols. The following sections detail methodologies for assessing this compound activity as a function of calcium concentration and for characterizing the binding of calcium to the enzyme.
Spectrophotometric Assay of this compound Activity with Varying Calcium Concentrations
This protocol is adapted from the classic N-benzoyl-L-arginine ethyl ester (BAEE) assay and is designed to determine the effect of calcium concentration on this compound's catalytic activity.
Materials:
-
Purified this compound
-
N-benzoyl-L-arginine ethyl ester (BAEE)
-
Sodium phosphate (B84403) buffer (e.g., 0.075 M, pH 7.6)
-
Dithiothreitol (DTT)
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M)
-
EDTA solution (e.g., 0.5 M)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BAEE (e.g., 0.75 mM) in the sodium phosphate buffer.
-
Prepare a fresh solution of DTT (e.g., 7.5 mM) in the sodium phosphate buffer.
-
Prepare a series of activation solutions by diluting the CaCl₂ stock solution in the sodium phosphate buffer containing a constant concentration of DTT (e.g., 2.5 mM) to achieve a range of final calcium concentrations in the assay (e.g., 0 mM, 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM, 10 mM). Include a control with EDTA (e.g., 5 mM) to demonstrate calcium dependence.
-
Dissolve or dilute the this compound enzyme to a stock concentration (e.g., 1 mg/ml) in deionized water.
-
-
Enzyme Activation:
-
Immediately prior to the assay, dilute the this compound stock solution in each of the prepared activation solutions to a working concentration (e.g., 0.2-0.8 units/ml). Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for calcium binding and activation.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
In a cuvette, combine the sodium phosphate buffer, DTT solution, and BAEE solution.[5] The final volume and concentrations should be consistent across all assays (e.g., final concentrations of 0.075 M sodium phosphate, 7.5 mM DTT, 0.75 mM BAEE in a 3.0 ml reaction volume).[5]
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and establish a blank rate.[5]
-
To initiate the reaction, add a small volume (e.g., 0.1 ml) of the appropriately diluted and activated enzyme solution and mix quickly.[5]
-
Record the increase in absorbance at 253 nm for 4-5 minutes. The rate of increase in absorbance is proportional to the rate of BAEE hydrolysis.[5]
-
-
Data Analysis:
-
Determine the initial reaction velocity (ΔA₂₅₃/minute) from the linear portion of the curve.
-
Plot the reaction velocity as a function of the final calcium concentration to determine the optimal calcium concentration for this compound activity.
-
To determine the effect of calcium on kinetic parameters (Km and kcat), perform the assay at the optimal calcium concentration with varying concentrations of the substrate (BAEE). The data can then be fitted to the Michaelis-Menten equation.
-
References
- 1. vitacyte.com [vitacyte.com]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Essential Role of Sulfhydryl Groups in Clostripain Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostripain, a cysteine endopeptidase from Clostridium histolyticum, exhibits an absolute requirement for a reduced sulfhydryl group for its catalytic activity. This technical guide provides an in-depth exploration of this critical dependency, detailing the underlying biochemical mechanisms, experimental protocols for activity assessment, and the impact of various activating and inhibiting agents. Through a comprehensive review of available data, this document serves as a vital resource for researchers leveraging this compound in diverse applications, from protein sequencing to cell isolation and its study as a potential drug target.
Introduction
This compound (EC 3.4.22.8) is a highly specific protease that preferentially cleaves peptide bonds at the carboxyl side of arginine residues.[1] Its utility in various biochemical and biotechnological applications is well-established. A defining characteristic of this compound is its classification as a cysteine protease, signifying that a cysteine residue is integral to its catalytic mechanism.[2][3] The enzyme's activity is contingent upon the maintenance of this critical cysteine in its reduced, free sulfhydryl (-SH) form.[2][4] This guide delineates the pivotal role of sulfhydryl-reducing agents in activating this compound and provides the technical details necessary for its effective use and study.
The Biochemical Basis of Sulfhydryl Dependency
The catalytic activity of this compound is centered around a catalytic dyad composed of a cysteine and a histidine residue within its active site.[5] Structural and biochemical studies have identified the catalytic sulfhydryl residue as Cys41 of the heavy chain, which works in concert with His176.[5][6]
The enzymatic mechanism requires the nucleophilic attack of the deprotonated sulfhydryl group of the cysteine residue on the carbonyl carbon of the arginine residue in the substrate peptide. For this to occur, the cysteine residue must be in its free thiol state. However, the sulfhydryl group is susceptible to oxidation, which can lead to the formation of disulfide bonds, either intramolecularly or with other sulfhydryl-containing molecules. This oxidation renders the enzyme inactive.
Consequently, full enzymatic activity is achieved only after the complete reduction of any disulfide bonds within the enzyme.[2][4] This necessitates the presence of reducing agents, also known as sulfhydryl or thiol-containing compounds, in the reaction buffer to maintain the active site cysteine in its reduced state.
The Role of Reducing Agents
Reducing agents, such as dithiothreitol (B142953) (DTT), L-cysteine, and β-mercaptoethanol, are indispensable for the activation and sustained activity of this compound.[1][6] These molecules act by reducing the disulfide bonds in the oxidized (inactive) form of the enzyme, thereby regenerating the catalytically competent free sulfhydryl group in the active site.
The activation process can be conceptually illustrated as follows:
Caption: Activation of this compound by a reducing agent.
Quantitative Analysis of this compound Activity
The activity of this compound is typically quantified using a spectrophotometric assay with N-α-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate. The hydrolysis of BAEE by this compound produces N-α-Benzoyl-L-arginine and ethanol, leading to an increase in absorbance at 253 nm.
Impact of Reducing Agents on this compound Activity
The presence of a sulfhydryl-reducing agent is critical for maximal this compound activity. While various thiol-containing compounds can activate the enzyme, dithiothreitol (DTT) is commonly used in standard assays.
Table 1: Effect of Dithiothreitol (DTT) on this compound Activity
| Condition | DTT Concentration (mM) | Relative Activity (%) |
| Unactivated | 0 | ~10% of maximal activity |
| Activated | 2.5 | Significant activation |
| Activated | 7.5 | Near-maximal activation |
Note: The relative activity without a reducing agent is approximately 10% of the fully activated enzyme. The concentrations of 2.5 mM and 7.5 mM DTT are commonly used in standard assay protocols and result in substantial to near-maximal activation.
Inhibitors of this compound Activity
Conversely, agents that modify or oxidize the active site sulfhydryl group act as potent inhibitors of this compound.
Table 2: Common Inhibitors of this compound
| Inhibitor Class | Example | Mechanism of Action |
| Oxidizing Agents | - | Oxidize the active site -SH group to a disulfide or other oxidized species. |
| Sulfhydryl Reagents | N-tosyl-L-lysine chloromethyl ketone (TLCK) | Irreversibly alkylates the active site cysteine residue.[6][7] |
| Heavy Metal Ions | Co²⁺, Cu²⁺, Cd²⁺ | Interact with and block the active site sulfhydryl group.[1] |
| Chelating Agents | EDTA | While not directly acting on the sulfhydryl group, EDTA inhibits this compound by chelating Ca²⁺ ions, which are essential for the enzyme's stability and activity.[6] |
Experimental Protocols
Standard Enzymatic Assay for this compound Activity
This protocol is based on the spectrophotometric measurement of the hydrolysis of N-α-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Enzyme: this compound solution (0.5 - 1.5 units/ml in Activation Solution)
-
Substrate: 0.25 mM N-α-Benzoyl-L-arginine ethyl ester (BAEE) in 25 mM Sodium Phosphate Buffer, pH 7.6, with 2.5 mM DTT
-
Activation Solution: 10 mM MOPS, pH 7.4, containing 1.0 mM Calcium Chloride and 2.5 mM Dithiothreitol (DTT)[8]
-
Assay Buffer: 25 mM Sodium Phosphate Buffer, pH 7.6, with 2.5 mM DTT[8]
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Thermostatted cuvette holder (25°C)
-
Quartz cuvettes
Procedure:
-
Enzyme Activation: Prepare the this compound solution in the Activation Solution. Incubate at room temperature for 2-3 hours, or overnight at 5°C, to ensure full activation of the enzyme.[8]
-
Reaction Setup: In a quartz cuvette, combine the following:
-
3.0 ml of the BAEE substrate solution.
-
-
Equilibration: Place the cuvette in the spectrophotometer's thermostatted cell holder at 25°C and allow it to equilibrate for 5 minutes.
-
Blank Measurement: Monitor the absorbance at 253 nm to establish a baseline rate.
-
Initiate Reaction: Add 0.05 ml of the activated this compound enzyme solution to the cuvette.
-
Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 253 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.
Unit Definition: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C in the presence of 2.5 mM DTT.[8]
Experimental Workflow
Caption: Workflow for the this compound BAEE assay.
Conclusion
The sulfhydryl requirement of this compound is a fundamental aspect of its enzymatic function. A thorough understanding of this dependency is paramount for researchers and professionals in drug development who utilize this enzyme. The presence of a suitable reducing agent, typically DTT, is essential to maintain the catalytic cysteine residue in its active, reduced state, thereby ensuring optimal enzymatic activity. Conversely, oxidizing agents and sulfhydryl-specific reagents act as potent inhibitors. The standardized protocols and data presented in this guide provide a solid foundation for the effective and reproducible use of this compound in a variety of scientific applications. Further research to elucidate the precise kinetic parameters under varying reducing conditions would provide an even more complete understanding of this critical enzymatic feature.
References
- 1. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 2. alpha-Clostripain. Chemical characterization, activity, and thiol content of the highly active form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structure-function relationship in the this compound family of peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 7. Studies on the active site of this compound. The specific inactivation by the chloromethyl ketone derived from -N-tosyl-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Clostripain-Based Tissue Dissociation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain, a cysteine protease derived from Clostridium histolyticum, is a powerful enzymatic tool for tissue dissociation and the isolation of primary cells. Its high specificity for the carboxyl peptide bond of arginine residues makes it a valuable component of enzyme cocktails, often used in synergy with collagenase, for the gentle and efficient breakdown of the extracellular matrix.[1] These application notes provide detailed protocols and supporting data for the use of this compound in the dissociation of various tissues, enabling researchers to optimize cell yields and viability for downstream applications in research, drug development, and regenerative medicine.
This compound's efficacy is particularly notable in the isolation of human pancreatic islets, where its addition to enzyme blends has been shown to significantly improve islet yields and transplantation rates.[2] Furthermore, different crude collagenase preparations contain varying levels of this compound, allowing for the selection of an appropriate enzyme blend based on the specific tissue being dissociated.
Principle of Action
This compound is a sulfhydryl-activated enzyme that requires reducing agents, such as dithiothreitol (B142953) (DTT), and calcium ions for optimal activity.[1] It acts by selectively hydrolyzing proteins at the C-terminal side of arginine residues. This targeted proteolytic activity complements the action of collagenase, which primarily degrades collagen, leading to a more complete and efficient dissociation of the extracellular matrix.
Signaling Pathways and Logical Relationships
The process of enzymatic tissue dissociation using a combination of collagenase and this compound follows a logical workflow designed to maximize the yield of viable, functional cells. The following diagram illustrates the key steps and decision points in a typical protocol.
Quantitative Data Summary
The addition of this compound to the enzyme blend for human pancreatic islet isolation has been demonstrated to significantly enhance key isolation parameters. The following tables summarize the quantitative outcomes from studies comparing standard protocols with those supplemented with this compound.
Table 1: Comparison of Islet Isolation Outcomes With and Without this compound
| Parameter | Control Group (No this compound) | This compound Group | P-value | Reference |
| Islet Equivalents (IE) | 254,765 (range: 24,130-588,696) | 391,565 (range: 223,368-657,609) | 0.0199 | [2] |
| Purified Tissue Volume (µL) | 1,333 (range: 200-3,100) | 2,235 (range: 1,100-6,025) | 0.0090 | [2] |
| IE per gram of Pancreas | 2,498 (range: 233-6,086) | 3,598 (range: 2,440-6,246) | 0.0362 | [2] |
Table 2: Post-Culture Islet Viability and Survival with Different Enzyme Combinations
| Enzyme Combination | Islet Viability (Freshly Isolated) | Overall Survival (Post-Culture) | Reference |
| Collagenase Alone | 78.9 ± 1.7% | 52.9 ± 5.1% | [3] |
| Collagenase + Neutral Protease (NP) | 75.7 ± 2.5% | - | [3] |
| Collagenase + this compound (CP) | 81.4 ± 2.3% | 74.5 ± 4.8% | [3] |
| Collagenase + NP + CP | 73.1 ± 4.3% | 42.7 ± 3.9% | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the dissociation of various tissues. A general protocol is provided first, followed by tissue-specific adaptations.
General Tissue Dissociation Protocol
This protocol serves as a starting point and should be optimized for each specific tissue type and application.
Materials:
-
Tissue of interest
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase (type appropriate for the tissue)
-
This compound (or crude collagenase with known this compound activity)
-
Dithiothreitol (DTT) for this compound activation (optional, see manufacturer's instructions)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS) or other protease inhibitor
-
Culture medium appropriate for the isolated cells
Equipment:
-
Sterile dissection tools
-
Petri dishes
-
Incubator or water bath at 37°C
-
Shaking platform or rotator
-
Centrifuge
-
Cell strainers (e.g., 70-100 µm)
-
Hemocytometer or automated cell counter
-
Microscope
Workflow Diagram:
Procedure:
-
Tissue Preparation:
-
Aseptically collect the tissue and place it in a sterile petri dish containing cold HBSS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scissors or scalpels.
-
Wash the minced tissue several times with cold HBSS to remove excess blood and debris.
-
-
Enzyme Preparation:
-
Prepare the digestion solution by dissolving collagenase and this compound in HBSS at the desired concentrations. If using a crude collagenase, the this compound will be a component of the mixture.
-
If required, activate the this compound according to the manufacturer's instructions, typically by adding DTT to a final concentration of 1-5 mM.
-
Add DNase I to the digestion solution (typically 10-20 U/mL) to prevent cell clumping from DNA released from lysed cells.
-
Warm the enzyme solution to 37°C.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile container with the pre-warmed digestion solution.
-
Incubate at 37°C with gentle agitation (e.g., on a shaking platform or rotator) for a predetermined time (typically 15-90 minutes).
-
Monitor the digestion progress periodically by gently pipetting the tissue fragments to observe the release of single cells.
-
-
Stopping the Digestion:
-
Once the tissue is sufficiently dissociated, stop the enzymatic reaction by adding an equal volume of cold culture medium containing 10% FBS or a specific protease inhibitor. The cold temperature and serum proteins will inhibit the enzyme activity.
-
-
Cell Isolation:
-
Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) into a new sterile tube to remove any undigested tissue clumps.
-
Centrifuge the filtered cell suspension at a low speed (e.g., 200-400 x g) for 5-10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, cold culture medium.
-
Wash the cells by repeating the centrifugation and resuspension steps 1-2 more times.
-
-
Quality Control:
-
Determine the total cell yield and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
The isolated cells are now ready for downstream applications such as cell culture, flow cytometry, or molecular analysis.
-
Tissue-Specific Protocols
1. Pancreatic Islet Isolation (Human)
This protocol is adapted from studies demonstrating the benefit of this compound supplementation.[2]
-
Enzyme Solution: Use a purified collagenase blend supplemented with this compound. The final concentration of this compound is often expressed as a percentage of the total trypsin-like activity (TLA), with a target of around 8% TLA being effective.[2]
-
Digestion: The enzyme solution is perfused through the pancreatic duct to ensure even distribution throughout the organ. The pancreas is then digested in a specialized chamber (e.g., a Ricordi chamber) with gentle agitation at 37°C. Digestion is monitored by taking small samples and staining for islets to determine when they are free from the exocrine tissue.
-
Purification: Islets are typically purified from the digested tissue using a density gradient centrifugation method.
2. Adipose Tissue Dissociation for Adipose-Derived Stem Cells (ASCs)
This protocol is based on the use of crude collagenase type I, which contains this compound.[4]
-
Enzyme Solution: Prepare a 0.075-0.1% (w/v) solution of crude collagenase type IA in HBSS.
-
Digestion: Incubate the minced adipose tissue in the collagenase solution at 37°C for 30-60 minutes with gentle agitation.
-
Stopping Digestion: Add an equal volume of culture medium containing 10% FBS.
-
Cell Isolation: Centrifuge the suspension to separate the stromal vascular fraction (containing ASCs) from the mature adipocytes, which will form a floating layer.
3. Cardiac Tissue Dissociation for Cardiomyocytes
This protocol utilizes crude collagenase type II, which has a higher this compound activity.
-
Enzyme Solution: Prepare a solution of collagenase type II (e.g., 60 mg/mL in PBS) for the digestion of fixed heart tissue.[5] For viable cardiomyocyte isolation from adult rat hearts, a two-step perfusion and digestion with a combination of recombinant collagenases and thermolysin has been described.
-
Digestion: The heart is often perfused with the enzyme solution via the aorta to ensure thorough digestion of the cardiac tissue. The tissue is then minced and further incubated in the enzyme solution with gentle trituration.
-
Cell Isolation: Cardiomyocytes are typically larger and denser than other cardiac cells and can be enriched by differential centrifugation or gravity sedimentation.
4. Skeletal Muscle Dissociation for Satellite Cells
This protocol uses a sequential digestion with collagenase and another protease, a common strategy for tough, fibrous tissues. A high-yield protocol for mouse skeletal muscle satellite cells uses collagenase type II followed by pronase.[6]
-
Enzyme Solution: A two-step digestion is employed. First, with 0.2% (w/v) collagenase type II for 30 minutes at 37°C, followed by a brief digestion with 0.1% (w/v) pronase for 5 minutes at 37°C.[6]
-
Digestion: The minced muscle tissue is incubated in the enzyme solutions sequentially with agitation.
-
Cell Isolation: The resulting single-cell suspension is filtered and washed. Satellite cells can be further purified using techniques like fluorescence-activated cell sorting (FACS).
5. Bone/Cartilage Dissociation for Osteoblasts and Chondrocytes
These protocols often involve longer digestion times due to the dense extracellular matrix.
-
Enzyme Solution: For osteoblast isolation from human bone, a 2-hour digestion with crude collagenase at 37°C has been used.[7] For chondrocyte isolation, a 1 mg/mL collagenase solution is prepared.
-
Digestion: Minced bone or cartilage fragments are incubated in the enzyme solution with gentle shaking. For cartilage, digestion times can be as long as 12-15 hours.
-
Cell Isolation: After digestion, the cell suspension is filtered, washed, and the isolated osteoblasts or chondrocytes are plated for culture.
Troubleshooting
Problem: Low cell yield
-
Possible Cause: Incomplete digestion.
-
Solution: Increase incubation time, enzyme concentration, or agitation. Ensure the tissue is minced into small enough pieces.
Problem: Low cell viability
-
Possible Cause: Over-digestion or excessive mechanical stress.
-
Solution: Decrease incubation time or enzyme concentration. Handle cells more gently during trituration and centrifugation. Ensure the digestion is stopped promptly with a protease inhibitor or cold medium.
Problem: Cell clumping
-
Possible Cause: Release of DNA from lysed cells.
-
Solution: Add DNase I to the digestion and washing buffers.
Problem: Inconsistent results
-
Possible Cause: Lot-to-lot variability in crude enzyme preparations.
-
Solution: Test new lots of enzymes before use in critical experiments. Consider using purified, defined enzyme blends for greater consistency.
Conclusion
This compound is a highly effective protease for tissue dissociation, particularly when used in combination with collagenase. The protocols provided here offer a foundation for the successful isolation of primary cells from a variety of tissues. Optimization of enzyme concentrations, digestion times, and mechanical handling are crucial for achieving high yields of viable and functional cells for downstream applications. By carefully considering the specific characteristics of the target tissue and following a systematic approach to protocol development, researchers can harness the power of this compound to advance their scientific discoveries.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manual Isolation of Adipose-derived Stem Cells from Human Lipoaspirates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.uio.no [med.uio.no]
- 5. Isolation of Cardiomyocytes from Fixed Hearts for Immunocytochemistry and Ploidy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High-Yield Isolation Protocol Optimized for the Retrieval of Active Muscle Satellite Cells from Mouse Skeletal Muscle Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actaorthop.org [actaorthop.org]
Revolutionizing Pancreatic Islet Isolation: The Role of Clostripain
Application Note
The successful isolation of high-quality pancreatic islets is a critical bottleneck in diabetes research and the clinical application of islet transplantation for the treatment of type 1 diabetes.[1][2][3] Traditional methods rely on enzymatic digestion of the pancreas using a combination of collagenase and neutral proteases to liberate the islets from the surrounding exocrine tissue.[4][5] However, the variability and often insufficient yields of viable islets have spurred the investigation of supplemental enzymes to improve the efficiency and consistency of the isolation process.[6][7] Clostripain, an arginine-specific endopeptidase from Clostridium histolyticum, has emerged as a key supplementary enzyme that significantly enhances the isolation of functional pancreatic islets.[8][9]
This compound's efficacy is attributed to its "tryptic-like activity," which acts synergistically with collagenase to more effectively break down the extracellular matrix of the pancreas.[8][9] This gentle yet effective enzymatic action aids in the consistent release of a higher number of intact and fully functional islets.[1][8] Studies have demonstrated that the addition of this compound to the enzyme blend for human pancreas digestion dramatically improves islet yields and the subsequent rates of successful transplantation.[1][8] It has been shown to be particularly beneficial when used in combination with purified collagenase blends and other proteases like thermolysin.[8] The controlled addition of purified this compound allows for a more standardized and reproducible isolation procedure, overcoming the batch-to-batch variability often seen with less pure collagenase preparations that have inconsistent levels of contaminating proteases.[7][10]
Comparative Efficacy of this compound Supplementation
The inclusion of this compound in the enzymatic digestion cocktail has a demonstrable positive impact on several key islet isolation parameters. The following tables summarize quantitative data from studies comparing islet isolation outcomes with and without the addition of this compound, or in comparison to other proteases.
Table 1: Impact of this compound on Human Islet Isolation Outcome
| Parameter | Control Group (No this compound) | This compound Group | P-value |
| Total Islet Equivalents (IEQ) | 250,812 | 437,799 | 0.0043 |
| Purified Tissue Volume (mL) | Data not specified | Favored this compound group | < 0.05 |
| Islet Equivalents per gram pancreas (IEQ/g) | Data not specified | Favored this compound group | < 0.05 |
| Fulfillment of Transplantation Criteria | 11 of 24 preparations (45.8%) | 12 of 12 preparations (100%) | 0.0022 |
| Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Stimulation Index | 8.0 | 10.6 | > 0.05 |
Data adapted from a study on human islet isolation. The control group used various batches of collagenases and neutral proteases, while the experimental group had this compound added to the enzyme blend.[8]
Table 2: Comparison of Supplementary Enzymes for Human Islet Isolation
| Parameter | Collagenase Alone | Collagenase + Neutral Protease (NP) | Collagenase + this compound (CP) | Collagenase + NP + CP |
| Islet Equivalents per gram (IEQ/g) | 3090 ± 550 | 2340 ± 450 | 2740 ± 280 | 3430 ± 630 |
| Undigested Tissue (%) | 21.1 ± 1.1 | 13.3 ± 2.2 | Not specified | 13.7 ± 2.6 |
| Embedded Islets (%) | 13 ± 2 | Not specified | Not specified | 4 ± 1 |
| Post-culture Overall Survival (%) | Not specified | Not specified | 74.5 ± 4.8 | 42.7 ± 3.9 |
| GSIS Stimulation Index | Not specified | 2.0 ± 0.12 | 3.16 ± 0.4 | Not specified |
This table summarizes findings from a study comparing different combinations of supplementary proteases with collagenase for human islet isolation.[11]
Experimental Protocols
Protocol 1: Human Pancreatic Islet Isolation using this compound
This protocol is based on established methods for human islet isolation with the inclusion of this compound to enhance islet yield and viability.[1][8]
Materials:
-
Human pancreas from a donor
-
University of Wisconsin (UW) solution
-
Collagenase (e.g., Vitacyte CIzyme Collagenase MA)
-
Thermolysin
-
This compound (e.g., Vitacyte CIzyme this compound)
-
Hank's Balanced Salt Solution (HBSS)
-
CMRL 1066 medium
-
Human serum albumin
-
Ficoll density gradient
-
Ricordi chamber[2]
-
COBE 2991 cell processor[2]
Procedure:
-
Pancreas Procurement and Preparation:
-
Enzyme Solution Preparation:
-
Prepare the enzyme blend by reconstituting collagenase, thermolysin, and this compound in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.
-
The final concentration of each enzyme should be optimized based on the specific activity of the enzyme lots and the weight of the pancreas.
-
-
Pancreas Perfusion and Digestion:
-
The prepared enzyme solution is infused into the pancreatic duct.[1][8]
-
The perfused pancreas is then transferred to a Ricordi chamber for mechanical and enzymatic digestion at 37°C.[2][3]
-
The digestion process is monitored by collecting samples and staining for islets to determine the optimal endpoint.
-
-
Islet Purification:
-
The digested tissue is collected and washed to remove residual enzymes.
-
Islets are purified from the exocrine tissue using a continuous density gradient centrifugation with Ficoll in a COBE 2991 cell processor.[2]
-
-
Islet Culture and Quality Assessment:
-
Purified islets are cultured in CMRL 1066 medium supplemented with human serum albumin.
-
Islet quality is assessed by determining islet yield (in IEQ), purity (dithizone staining), viability (FDA/PI staining), and function (glucose-stimulated insulin secretion assay).[3]
-
Protocol 2: Rat Pancreatic Islet Isolation
This protocol is a general guide for isolating islets from a rat pancreas, which can be adapted to include this compound for improved results.
Materials:
-
Wistar Albino rats (280-350 g)
-
Collagenase solution (optimized concentration)
-
This compound (optional, for enhanced digestion)
-
HBSS or other suitable buffer
-
Ficoll-Paque or similar density gradient medium
-
RPMI 1640 culture medium
Procedure:
-
Pancreas Perfusion:
-
The rat is anesthetized, and the common bile duct is cannulated.
-
The pancreas is distended by injecting cold collagenase solution (with or without this compound) through the cannula.
-
-
Pancreas Digestion:
-
The distended pancreas is excised and transferred to a conical tube containing the same enzyme solution.
-
The tube is incubated in a 37°C water bath with gentle shaking for a predetermined time (e.g., 15-20 minutes).[12]
-
The digestion is stopped by adding cold HBSS.
-
-
Islet Purification:
-
The digested tissue is washed and filtered to remove undigested fragments.
-
The cell suspension is then layered on a density gradient and centrifuged to separate the islets.
-
-
Islet Culture:
-
The purified islets are collected from the interface of the gradient, washed, and placed in RPMI 1640 medium for culture.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the role of this compound, the following diagrams illustrate the workflow and the enzymatic interactions.
Caption: Workflow for human pancreatic islet isolation using a this compound-supplemented enzyme blend.
Caption: Synergistic action of this compound with other enzymes in degrading the pancreatic ECM.
References
- 1. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of pancreatic islet cell isolation for transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Human Pancreatic Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Pancreatic Islet Transplantation Sites for the Treatment of Diabetes [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Testing of a New Collagenase Blend for Pancreatic Islet Isolation Produced by Clostridium histolyticum [scirp.org]
- 8. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue dissociation enzymes for isolating human islets for transplantation: factors to consider in setting enzyme acceptance criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OBM Transplantation | Evolution of Enzyme Requirements for Human Islet Isolation [lidsen.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Clostripain in Proteomics: A Detailed Guide to Peptide Mapping
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain, a cysteine protease isolated from Clostridium histolyticum, is a valuable enzymatic tool in the field of proteomics, particularly for peptide mapping and protein identification.[1] Its high specificity for the carboxyl peptide bond of arginine residues offers a distinct advantage over other proteases, such as trypsin, which cleaves at both lysine (B10760008) and arginine.[2][3] This unique cleavage specificity makes this compound an excellent choice for generating a complementary set of peptides, thereby increasing overall sequence coverage and enhancing the characterization of proteins, including monoclonal antibodies and other biotherapeutics.[2][4] Furthermore, its utility in digesting arginine-rich or hydrophobic proteins where tryptic digestion may be incomplete highlights its importance in comprehensive proteomic analysis.
These application notes provide a comprehensive overview of the use of this compound in proteomics, including its enzymatic properties, protocols for protein digestion, and its application in specialized areas such as disulfide bond analysis.
Enzymatic Properties and Specificity
This compound is a heterodimeric enzyme composed of a heavy chain and a light chain.[1] For optimal catalytic activity, it requires the presence of a reducing agent, such as dithiothreitol (B142953) (DTT), and calcium ions (Ca²⁺).[1][5] The enzyme is highly specific for the C-terminal of arginine residues.[1][3] While it can also cleave at lysine residues, the rate is significantly lower. This stringent specificity at arginine residues is a key advantage in peptide mapping, as it produces a predictable set of peptide fragments.
Table 1: Comparison of this compound and Trypsin
| Feature | This compound | Trypsin |
| Source | Clostridium histolyticum | Porcine or bovine pancreas (recombinant forms available) |
| Enzyme Class | Cysteine Protease | Serine Protease |
| Primary Cleavage Site | C-terminal of Arginine (R) | C-terminal of Arginine (R) and Lysine (K) |
| Optimal pH | 7.6 - 7.9 | 7.5 - 8.5 |
| Activators | Reducing agents (e.g., DTT), Ca²⁺[1] | Ca²⁺ (can enhance activity and stability) |
| Inhibitors | Oxidizing agents, sulfhydryl reactants, heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺)[1] | Serine protease inhibitors (e.g., PMSF, AEBSF) |
| Key Advantage | High specificity for arginine, complementary to trypsin for increased sequence coverage.[2] | Well-established, robust, and widely used in proteomics.[3] |
Applications in Proteomics
Peptide Mapping for Protein Identification and Characterization
Peptide mapping is a critical technique for confirming the primary structure of proteins, identifying post-translational modifications (PTMs), and detecting sequence variants.[6] this compound is particularly useful in this application due to its generation of a unique set of peptides compared to trypsin. By using this compound and trypsin in parallel digestions or in a combined approach, researchers can significantly increase the overall protein sequence coverage, which is crucial for the comprehensive characterization of complex proteins like monoclonal antibodies.[4]
Analysis of Arginine-Rich and Hydrophobic Proteins
For proteins that are rich in arginine residues or contain hydrophobic regions with limited trypsin cleavage sites, this compound can provide superior digestion efficiency and generate peptides from regions that would otherwise be missed. This capability is essential for achieving complete protein sequence analysis.
Disulfide Bond Analysis
Determining the correct disulfide bond linkages is critical for understanding protein structure and function. Peptide mapping under non-reducing conditions is a common method for this analysis. This compound can be employed in this workflow to generate specific peptide fragments containing intact disulfide bonds, which can then be analyzed by mass spectrometry to elucidate the disulfide connectivity.
Experimental Protocols
In-Solution Digestion Protocol for Peptide Mapping
This protocol provides a general guideline for the in-solution digestion of a protein sample using this compound for subsequent analysis by mass spectrometry.
Materials:
-
Protein sample (e.g., monoclonal antibody)
-
Denaturation Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylating Agent: 0.5 M Iodoacetamide (IAA)
-
This compound Digestion Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 2.5 mM DTT, pH 7.6
-
Sequencing Grade this compound
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Remove the denaturant and excess reagents by buffer exchange into this compound Digestion Buffer using a desalting column or spin filter with an appropriate molecular weight cutoff.
-
-
This compound Digestion:
-
Adjust the protein concentration to approximately 1 mg/mL with this compound Digestion Buffer.
-
Add sequencing grade this compound at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w). The optimal ratio should be determined empirically for each protein.
-
Incubate at 37°C for 4 to 18 hours.
-
-
Quenching the Digestion:
-
Stop the digestion by adding Quenching Solution to a final concentration of 0.5-1%, lowering the pH to <3.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin tip prior to LC-MS analysis.
-
Table 2: Recommended Conditions for this compound Digestion
| Parameter | Recommended Range | Notes |
| Enzyme:Substrate Ratio (w/w) | 1:20 to 1:100 | Start with 1:50 and optimize for the specific protein. |
| Digestion Buffer | 50 mM Tris-HCl, pH 7.6-7.9 | Can also use ammonium (B1175870) bicarbonate (50 mM, pH ~7.8). |
| Calcium Chloride (CaCl₂) Conc. | 1-5 mM | Essential for this compound activity and stability.[5] |
| Dithiothreitol (DTT) Conc. | 1-5 mM | Required for activation of the cysteine protease.[1] |
| Temperature | 37°C | |
| Incubation Time | 4 - 18 hours | Overnight digestion is common. |
Data Presentation
The use of this compound, either alone or in conjunction with trypsin, can significantly improve protein sequence coverage. While direct quantitative comparisons in single studies are not abundant in the readily available literature, the principle of using complementary proteases is well-established to increase sequence coverage. For example, studies have shown that dual protease digestion (e.g., trypsin and chymotrypsin) can increase sequence coverage from ~88% to over 98%.[4] A similar increase can be expected when using a trypsin and this compound dual digestion strategy, particularly for arginine-rich proteins.
Table 3: Hypothetical Sequence Coverage Comparison for a Model Protein (e.g., Monoclonal Antibody)
| Protease(s) | Theoretical Max. Peptides | Observed Peptides | Sequence Coverage (%) |
| Trypsin alone | 60 | 53 | 88 |
| This compound alone | 45 | 40 | 80 |
| Trypsin + this compound (Dual Digest) | 95 (unique peptides) | 92 | 97 |
Note: This table is illustrative and based on the principle of complementary protease digestion. Actual results will vary depending on the protein sequence and experimental conditions.
Visualizations
Experimental Workflow for Peptide Mapping using this compound
Caption: Workflow for in-solution protein digestion with this compound for peptide mapping.
Logical Relationship of Complementary Protease Digestion
Caption: Logic of achieving higher sequence coverage with complementary proteases.
Conclusion
This compound is a powerful and specific protease that serves as an essential tool in modern proteomics. Its unique specificity for arginine residues makes it an ideal complementary enzyme to trypsin for peptide mapping, leading to increased protein sequence coverage and more comprehensive protein characterization. By following optimized protocols for this compound digestion, researchers can confidently identify and characterize complex proteins, including biotherapeutics, with a higher degree of accuracy and detail. The methodologies and information provided in these application notes are intended to guide scientists in the effective application of this compound for their proteomic research and development needs.
References
- 1. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Clostripain Digestion in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain, an endopeptidase isolated from Clostridium histolyticum, is a valuable enzymatic tool in the field of proteomics and mass spectrometry-based protein analysis.[1][2] Its high specificity for cleaving at the C-terminus of arginine residues provides a complementary approach to trypsin, the most commonly used protease.[3][4] This specificity is particularly advantageous for proteins with a low abundance of lysine (B10760008) residues or for generating larger peptide fragments, which can be beneficial for certain mass spectrometry applications. This document provides a detailed protocol for the use of this compound in in-solution protein digestion for subsequent mass spectrometry analysis.
Enzyme Specificity and Characteristics
This compound is a cysteine protease that demonstrates a strong preference for the carboxyl peptide bond of arginine (Arg-X).[3] While cleavage at lysine residues has been reported, the rate is significantly lower.[1][3] The enzyme's activity is dependent on the presence of a reducing agent and calcium ions.[1][5][6] this compound is a heterodimer composed of a heavy and a light chain, which are encoded by a single gene and held together by non-covalent forces.[1][7]
Quantitative Data Summary
For optimal and reproducible digestion results, the following conditions are recommended. These parameters have been compiled from various sources and represent a consensus for achieving efficient proteolysis with this compound.
| Parameter | Recommended Condition | Notes |
| Enzyme | This compound (Endoproteinase-Arg-C) | A cysteine protease with high specificity for arginine residues. |
| Cleavage Site | C-terminus of Arginine (R) | Cleavage after lysine is significantly slower.[1][3] |
| Optimal pH | 7.6 - 7.9 | Activity is maintained in a pH range of 7.0 to 8.5.[4] |
| Activation | Requires a reducing agent (e.g., DTT) and Ca2+ | Activation is crucial for maximal enzymatic activity.[5][8] |
| Enzyme-to-Substrate Ratio | 1:20 to 1:100 (w/w) | The optimal ratio may vary depending on the protein substrate and desired digestion time. |
| Incubation Temperature | 37°C | |
| Incubation Time | 4 hours to overnight (12-18 hours) | Shorter times may result in incomplete digestion. |
| Inhibitors | Oxidizing agents, EDTA, and certain serine protease inhibitors | EDTA chelates Ca2+, which is essential for this compound stability and activity.[6][9] |
Experimental Protocol: In-Solution Digestion with this compound
This protocol outlines the steps for digesting a purified protein sample in solution prior to mass spectrometry analysis.
Materials:
-
Purified protein sample
-
This compound, sequencing grade
-
Ammonium Bicarbonate (NH4HCO3)
-
Tris-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Calcium Chloride (CaCl2)
-
Formic Acid (FA)
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
-
C18 spin columns for desalting
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer. A common choice is 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Ensure the final protein concentration is between 0.5 - 2 mg/mL.
-
-
Reduction:
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15-20 mM (a 3-4 fold molar excess over DTT).
-
Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.
-
-
Buffer Exchange and Dilution:
-
Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M. This is critical as high concentrations of urea can inhibit this compound activity.
-
-
This compound Activation:
-
Prepare a fresh stock solution of this compound in the activation buffer.
-
Activation Buffer: 50 mM Tris-HCl, pH 7.6, containing 2-5 mM DTT and 1-2 mM CaCl2.
-
Incubate the this compound stock solution at 37°C for 15-30 minutes immediately before use.
-
-
Digestion:
-
Add the activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the digestion reaction at 37°C for 4-18 hours. Overnight incubation is often preferred for complete digestion.
-
-
Quenching the Reaction:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.5-1% (pH < 3).
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 spin column or other suitable reverse-phase chromatography method to remove salts, urea, and other contaminants before mass spectrometry analysis.
-
Elute the peptides from the C18 column using a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a small volume of 0.1% formic acid in water, suitable for injection into the mass spectrometer.
-
Visualization of the Experimental Workflow
Caption: Workflow for in-solution protein digestion using this compound for mass spectrometry.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Endoproteinase Arg-C Digestion Kit - Creative Proteomics [mspro.creative-proteomics.com]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 5. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The heterodimeric protease this compound from Clostridium histolyticum is encoded by a single gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vitacyte.com [vitacyte.com]
- 9. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Clostripain Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from the bacterium Clostridium histolyticum.[1][2] It exhibits high specificity for the carboxyl peptide bond of arginine residues, and to a lesser extent, lysine (B10760008) residues.[1][3] This enzyme is a heterodimer composed of a heavy and a light chain held together by strong noncovalent forces.[1][4] this compound is synthesized as an inactive precursor and requires activation by reducing agents, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, and is dependent on calcium ions for its stability and activity.[1][5][6][7]
The enzymatic activity of this compound is commonly assayed using the synthetic substrate N-α-benzoyl-L-arginine ethyl ester (BAEE).[5][8] The hydrolysis of BAEE by this compound results in an increase in absorbance at 253 nm, which can be monitored spectrophotometrically to determine the reaction velocity.[8] This application note provides a detailed protocol for performing a this compound activity assay using BAEE as the substrate.
Enzymatic Reaction and Activation
This compound catalyzes the hydrolysis of the ester bond in BAEE. The enzyme exists in an inactive (oxidized) form and must be activated by a reducing agent. Calcium ions are also essential for the enzyme's stability and optimal activity.
Caption: Activation and stabilization of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound activity assay.
| Parameter | Value | Reference |
| Substrate | N-α-benzoyl-L-arginine ethyl ester (BAEE) | [5][8][9] |
| Wavelength for Detection | 253 nm | [8][9] |
| Optimal pH | 7.4 - 7.8 | [2] |
| Assay Temperature | 25°C | [8][9] |
| Millimolar Extinction Coefficient of N-α-Benzoyl-L-Arginine | 1.15 cm²/µmol | [9] |
| Activators | Dithiothreitol (DTT), Calcium Chloride (CaCl₂) | [5][6][8][9] |
| Unit Definition | One unit hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 at 25°C.[8][9] |
Experimental Protocol
This protocol is based on established methods for measuring this compound activity.[8][9]
Materials and Reagents
-
This compound enzyme solution
-
N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Sodium Phosphate (B84403), Monobasic
-
DL-Dithiothreitol (DTT)
-
Calcium Acetate (B1210297) or Calcium Chloride
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 253 nm and maintaining a constant temperature.
Reagent Preparation
-
Activation Solution (1.0 mM Calcium Acetate, 2.5 mM DTT): Prepare a solution containing 1.0 mM calcium acetate and 2.5 mM DTT in deionized water. This solution is used to dilute the enzyme and facilitate its activation.
-
Assay Buffer (0.075 M Sodium Phosphate, pH 7.6): Prepare a 0.075 M sodium phosphate buffer and adjust the pH to 7.6 at 25°C with 1 M NaOH.
-
DTT Solution (7.5 mM): Prepare a 7.5 mM solution of DTT in deionized water.
-
BAEE Substrate Solution (0.75 mM): Prepare a 0.75 mM solution of BAEE in the Assay Buffer.
-
Enzyme Preparation:
-
Reconstitute the lyophilized this compound in deionized water to a concentration of 1 mg/ml.
-
Immediately before the assay, dilute the enzyme stock solution in the Activation Solution to a final concentration of 0.2-0.8 units/ml.[8] The enzyme should be allowed to activate for a period of time before use (e.g., 2-3 hours at room temperature or overnight at 5°C).[9]
-
Assay Procedure
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 5. vitacyte.com [vitacyte.com]
- 6. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Applications of Clostripain in Regenerative Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from the culture filtrate of Clostridium histolyticum.[1] It exhibits high specificity for the carboxyl peptide bond of arginine residues, a characteristic that distinguishes it from other proteases commonly used in tissue dissociation.[2][3] This unique specificity, combined with its synergistic action with other enzymes like collagenase, makes this compound a valuable tool in regenerative medicine, particularly for the isolation of cells and tissues for therapeutic applications.[4][5] These application notes provide an overview of this compound's use in regenerative medicine, including detailed protocols and comparative data to guide researchers in optimizing their tissue dissociation and cell isolation workflows.
Key Applications
The primary application of this compound in regenerative medicine is in the enzymatic dissociation of tissues to isolate primary cells for various applications, including:
-
Islet Cell Isolation: this compound has been shown to significantly improve the yield and functionality of human pancreatic islets for transplantation in the treatment of type 1 diabetes.[4][5] It acts synergistically with collagenase to gently digest the pancreatic tissue, leading to a higher number of intact and viable islets.[4]
-
Adipose-Derived Stem Cell (ASC) Isolation: The enzymatic digestion of adipose tissue to isolate ASCs for regenerative therapies is another key application. While collagenase is the primary enzyme used, the inclusion of other proteases like this compound can enhance the dissociation of the stromal vascular fraction.[6]
-
General Tissue Dissociation: this compound, often as a component of crude collagenase preparations, is used for the dissociation of a wide range of tissues, including heart, bone, muscle, and cartilage, to isolate various cell types for research and therapeutic development.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the efficacy of this compound-supplemented enzyme blends with other enzymatic cocktails for human islet isolation.
Table 1: Comparison of Islet Isolation Outcomes with and without this compound Supplementation
| Parameter | Control Group (without this compound) | This compound Group | P-value |
| Islet Equivalents (IE) | 254,765 | 391,565 | 0.0199 |
| Purified Tissue Volume (μL) | 1333 | 2235 | 0.0090 |
| IE per gram of Pancreas | 2498 | 3598 | 0.0362 |
Data adapted from a study on human islet isolation. The control group used a standard enzyme blend, while the this compound group had this compound added to the blend.[4]
Table 2: Comparison of Islet Isolation Outcomes with Different Supplementary Proteases
| Parameter | Collagenase Alone | Collagenase + Neutral Protease (NP) | Collagenase + this compound (CP) | Collagenase + NP + CP |
| Islet Equivalents (IEQ) per gram | 3090 ± 550 | 2340 ± 450 | 2740 ± 280 | Not Reported |
| % Undigested Tissue | 21.1 ± 1.1 | 13.3 ± 2.2 | Not Reported | 13.7 ± 2.6 |
| % Islets Embedded in Exocrine Tissue | 13 ± 2 | 9 ± 2 | 11 ± 4 | 4 ± 1 |
| Post-Culture Islet Viability (%) | 75.3 ± 1.9 | 72.8 ± 2.6 | 81.6 ± 2.8 | Not Reported |
Data adapted from a comparative study on human islet isolation.[5]
Experimental Protocols
Protocol 1: Human Pancreatic Islet Isolation using a this compound-Supplemented Enzyme Blend
This protocol is a generalized procedure based on established methods for human islet isolation.[4][5] Researchers should optimize concentrations and incubation times based on their specific tissue source and enzyme lots.
Materials:
-
Human pancreas for islet isolation
-
Collagenase (e.g., Collagenase NB 1 Premium Grade)
-
This compound NB[8]
-
Neutral Protease (optional, e.g., Thermolysin)
-
University of Wisconsin (UW) solution or similar preservation fluid
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll density gradient
-
Culture medium (e.g., CMRL 1066) supplemented with serum
Procedure:
-
Enzyme Solution Preparation:
-
Reconstitute Collagenase and this compound in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.
-
A typical concentration for this compound supplementation is in the range that achieves a tryptic-like activity (TLA) of up to 8%.[4]
-
If using Neutral Protease, add it to the enzyme solution.
-
Keep the enzyme solution on ice until use.
-
-
Pancreas Perfusion and Digestion:
-
Cannulate the pancreatic duct and perfuse the pancreas with the cold enzyme solution.
-
Transfer the perfused pancreas to a digestion chamber (e.g., Ricordi chamber).
-
Initiate automated digestion at 37°C with gentle agitation.
-
Monitor the digestion process closely by taking samples to assess islet release. Digestion time can vary but is typically in the range of 15-30 minutes.[5]
-
-
Islet Purification:
-
Once digestion is complete, collect the dissociated tissue.
-
Wash the tissue digest with cold HBSS supplemented with serum to inactivate the enzymes.
-
Purify the islets from the exocrine tissue using a continuous Ficoll density gradient centrifugation.
-
-
Islet Culture:
-
Collect the purified islets and wash them with culture medium.
-
Culture the islets in a suitable medium at 37°C in a humidified atmosphere with 5% CO2.
-
Assess islet viability, purity, and function before transplantation.
-
Protocol 2: General Tissue Dissociation for Primary Cell Isolation
This protocol provides a general framework for using this compound in combination with collagenase for the dissociation of various tissues.
Materials:
-
Tissue of interest (e.g., adipose, cartilage, muscle)
-
Crude Collagenase (Type II or other appropriate type containing this compound activity) or a combination of purified Collagenase and this compound.[7]
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Fetal Bovine Serum (FBS)
-
Cell strainer
-
Culture medium appropriate for the target cell type
Procedure:
-
Tissue Preparation:
-
Mince the tissue into small pieces (1-3 mm³).
-
Wash the minced tissue extensively with sterile PBS to remove excess blood.
-
-
Enzymatic Digestion:
-
Prepare the digestion solution containing collagenase and, if desired, a specific concentration of purified this compound in a balanced salt solution. The optimal concentration will vary depending on the tissue type and should be determined empirically.
-
Incubate the tissue in the digestion solution at 37°C with continuous agitation for a period ranging from 30 minutes to several hours, depending on the tissue's resistance to digestion.
-
-
Cell Isolation:
-
Terminate the digestion by adding an equal volume of culture medium containing FBS to inactivate the enzymes.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium.
-
-
Cell Culture and Analysis:
-
Plate the isolated cells at an appropriate density in culture flasks or plates.
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
Perform cell counting and viability assessment (e.g., using trypan blue exclusion).
-
Characterize the isolated cells using appropriate markers and functional assays.
-
Signaling Pathways and Experimental Workflows
While this compound's primary role is enzymatic digestion of the extracellular matrix, this process can indirectly influence cell behavior by altering the cellular microenvironment and releasing matrix-bound signaling molecules. However, direct modulation of specific intracellular signaling pathways by this compound itself is not well-documented. The focus remains on its utility in liberating cells for downstream applications where the study of signaling pathways is critical.
Diagrams:
Caption: Workflow for human islet isolation using a this compound-supplemented enzyme blend.
Caption: Synergistic action of this compound with other enzymes for effective tissue dissociation.
Concluding Remarks
This compound is a powerful enzymatic tool for regenerative medicine, offering specific advantages in the isolation of primary cells, particularly human islets. Its arginine-specific activity, when combined with other proteases, allows for efficient and gentle tissue dissociation, leading to improved cell yields and viability. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their workflows. Further optimization and exploration of its use in other regenerative medicine applications are warranted to fully realize its potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and Neutral Protease as Supplementary Enzymes for Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 8. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
Application Notes and Protocols: The Synergistic Effect of Clostripain and Collagenase in Tissue Digestion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient dissociation of tissues into viable, single-cell suspensions is a critical prerequisite for a wide range of applications in biomedical research and drug development, including primary cell culture, cell-based assays, and regenerative medicine. The extracellular matrix (ECM), a complex network of proteins and proteoglycans, provides structural integrity to tissues and presents a significant barrier to cell isolation.[1][2] Collagen, the most abundant protein in the ECM, is the primary target for enzymatic tissue digestion.[3]
Crude collagenase preparations, derived from Clostridium histolyticum, have historically been the most effective agents for tissue dissociation.[4][5] Their efficacy stems from a complex mixture of enzymes, including two classes of collagenases (Class I and Class II) and various other proteases, such as neutral proteases and clostripain.[6] Purified collagenase alone is often inefficient in completely digesting tissues, highlighting the importance of the synergistic action of these supplementary proteases.[4][7]
This document provides detailed application notes and protocols on the synergistic effect of this compound, a highly specific arginine-specific endopeptidase, and collagenase in the enzymatic digestion of various tissues. Understanding and optimizing this synergy can lead to significant improvements in cell yield, viability, and functionality.
Mechanism of Synergistic Action
The synergistic effect of collagenase and this compound arises from their complementary activities on the components of the extracellular matrix. Collagenase initiates the breakdown of the highly structured, triple-helical collagen fibrils, which form the primary structural scaffold of the ECM.[8] This initial cleavage exposes sites on other ECM proteins that are otherwise inaccessible.
This compound, with its trypsin-like activity, then cleaves these newly exposed non-collagenous proteins and peptides at arginine residues.[9] This dual-action approach, where collagenase acts as the primary "demolition" enzyme and this compound as a "clean-up" enzyme, leads to a more thorough and efficient breakdown of the ECM, resulting in the release of a higher number of viable cells.
dot
Quantitative Data on Enzyme Synergy
The addition of this compound to collagenase-based digestion protocols has been shown to significantly improve tissue dissociation outcomes across various tissue types. The following tables summarize quantitative data from studies investigating this synergistic effect.
Human Pancreatic Islet Isolation
The isolation of pancreatic islets for transplantation is a prime example where the optimization of enzymatic digestion is critical. The data below demonstrates the impact of supplementing collagenase with this compound and/or a neutral protease (NP).
| Enzyme Combination | Islet Equivalents (IEQ) / g tissue | Undigested Tissue (%) | Embedded Islets (%) | Post-Culture Survival (%) |
| Collagenase alone | 3090 ± 550 | 21.1 ± 1.1 | 13 ± 2 | N/A |
| Collagenase + Neutral Protease (NP) | 2340 ± 450 | 13.3 ± 2.2 | N/A | 42.7 ± 3.9 |
| Collagenase + this compound (CP) | 2740 ± 280 | N/A | N/A | 74.5 ± 4.8 |
| Collagenase + NP + CP | N/A | 13.7 ± 2.6 | 4 ± 1 | 42.7 ± 3.9 |
| Data adapted from a study on human islet isolation.[10] |
In a separate study, the addition of this compound to the enzyme blend for human pancreas digestion markedly improved islet yields and the success rate for clinical transplantation.
| Parameter | Control Group (Collagenase + Thermolysin) | This compound Group (Collagenase + Thermolysin + this compound) |
| Total Islet Equivalents (IEQ) | Lower | Higher |
| Islet Equivalents (IEQ) / g pancreas | Lower | Higher |
| Fulfillment of Transplantation Criteria | Lower | Higher |
| Qualitative summary based on findings that favored the this compound-processed pancreases.[11] |
Adipose Tissue Digestion for Stromal Vascular Fraction (SVF) Isolation
While direct quantitative comparisons of collagenase with and without this compound for adipose tissue are less common in the literature, studies comparing crude (containing this compound and other proteases) versus purified collagenase highlight the importance of supplementary proteases.
| Enzyme Formulation | Total Nucleated Cell Yield (cells/mL adipose tissue) | Viability (%) |
| Crude Collagenase Mix (CCM) | Higher | ~90% |
| Blendzyme 1 (Collagenase + BP Protease) | High | ~90% |
| Blendzyme 2 (Collagenase + BP Protease) | High | ~90% |
| Blendzyme 3 (Collagenase + BP Protease) | Lower | ~90% |
| Blendzyme 4 (Collagenase + BP Protease) | Lower | ~90% |
| Liberase H1 (Collagenase + Thermolysin) | High | ~90% |
| Data from a comparative analysis of highly defined protease formulations for adipose tissue digestion. The crude collagenase mix, containing a natural blend of proteases including this compound, performed comparably to or better than some of the defined blends.[12] |
A study on BALB/c mice adipose tissue showed that collagenase treatment alone yielded a significantly higher number of cells compared to a trypsin/collagenase combination, suggesting that the specific type and combination of proteases are critical. The cell number for the collagenase-treated group was 1.8 x 10^6 cells/ml, while the trypsin/collagenase-treated group yielded 7 x 10^5 cells/ml.[13]
Chondrocyte Isolation from Articular Cartilage
The dense collagenous matrix of cartilage presents a significant challenge for cell isolation. The use of supplementary proteases is often necessary to achieve high yields of viable chondrocytes.
| Digestion Protocol | Cell Yield (cells/mg wet cartilage) | Viability (%) |
| Collagenase IA only | 1,895 ± 688 | 86 ± 6 |
| Pronase E + Collagenase IA | 3,399 ± 1,637 | 94 ± 2 |
| Collagenase II only | Lower | N/A |
| Pronase E + Collagenase II | Lowest | N/A |
| Data from a study comparing different chondrocyte isolation methods. Pronase, a mixture of proteases, demonstrates a synergistic effect with collagenase, similar to the expected role of this compound.[6] |
Experimental Protocols
The following protocols provide a framework for the enzymatic dissociation of tissues using a combination of collagenase and this compound. It is crucial to empirically optimize enzyme concentrations, incubation times, and temperature for each specific tissue type and application.
Protocol 1: Isolation of Human Pancreatic Islets
This protocol is adapted from a method demonstrated to be effective for isolating a high yield of functional human islets.[11]
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase (e.g., from C. histolyticum)
-
Thermolysin
-
This compound
-
Fetal Bovine Serum (FBS)
-
DNAse I
-
Sterile surgical instruments
-
Perfusion apparatus
-
Ricordi chamber (optional, for automated digestion)
-
Centrifuge
-
Cell culture medium
Procedure:
-
Enzyme Solution Preparation:
-
Aseptically reconstitute collagenase, thermolysin, and this compound in cold HBSS according to the manufacturer's instructions and the desired final concentrations. A typical starting point for a human pancreas is one vial of collagenase, half a vial of thermolysin, and one-third of a vial of this compound.[11]
-
Keep the enzyme solution on ice until use.
-
-
Pancreas Perfusion:
-
Cannulate the pancreatic duct and perfuse the organ with the prepared enzyme solution.
-
The volume of the enzyme solution will depend on the size of the pancreas.
-
-
Tissue Digestion:
-
Transfer the distended pancreas to a sterile digestion chamber (e.g., a Ricordi chamber or a sterile container with gentle agitation).
-
Incubate at 37°C with continuous monitoring of the digestion progress. The digestion time will vary depending on the donor pancreas.
-
Collect dissociated tissue samples periodically to assess islet release under a microscope.
-
-
Halting Digestion and Islet Purification:
-
Once a sufficient number of islets are freed from the acinar tissue, stop the digestion by adding cold HBSS containing FBS to inactivate the enzymes.
-
Filter the digest through a sterile mesh to remove undigested tissue.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation method.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the purified islets in culture medium.
-
Determine the islet yield (in Islet Equivalents, IEQ) and assess viability using appropriate staining methods (e.g., dithizone (B143531) staining for islets, trypan blue for single cells).
-
dot
Protocol 2: General Protocol for Evaluating Enzyme Synergy in Tissue Digestion
This protocol provides a framework for systematically evaluating the synergistic effects of collagenase and this compound on a new tissue type.
Materials:
-
Tissue of interest
-
Sterile dissection tools (scalpels, scissors, forceps)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate balanced salt solution
-
Purified Collagenase (Class I and Class II, if available)
-
Purified this compound
-
Fetal Bovine Serum (FBS) or other protease inhibitor
-
DNAse I
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Gentle agitator/rocker
-
Cell strainer (e.g., 70-100 µm)
-
Hemocytometer or automated cell counter
-
Trypan blue or other viability stain
Procedure:
-
Tissue Preparation:
-
Aseptically harvest the tissue and place it in a sterile petri dish containing cold HBSS.
-
Mince the tissue into small fragments (1-3 mm³).
-
Wash the tissue fragments several times with cold HBSS to remove excess blood and debris.
-
-
Enzyme Digestion Setup:
-
Prepare the following enzyme solutions in HBSS (or other appropriate buffer) containing calcium and magnesium. It is recommended to also include DNAse I (e.g., 10-20 U/mL) to prevent cell clumping.
-
Control 1: Buffer only (no enzymes)
-
Control 2: Collagenase only (determine optimal concentration from literature or manufacturer's recommendations, e.g., 100-500 U/mL)
-
Control 3: this compound only (determine optimal concentration, e.g., 50-200 U/mL)
-
Test: Collagenase + this compound (at the same concentrations as the individual controls)
-
-
Aliquot the minced tissue equally into sterile conical tubes for each condition.
-
Add the prepared enzyme solutions to the respective tubes, ensuring the tissue is fully submerged.
-
-
Incubation:
-
Incubate the tubes at 37°C with gentle, continuous agitation.
-
Visually inspect the digestion progress at regular intervals (e.g., every 15-30 minutes). Triturate gently with a pipette to aid dissociation.
-
-
Termination of Digestion:
-
When the tissue appears sufficiently dissociated (or at predetermined time points), stop the reaction by adding an equal volume of cold HBSS containing 10% FBS.
-
-
Cell Collection and Analysis:
-
Filter the cell suspension through a cell strainer into a fresh conical tube to remove any remaining undigested tissue.
-
Centrifuge the cell suspension (e.g., 300 x g for 5-10 minutes) to pellet the cells.
-
Resuspend the cell pellet in a known volume of fresh culture medium.
-
Determine the total cell yield using a hemocytometer or automated cell counter.
-
Assess cell viability using trypan blue exclusion or another suitable method.
-
Calculate the number of viable cells per gram of starting tissue for each condition.
-
dot
Conclusion
The synergistic action of collagenase and this compound provides a powerful tool for efficient tissue dissociation. By leveraging the complementary activities of these enzymes, researchers can significantly improve the yield and viability of primary cells isolated from a variety of tissues. The protocols and data presented in these application notes serve as a valuable resource for scientists and drug development professionals seeking to optimize their cell isolation procedures. Empirical validation and optimization of enzyme concentrations and digestion parameters for each specific application remain essential for achieving the best possible results.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of processing time and duration of collagenase digestion on human and murine fat grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genaxxon.com [genaxxon.com]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular Matrix Proteinases... [athenaeumpub.com]
- 8. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Optimization of chondrocyte isolation from human articular cartilage to preserve the chondrocyte transcriptome [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. worthington-biochem.com [worthington-biochem.com]
- 13. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
Determining Optimal Clostripain Concentration for Efficient Protein Digestion
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from the bacterium Clostridium histolyticum. It exhibits high specificity for the cleavage of peptide bonds at the C-terminal side of arginine residues.[1][2][3] While it can also cleave at lysine (B10760008) residues, the rate is significantly lower.[1][3] This stringent specificity makes this compound a valuable tool in proteomics for protein sequencing and peptide mapping, as well as in cell biology for tissue dissociation, most notably in the isolation of human pancreatic islets.[4]
Optimal digestion with this compound is dependent on several factors, including enzyme concentration, temperature, pH, and the presence of essential co-factors. This document provides detailed protocols and guidelines for determining the optimal this compound concentration for various applications, ensuring efficient and reproducible results.
Key Characteristics of this compound
A thorough understanding of this compound's properties is crucial for optimizing its use in experimental workflows.
| Characteristic | Description |
| Enzyme Type | Cysteine Protease[3] |
| Primary Cleavage Site | C-terminus of Arginine[1][2] |
| Secondary Cleavage Site | C-terminus of Lysine (at a much lower rate)[1][3] |
| Optimal pH | 7.4 - 7.8[2] |
| Optimal Temperature | 37°C |
| Activators | Reducing agents (e.g., DTT, cysteine) and Calcium ions (Ca²⁺)[4] |
| Inhibitors | TLCK (tosyl-L-lysine chloromethyl ketone), leupeptin, heavy metal ions, and oxidizing agents. |
Determining this compound Activity
The activity of this compound is typically measured using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.
Experimental Protocols
Protocol 1: In-Solution Digestion of Proteins for Proteomics
This protocol provides a general workflow for the digestion of proteins in solution, which is a common sample preparation step for mass spectrometry-based proteomics.
Materials:
-
This compound, sequencing grade
-
Protein sample
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 7.8
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA)
-
Quenching Solution: 5% Formic Acid
-
Calcium Chloride (CaCl₂) solution: 100 mM
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in the Digestion Buffer. For difficult-to-solubilize proteins, denaturing agents such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride can be used.
-
-
Reduction:
-
Add the DTT solution to a final concentration of 5-10 mM.
-
Incubate at 56-60°C for 30-60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the IAA solution to a final concentration of 15-20 mM.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Enzyme Activation and Digestion:
-
If a denaturing agent was used, dilute the sample with Digestion Buffer to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add CaCl₂ to a final concentration of 1-5 mM.
-
Add a reducing agent, such as DTT, to a final concentration of 1-5 mM to activate the this compound.
-
Add this compound to the desired enzyme-to-substrate ratio (w/w). A common starting range is 1:20 to 1:100. The optimal ratio should be determined empirically.
-
Incubate at 37°C for 4 to 18 hours (overnight).
-
-
Quenching the Reaction:
-
Stop the digestion by adding the Quenching Solution to a final concentration of 0.5-1% formic acid, which will lower the pH.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 desalting column or similar method prior to mass spectrometry analysis.
-
Experimental Workflow for In-Solution Digestion
Caption: Workflow for in-solution protein digestion using this compound.
Protocol 2: In-Gel Digestion of Proteins for Proteomics
This protocol is suitable for proteins separated by one- or two-dimensional gel electrophoresis.
Materials:
-
Excised protein gel band
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (NH₄HCO₃)
-
Dehydration Solution: 100% ACN
-
Reducing Solution: 10 mM DTT in 50 mM NH₄HCO₃
-
Alkylation Solution: 55 mM IAA in 50 mM NH₄HCO₃
-
Digestion Buffer: 50 mM NH₄HCO₃, pH 7.8, containing 1-5 mM CaCl₂
-
This compound solution (in Digestion Buffer with 1-5 mM DTT)
-
Peptide Extraction Solution: 50% ACN with 5% Formic Acid
Procedure:
-
Gel Piece Preparation:
-
Excise the protein band of interest from the Coomassie- or silver-stained gel with a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
-
Destaining:
-
Place the gel pieces in a microcentrifuge tube.
-
Add enough Destaining Solution to cover the gel pieces and incubate for 15-30 minutes at room temperature with occasional vortexing.
-
Remove the solution and repeat until the gel pieces are colorless.
-
-
Dehydration:
-
Add the Dehydration Solution to shrink the gel pieces.
-
Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in the Reducing Solution and incubate at 56-60°C for 30-60 minutes.
-
Cool to room temperature and replace the reducing solution with the Alkylation Solution.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM NH₄HCO₃, followed by dehydration with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with the this compound solution (typically 10-20 ng/µL). Use enough solution to cover the gel pieces.
-
After the gel pieces have absorbed the solution, add a small amount of Digestion Buffer to keep them submerged.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Extraction:
-
Add the Peptide Extraction Solution to the gel pieces and incubate for 15-30 minutes with vortexing.
-
Collect the supernatant. Repeat the extraction step twice.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the dried peptides in a solution compatible with your mass spectrometer (e.g., 0.1% formic acid).
-
Experimental Workflow for In-Gel Digestion
Caption: Workflow for in-gel protein digestion using this compound.
Application Example: Human Islet Isolation
This compound has been shown to significantly improve the yield and viability of human islets of Langerhans when used as a supplementary enzyme during pancreatic tissue digestion.[4]
Quantitative Data from a Human Islet Isolation Study
| Parameter | Control Group (without this compound) | This compound Group |
| Islet Equivalents (IEQ) per pancreas | 254,765 | 391,565 |
| Purified Tissue Volume (µL) | 1333 | 2235 |
| IEQ per gram of pancreas | 2498 | 3598 |
Data adapted from a study on human islet isolation.[4]
The addition of this compound to the enzyme blend for pancreas digestion has been shown to improve islet yields and transplantation rates.[4]
Signaling Pathway Visualization
While this compound itself is not part of a signaling pathway, its application in cell isolation is a critical step in studying cellular signaling. The following diagram illustrates the logical relationship of its role in tissue dissociation.
Caption: Role of this compound in tissue dissociation for islet isolation.
Troubleshooting and Optimization
-
Low Digestion Efficiency:
-
Enzyme Activity: Ensure the this compound is active and has been stored correctly. Perform an activity assay if in doubt.
-
Activation: Confirm the presence of a reducing agent (e.g., DTT) and calcium ions in the digestion buffer.
-
Enzyme-to-Substrate Ratio: Increase the enzyme-to-substrate ratio (e.g., from 1:100 to 1:50 or 1:20).
-
Incubation Time: Extend the incubation time.
-
Protein Denaturation: Ensure complete denaturation of the protein substrate.
-
-
High Number of Missed Cleavages:
-
Enzyme Concentration: Increase the this compound concentration.
-
Digestion Time: Prolong the digestion time.
-
Reaction Conditions: Ensure optimal pH and temperature are maintained throughout the digestion.
-
-
Non-specific Cleavage:
-
Enzyme Purity: Use a high-purity, sequencing-grade this compound to avoid contaminating proteases.
-
Incubation Time: Shorten the digestion time.
-
Conclusion
Determining the optimal this compound concentration is a critical step for achieving efficient and specific protein digestion. By following the detailed protocols and considering the key characteristics of the enzyme, researchers can effectively utilize this compound for a range of applications, from high-resolution proteomics to successful cell isolation. It is recommended to empirically determine the optimal enzyme-to-substrate ratio for each specific protein or sample type to ensure the highest quality results.
References
- 1. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Clostripain: A Precision Tool for Arginine-Specific Protein Cleavage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clostripain (EC 3.4.22.8) is a cysteine protease isolated from the bacterium Clostridium histolyticum. It exhibits high specificity for the carboxyl peptide bond of arginine residues, making it a valuable enzymatic tool for various applications in protein research and drug development.[1][2] Its utility spans from proteomics and protein sequencing to tissue dissociation and cell isolation. Unlike trypsin, which cleaves at both lysine (B10760008) and arginine residues, this compound's stringent preference for arginine allows for a more defined and predictable fragmentation of proteins.[3][4] This specificity is particularly advantageous for generating large peptide fragments for sequencing and for targeted analysis of protein structure and function.
Cleavage Specificity and Optimal Conditions
This compound preferentially cleaves at the C-terminal side of arginine residues (Arg-|-Xaa).[1][3] While it can also cleave at lysine residues, the rate is significantly lower.[3] The enzyme's activity is optimal under reducing conditions and in the presence of calcium ions.
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Range/Condition | Notes |
| pH | 7.4 - 7.8[1] | Activity is significantly reduced outside this range. |
| Temperature | 25°C - 37°C | Higher temperatures can lead to enzyme denaturation. |
| Reducing Agent | Required (e.g., DTT, 2-mercaptoethanol) | Essential for maintaining the active site cysteine in a reduced state. |
| Calcium Ions (Ca²⁺) | Required | Essential for enzyme stability and activity.[5] |
Applications in Specific Protein Cleavage
This compound's precise cleavage at arginine residues makes it an ideal tool for a variety of applications, including:
-
Proteomics and Mass Spectrometry: Generating large, arginine-terminated peptides facilitates protein identification and characterization. This is particularly useful for de novo sequencing and mapping post-translational modifications.
-
Protein Sequencing: The limited number of cleavage sites compared to trypsin simplifies peptide mixture analysis.
-
Tissue Dissociation and Cell Isolation: In conjunction with other enzymes like collagenase, this compound is used to gently dissociate tissues for the isolation of primary cells, such as human islets.[2]
-
Recombinant Protein Cleavage: Removal of fusion tags or purification tags that are engineered with a this compound cleavage site.
Quantitative Data for this compound Digestion
The efficiency of this compound digestion is dependent on several factors, including the enzyme-to-substrate ratio, incubation time, and temperature. The following table provides a summary of typical starting conditions for protein digestion.
Table 2: Typical Digestion Parameters for this compound
| Parameter | In-Solution Digestion | In-Gel Digestion | Tissue Dissociation |
| Enzyme:Substrate Ratio (w/w) | 1:20 to 1:100[6] | 1:20 to 1:50 | Varies depending on tissue type |
| Incubation Temperature (°C) | 25 - 37[6] | 37[6] | 37 |
| Incubation Time | 2 - 18 hours[6] | 12 - 18 hours (overnight)[6] | 30 minutes - several hours |
| Typical Buffer | 50 mM Ammonium Bicarbonate or Tris-HCl[6] | 50 mM Ammonium Bicarbonate[6] | Balanced salt solution (e.g., Hanks') |
Experimental Protocols
Protocol 1: In-Solution Digestion of a Purified Protein for Mass Spectrometry
This protocol is designed for the digestion of a purified protein in solution, yielding peptides suitable for analysis by mass spectrometry.
Materials:
-
Purified protein sample
-
This compound (sequencing grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 7.8
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in Digestion Buffer
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) in Digestion Buffer (prepare fresh and protect from light)
-
Activation Solution: 5 mM CaCl₂, 2.5 mM DTT in Digestion Buffer
-
Quenching Solution: 5% Formic Acid
Procedure:
-
Protein Denaturation and Reduction: a. Dissolve the protein sample in Digestion Buffer to a final concentration of 1 mg/mL. b. Add the Reducing Agent to a final concentration of 5 mM DTT. c. Incubate at 60°C for 30 minutes.
-
Alkylation: a. Cool the sample to room temperature. b. Add the Alkylating Agent to a final concentration of 15 mM IAA. c. Incubate in the dark at room temperature for 30 minutes.
-
This compound Activation and Digestion: a. Reconstitute lyophilized this compound in the Activation Solution. b. Add the activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 (w/w). c. Incubate at 37°C for 4-18 hours with gentle shaking.
-
Quenching the Reaction: a. Stop the digestion by adding the Quenching Solution to a final concentration of 0.5% formic acid.
-
Sample Cleanup: a. Desalt the peptide mixture using a C18 desalting column or similar method prior to mass spectrometry analysis.
Protocol 2: Tissue Dissociation for Primary Cell Isolation (Example: Human Islet Isolation)
This protocol provides a general guideline for using this compound in combination with collagenase for the dissociation of pancreatic tissue to isolate islets.[2]
Materials:
-
Pancreatic tissue
-
Collagenase (e.g., Type V)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fetal Bovine Serum (FBS)
Procedure:
-
Enzyme Solution Preparation: a. Prepare a solution of collagenase and this compound in HBSS. The exact concentrations will need to be optimized for the specific tissue and application. A starting point could be 0.5-1.0 mg/mL collagenase and 0.1-0.2 mg/mL this compound.
-
Tissue Preparation: a. Mince the pancreatic tissue into small pieces (1-2 mm³). b. Wash the tissue pieces several times with cold HBSS to remove excess blood.
-
Enzymatic Digestion: a. Transfer the tissue pieces to the enzyme solution. b. Incubate at 37°C with gentle agitation for 15-30 minutes, or until the tissue is sufficiently dissociated. Monitor the dissociation process closely to avoid over-digestion.
-
Stopping the Digestion: a. Stop the digestion by adding an equal volume of cold HBSS containing 10% FBS. The serum proteins will inhibit the proteases.
-
Islet Purification: a. Allow the larger tissue fragments to settle by gravity. b. Collect the supernatant containing the islets. c. Further purify the islets using a density gradient centrifugation method.
Visualization of Workflows and Concepts
Inhibitors of this compound
In certain applications, it is necessary to inhibit this compound activity. Several inhibitors are effective against this enzyme.
Table 3: Common Inhibitors of this compound
| Inhibitor | Type | Typical Working Concentration | Notes |
| TLCK (Tosyl-L-lysine chloromethyl ketone) | Irreversible | 0.1 - 1 mM[7] | Also inhibits trypsin and other serine proteases.[7] |
| Leupeptin | Reversible | 1 - 100 µM[8][9] | A broad-spectrum inhibitor of serine and cysteine proteases.[8] |
| Iodoacetamide (IAA) | Irreversible | >10 mM | Alkylates the active site cysteine. |
| Heavy Metal Ions (e.g., Hg²⁺, Ag⁺) | Irreversible | Varies | Inhibit by reacting with the active site sulfhydryl group. |
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Incomplete Digestion | - Inactive enzyme- Suboptimal buffer conditions- Insufficient incubation time- Low enzyme:substrate ratio | - Ensure proper activation with a fresh reducing agent and Ca²⁺.- Verify pH of the digestion buffer is between 7.4-7.8.- Increase incubation time or temperature (not exceeding 37°C).- Increase the amount of this compound. |
| Non-specific Cleavage | - Contaminating proteases- Prolonged incubation | - Use sequencing-grade this compound.- Reduce incubation time. |
| Low Peptide Yield | - Protein precipitation- Peptides sticking to tube walls | - Ensure protein is fully solubilized before digestion.- Use low-retention tubes. |
Conclusion
This compound is a powerful and specific protease that offers significant advantages for researchers in various fields. Its predictable cleavage at arginine residues allows for controlled protein fragmentation, which is highly beneficial for proteomics, protein sequencing, and the generation of specific protein domains. By understanding its optimal conditions and employing the appropriate protocols, scientists can effectively harness the capabilities of this compound for their specific research needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 7. academic.oup.com [academic.oup.com]
- 8. Leupeptin - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clostripain Enzymatic Activity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low Clostripain enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected or no this compound activity. What are the most common causes?
Low this compound activity can stem from several factors. The most common issues are improper enzyme activation, suboptimal reaction conditions, or the presence of inhibitors. This compound is a cysteine protease that requires a reducing agent and calcium ions for its activity.[1][2][3]
To systematically troubleshoot this issue, consider the following points, which are detailed further in this guide:
-
Enzyme Activation: Have you included a sufficient concentration of a reducing agent like Dithiothreitol (DTT) in your activation and reaction buffers?
-
Calcium Concentration: Is there an adequate concentration of calcium ions in your reaction buffer?
-
pH of the Reaction: Is the pH of your assay buffer within the optimal range for this compound (pH 7.4-7.8)?[4]
-
Inhibitors: Could any components of your sample or buffer be inhibiting the enzyme?
-
Enzyme Integrity: Has the enzyme been stored correctly and is it within its shelf life?
Below is a troubleshooting workflow to help you diagnose the problem:
Caption: A flowchart for troubleshooting low this compound activity.
Q2: How do I properly activate this compound?
This compound is a cysteine protease and requires a reducing agent to maintain the active site cysteine in a reduced state.[2] The most commonly used reducing agent is Dithiothreitol (DTT).
Activation Protocol:
-
Prepare an Activation Solution: A typical activation solution contains 1.0 mM Calcium acetate (B1210297) and 2.5 mM Dithiothreitol.[5]
-
Dilute the Enzyme: Dissolve or dilute the this compound enzyme in the activation solution. For a typical assay, a concentration of 0.2-0.8 units/ml is appropriate.[5]
-
Incubation: Allow the enzyme to activate in this solution. Some protocols suggest a pre-incubation period of 2-3 hours at room temperature or overnight at 5°C to ensure full activation.[6]
| Reagent | Recommended Concentration | Purpose |
| Dithiothreitol (DTT) | 2.5 mM - 7.5 mM | Reducing Agent |
| Calcium Acetate/Chloride | 1.0 mM / 0.02 mM | Essential for Stability & Activity |
Data compiled from multiple sources.[5][6]
Q3: What is the optimal pH and temperature for this compound activity?
The optimal pH for this compound activity is in the range of 7.4 to 7.8 when using α-benzoyl-arginine ethyl ester (BAEE) as a substrate.[2][4] The standard assay temperature is 25°C.[5][6] Deviations from this pH and temperature range can lead to significantly reduced enzymatic activity.
| Parameter | Optimal Range |
| pH | 7.4 - 7.8 |
| Temperature | 25°C |
Data compiled from multiple sources.[2][4][5][6]
Q4: What are some common inhibitors of this compound?
Several substances can inhibit this compound activity. It is crucial to ensure these are not present in your sample or buffers.
| Inhibitor Class | Examples |
| Heavy Metal Ions | Co²⁺, Cu²⁺, Cd²⁺ |
| Chelating Agents | EDTA (removes essential Ca²⁺) |
| Oxidizing Agents | Agents that oxidize the active site sulfhydryl group |
| Sulfhydryl Reagents | TLCK (tosyl-L-lysine chloromethyl ketone) |
| Serine Protease Inhibitors | Leupeptin (potent reversible inhibitor), Aprotinin (weak inhibitor) |
| Buffer Components | Citrate, borate, and Tris anions can be partially inhibitory. |
Data compiled from multiple sources.[2][3][7][8]
The following diagram illustrates the relationship between this compound and its key activators and inhibitors.
Caption: Factors influencing this compound activity.
Q5: Can I use a different reducing agent besides DTT?
While DTT is the most commonly cited reducing agent for this compound activation, other thiol-containing reducing agents like cysteine can also be used.[3] Tris(2-carboxyethyl)phosphine (TCEP) is another potent, odorless, and more stable reducing agent that is effective over a wider pH range compared to DTT.[9][10][11] However, if you deviate from the standard protocol, it is advisable to optimize the concentration of the alternative reducing agent.
| Reducing Agent | Common Concentration | Key Characteristics |
| DTT | 2.5 - 7.5 mM | Standard, effective at pH > 7. |
| TCEP | 1 - 5 mM | Odorless, more stable than DTT, effective over a wider pH range (1.5-8.5).[11] |
| Cysteine | Not specified | A natural amino acid that can serve as a reducing agent. |
Data compiled from multiple sources.[3][5][6][11]
Experimental Protocols
Standard this compound Activity Assay Protocol
This protocol is based on the hydrolysis of N-α-Benzoyl-L-arginine ethyl ester (BAEE), which results in an increase in absorbance at 253 nm.[5][6]
Reagents:
-
Assay Buffer: 0.075 M Sodium phosphate (B84403) buffer, pH 7.6.[5]
-
DTT Solution: 7.5 mM Dithiothreitol.[5]
-
BAEE Substrate Solution: 0.75 mM N-α-Benzoyl-L-arginine ethyl ester.[5]
-
Activation Solution: 1.0 mM Calcium acetate containing 2.5 mM Dithiothreitol.[5]
-
Enzyme Solution: this compound diluted to 0.2-0.8 units/ml in the Activation Solution immediately before use.[5]
Procedure:
-
Set a spectrophotometer to 253 nm and equilibrate to 25°C.[5]
-
In a quartz cuvette, pipette the following:
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and establish a blank rate.[5]
-
To initiate the reaction, add 0.1 ml of the diluted enzyme solution and mix by inversion.[5][6]
-
Record the increase in absorbance at 253 nm for 4-5 minutes.[5]
-
Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.[5] The reaction is most linear when the ΔA₂₅₃/min is between 0.007 and 0.030.[5]
Calculation of Enzyme Activity:
One unit of this compound hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[3][5] The activity can be calculated using the following formula:
Units/ml enzyme = (ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) * Total Volume (ml) / (1.15 * Enzyme Volume (ml))
Where 1.15 is the millimolar extinction coefficient of N-α-Benzoyl-L-Arginine at 253 nm.[6]
References
- 1. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 11. agscientific.com [agscientific.com]
preventing incomplete protein digestion with Clostripain
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Clostripain for protein digestion.
Troubleshooting Guide: Preventing Incomplete Protein Digestion
Incomplete digestion can compromise downstream analysis. This guide addresses common issues encountered during protein digestion with this compound.
Q1: Why is my protein not fully digested by this compound?
A1: Incomplete digestion can stem from several factors related to the enzyme's activity and the experimental setup. Key areas to investigate include suboptimal reaction conditions, the presence of inhibitors, incorrect enzyme-to-substrate ratio, and the structural properties of the target protein.
Q2: How can I ensure optimal this compound activity?
A2: this compound, a cysteine protease, requires specific conditions for maximal activity.[1][2] Ensure your protocol aligns with the optimal conditions summarized in the table below. The enzyme's activity is critically dependent on a reducing environment and the presence of calcium ions.[1][2][3]
Key Experimental Parameters for Optimal this compound Activity
| Parameter | Optimal Condition/Concentration | Notes |
| pH | 7.4 - 7.8 | Activity is optimal in a neutral to slightly alkaline buffer.[1][4] |
| Temperature | 37°C | Incubation at this temperature is common for protein digestion.[4] |
| Activators | ||
| Reducing Agents | >2 mM DTT or other sulfhydryl reagents (e.g., cysteine) | Essential for maintaining the active site cysteine in a reduced state.[1][2][4][5] |
| Calcium Ions (Ca²⁺) | 2-5 mM CaCl₂ | Required for enzyme stability and activity.[3][4] |
| Enzyme:Substrate Ratio | 1:20 to 1:100 (w/w) | The optimal ratio may vary depending on the protein substrate and should be empirically determined. |
| Incubation Time | 2 - 18 hours | Longer incubation times may be necessary for complex or resistant proteins.[4] |
Q3: What substances can inhibit this compound activity?
A3: Several substances can inhibit this compound, leading to incomplete digestion. It is crucial to eliminate these from your sample and buffers. Common inhibitors include:
-
Oxidizing agents: These can irreversibly damage the active site cysteine.[1][2]
-
EDTA: This chelating agent removes Ca²⁺ ions that are essential for this compound's stability and activity.[1]
-
Heavy metal ions (e.g., Co²⁺, Cu²⁺, Cd²⁺): These ions can inactivate the enzyme.[1][2]
-
Sulfhydryl-modifying reagents (e.g., TLCK, iodoacetamide): These reagents will irreversibly inhibit the enzyme by modifying the active site cysteine.[1][3][6]
-
Certain buffer components: Citrate, borate, and Tris anions can be partially inhibitory.[1][2] If possible, use a buffer such as phosphate (B84403) or ammonium (B1175870) bicarbonate.[4]
Q4: My protein is known to be tightly folded. How can I improve its digestion?
A4: Tightly folded proteins can be resistant to proteolysis due to the inaccessibility of cleavage sites.[4] To improve digestion, consider the following denaturation steps prior to adding this compound:
-
Denaturants: Use denaturing agents like urea (B33335) (up to 8M) or guanidine (B92328) hydrochloride to unfold the protein. Note that the concentration of these denaturants should be reduced (typically by dilution) before adding this compound to ensure the enzyme remains active.
-
Reduction and Alkylation: Reduce disulfide bonds using DTT and then alkylate the resulting free thiols with iodoacetamide (B48618). This process permanently unfolds the protein, making arginine residues more accessible to this compound.
Q5: I am still observing incomplete digestion after optimizing conditions. What else can I check?
A5: If digestion remains incomplete, consider the following:
-
Enzyme Quality: Ensure the this compound used is of high quality and has been stored correctly at -20°C to -80°C to maintain its activity.
-
Substrate Specificity: this compound is highly specific for the carboxyl peptide bond of arginine.[1][2][4][7] While it can cleave at lysine (B10760008) residues, this occurs at a much lower rate.[1][7] If your protein has few arginine residues, digestion will naturally result in larger peptide fragments.
-
Autolysis: Like many proteases, this compound can undergo autolysis. While generally not a major issue, using a proper enzyme-to-substrate ratio and avoiding excessively long incubation times can minimize this.
Experimental Protocols
In-Solution Digestion Protocol
This protocol is a general guideline for the digestion of proteins in solution.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a buffer containing a denaturant, such as 8 M urea in 50 mM Tris-HCl, pH 7.6-7.9.
-
-
Reduction:
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Dilution:
-
Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide.
-
Dilute the reaction mixture with 50 mM Tris-HCl, pH 7.6-7.9, containing 5 mM CaCl₂, to reduce the urea concentration to below 2 M.
-
-
This compound Digestion:
-
Activate this compound by pre-incubating it in the digestion buffer containing 2.5 mM DTT.[5]
-
Add the activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4 to 18 hours with gentle shaking.
-
-
Reaction Termination:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%, which will lower the pH and inactivate the enzyme.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 spin column or other suitable method prior to mass spectrometry analysis.[8]
-
In-Gel Digestion Protocol
This protocol is adapted for proteins separated by polyacrylamide gel electrophoresis (PAGE).
-
Gel Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the gel piece into small cubes (approximately 1x1 mm).
-
Destain the gel pieces with a solution of 50% acetonitrile (B52724) and 50 mM ammonium bicarbonate until the gel is clear.
-
-
Reduction and Alkylation:
-
Reduce the protein by incubating the gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Cool to room temperature and replace the DTT solution with 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 100 mM ammonium bicarbonate.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
This compound Digestion:
-
Rehydrate the dried gel pieces on ice with a minimal volume of cold digestion buffer (50 mM ammonium bicarbonate, 5 mM CaCl₂) containing activated this compound (pre-incubated with 2.5 mM DTT) at a concentration of approximately 10-20 ng/µL.
-
Ensure the gel pieces are just covered by the solution.
-
Incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by adding a solution of 50% acetonitrile and 5% formic acid and incubating for 15 minutes.
-
Collect the supernatant. Repeat the extraction step twice.
-
Pool the supernatants and dry the peptides in a vacuum centrifuge.
-
-
Sample Cleanup:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid and desalt using a C18 tip before mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for protein digestion with this compound.
Caption: Troubleshooting logic for incomplete this compound digestion.
Frequently Asked Questions (FAQs)
Q: What is the cleavage specificity of this compound? A: this compound is a cysteine endopeptidase that primarily cleaves proteins on the C-terminal side of arginine residues (Arg-C).[1][2][4][7] It can also cleave at lysine residues, but at a significantly lower efficiency.[1][7]
Q: Is this compound the same as Trypsin? A: No. While both enzymes are used in proteomics and have some overlapping specificities (cleaving after basic residues), they are distinct. Trypsin is a serine protease that cleaves efficiently after both lysine and arginine, whereas this compound is a cysteine protease with a strong preference for arginine.[7][9]
Q: Why is a reducing agent necessary for this compound activity? A: this compound is a cysteine protease, meaning it has a critical cysteine residue in its active site.[1] This cysteine must be in its reduced (thiol) form to be catalytically active. Reducing agents like DTT prevent the oxidation of this thiol group, thereby maintaining the enzyme's activity.[1][2][5]
Q: Can I use a standard Tris buffer for my digestion? A: While Tris buffer can be used, it has been reported to be partially inhibitory to this compound.[1][2] If you are experiencing low digestion efficiency, consider switching to a non-inhibitory buffer such as phosphate or ammonium bicarbonate at a pH of 7.6-7.9.[4]
Q: My protein sequence has very few arginine residues. Is this compound a good choice for digestion? A: If your protein is low in arginine content, digestion with this compound will result in a small number of large peptide fragments. This may not be ideal for achieving high sequence coverage in bottom-up proteomics. In such cases, using a different protease like Trypsin (which also cleaves at lysine) or a combination of proteases might be more effective.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 3. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 5. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 6. researchgate.net [researchgate.net]
- 7. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 8. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Clostripain stability and long-term storage protocols
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Clostripain, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized this compound?
Lyophilized this compound is stable for extended periods when stored at the correct temperature. For optimal long-term stability, it is recommended to store the lyophilized powder at -20±5°C.[1][2] Some suppliers indicate that storage at 2-8°C is also acceptable for shorter periods.[3][4] Always refer to the manufacturer's specific instructions provided with the product.
Q2: How should I store reconstituted this compound solutions?
Once reconstituted, this compound solutions are best stored frozen. Aliquot the reconstituted enzyme into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[5][6] Store these aliquots at -20±5°C. Under these conditions, the reconstituted enzyme should remain stable for at least 3 months, provided no other proteases are present in the solution.[1]
Q3: What is the recommended buffer for reconstituting and storing this compound?
This compound can be reconstituted in several buffers. A common recommendation is to initially reconstitute in water at a concentration of 1 mg/ml.[7] For experimental use and to ensure stability, a buffer containing 1 mM calcium ions (Ca²⁺) and a reducing agent like 2.5 mM Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) is crucial for its activity.[7][8] The optimal pH for this compound activity is between 7.4 and 7.8.[3][9] Therefore, buffers such as MOPS or Tris-HCl within this pH range are suitable.[10][11] Note that phosphate-buffered saline (PBS) is acceptable for immediate use but not recommended for long-term storage of the reconstituted enzyme.
Q4: Why is my this compound activity lower than expected?
Several factors can contribute to reduced this compound activity. Refer to the troubleshooting section below for a detailed guide. Common reasons include:
-
Improper Storage: The enzyme may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.[5][6]
-
Absence of Activators: this compound requires both calcium ions and a reducing agent (like DTT or cysteine) for optimal activity.[3][7][8]
-
Presence of Inhibitors: The activity of this compound is inhibited by oxidizing agents, sulfhydryl-reacting reagents (like TLCK), heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺), and chelating agents like EDTA.[3][7][8][10] Certain buffer anions like citrate (B86180) and borate (B1201080) can also be partially inhibitory.[3][7]
-
Incorrect pH: The enzyme's activity is optimal in a pH range of 7.4-7.8.[3][9] Deviations from this range can lead to decreased activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzymatic Activity | Improper storage of lyophilized or reconstituted enzyme. | Ensure lyophilized enzyme is stored at -20±5°C[1][2] and reconstituted aliquots are stored at -20±5°C without repeated freeze-thaw cycles.[1] |
| Absence of essential activators in the reaction buffer. | Supplement your digestion buffer with 1 mM Ca²⁺ and a reducing agent such as 2.5 mM DTT.[7][10] | |
| Presence of inhibitors in the sample or buffer. | Avoid using buffers containing EDTA, citrate, or borate.[3][7][8] Ensure your sample is free from heavy metal ions and oxidizing agents.[3][7][8] | |
| Suboptimal pH of the reaction buffer. | Adjust the pH of your buffer to the optimal range of 7.4-7.8.[3][9] | |
| Protein Aggregation in Solution | High protein concentration. | Dilute the protein solution. Working concentrations are typically in the range of 1/20 to 1/100 enzyme to sample protein (w/w).[7] |
| Improper buffer conditions. | Ensure the buffer contains stabilizing agents like Ca²⁺.[8] Some proteins may benefit from the addition of non-denaturing detergents or glycerol.[12][13][14] | |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the reconstituted enzyme to avoid repeated freezing and thawing.[7][5][6] | |
| Inconsistent Results Between Experiments | Lot-to-lot variability of the enzyme. | While purified this compound generally has low lot-to-lot variability, it is good practice to test a new lot before use in critical applications.[7] |
| Incomplete activation of the enzyme. | This compound requires pre-incubation with a reducing agent to achieve maximal activity.[10] Ensure sufficient activation time as per the manufacturer's protocol. |
Experimental Protocols
This compound Reconstitution and Storage Protocol
This protocol outlines the steps for reconstituting and storing lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Storage Buffer (e.g., 10 mM MOPS, pH 7.4, with 1 mM CaCl₂)[10]
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the enzyme in sterile water to a stock concentration of 1 mg/mL.[7] Gently swirl to dissolve; do not vortex.
-
For long-term storage, dilute the stock solution with an appropriate storage buffer.
-
Aliquot the reconstituted enzyme into single-use volumes in low-protein-binding tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -20±5°C.[15]
This compound Activity Assay Protocol
This protocol provides a general method for assaying this compound activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.[4][16]
Materials:
-
Reconstituted this compound solution
-
Assay Buffer: 0.075 M Sodium phosphate (B84403) buffer, pH 7.6[4]
-
Activation Solution: 1.0 mM Calcium acetate (B1210297) with 2.5 mM DTT[4]
-
Substrate Solution: 0.75 mM BAEE in Assay Buffer[4]
-
UV-Vis Spectrophotometer
Procedure:
-
Dilute the reconstituted this compound in the Activation Solution to a concentration of 0.2-0.8 units/mL immediately before the assay.[4]
-
Set the spectrophotometer to 253 nm and 25°C.[4]
-
Add the Substrate Solution to a cuvette and place it in the spectrophotometer.
-
Incubate for 3-5 minutes to reach thermal equilibrium and establish a blank rate.[4]
-
Add the diluted enzyme solution to the cuvette, mix quickly, and start recording the absorbance at 253 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute. One unit of this compound hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[8]
Visualizations
Caption: Workflow for long-term storage and reconstitution of this compound.
Caption: Logical flowchart for troubleshooting low this compound activity.
References
- 1. vitacyte.com [vitacyte.com]
- 2. FAQs about Collagenase NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 3. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Worthington Biochemical Technical FAQ | Worthington Biochemical [worthington-biochem.com]
- 8. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. researchgate.net [researchgate.net]
- 16. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
Technical Support Center: Clostripain Activity and Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clostripain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary specificity?
This compound (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum.[1][2] It exhibits high specificity for the cleavage of peptide bonds at the carboxyl side of arginine residues, and to a lesser extent, lysine (B10760008) residues.[1]
Q2: What are the essential activators for this compound activity?
This compound activity is dependent on the presence of both calcium ions (Ca²⁺) and a reducing agent.[1][2][3] Common reducing agents used are dithiothreitol (B142953) (DTT) or cysteine.[1][2]
Q3: What are some common inhibitors of this compound?
This compound activity can be inhibited by a variety of compounds, including:
-
Thiol-reacting reagents: such as Nα-tosyl-L-lysine chloromethyl ketone (TLCK) and iodoacetamide.[1][4]
-
Peptide aldehydes: like leupeptin (B1674832), which is a potent reversible inhibitor.[4]
-
Chelating agents: such as EDTA, which removes the essential Ca²⁺ ions.[1]
-
Oxidizing agents: which can disrupt the active site cysteine residue.[1]
-
Heavy metal ions: including Co²⁺, Cu²⁺, and Cd²⁺.[1]
Q4: Can this compound activity be measured using a standard trypsin substrate?
Yes, due to its trypsin-like specificity for arginine residues, this compound activity is commonly assayed using the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).[5] The hydrolysis of BAEE can be monitored spectrophotometrically by the increase in absorbance at 253 nm.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity assays and inhibition studies.
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Absence or insufficient concentration of essential activators. | Ensure the assay buffer is supplemented with an adequate concentration of both a reducing agent (e.g., 2.5 mM DTT) and calcium ions (e.g., 1.0 mM CaCl₂).[1][5] |
| Inactive enzyme due to improper storage or handling. | Store the enzyme at the recommended temperature (typically 2-8°C for lyophilized powder). Avoid repeated freeze-thaw cycles of enzyme solutions. | |
| Presence of inhibiting substances in the sample or reagents. | Dialyze the sample to remove potential small molecule inhibitors. Ensure all reagents are of high purity and free from contaminating proteases or inhibitors. | |
| Incorrect pH of the assay buffer. | The optimal pH for this compound activity is between 7.4 and 7.8.[1] Verify and adjust the pH of your buffer accordingly. | |
| High background signal | Spontaneous substrate degradation. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis. If high, consider preparing fresh substrate solution or testing a different substrate. |
| Contamination of reagents with other proteases. | Use high-purity reagents and sterile, disposable labware. | |
| Inconsistent or irreproducible results | Pipetting errors or inaccurate reagent concentrations. | Calibrate pipettes regularly. Prepare master mixes for reagents to minimize well-to-well variability. |
| Temperature fluctuations during the assay. | Pre-incubate all reagents and the reaction plate at the assay temperature to ensure thermal equilibrium. | |
| Presence of chelating agents in the sample or buffer. | Avoid using buffers containing EDTA or other strong chelating agents, as they will sequester the Ca²⁺ required for this compound activity.[1] | |
| Inhibition by a known inhibitor appears weak or absent | The inhibitor is unstable under assay conditions. | Check the stability of the inhibitor in the assay buffer. For example, TLCK is known to be unstable in solutions with a pH above 6. |
| The inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of inhibitor concentrations. |
Quantitative Data on Inhibitors
| Inhibitor | Target Enzyme | Kᵢ Value |
| Leupeptin | Trypsin | 3.5 nM[6] |
| Leupeptin | Cathepsin B | 4.1 nM[6] |
| Leupeptin | Plasmin | 3.4 µM[6] |
| Leupeptin | Calpain | 10 nM[7] |
Note: The inhibitory potential of heavy metals on proteases can be significant, with IC₅₀ values in the mg/L range for enzymes like bromelain, but specific data for this compound is not available.[8][9][10]
Experimental Protocols
Protocol for Determining the Potency of a this compound Inhibitor (IC₅₀ Value)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against this compound.
1. Materials and Reagents:
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 2.5 mM DTT and 1.0 mM CaCl₂
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 253 nm
2. Procedure:
-
Enzyme Preparation: Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in the Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Inhibitor solution (or vehicle control) at various concentrations.
-
This compound solution.
-
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the BAEE substrate solution to each well to initiate the reaction. The final concentration of BAEE should be at or near its Kₘ value for this compound.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 253 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Caption: Logical relationship of this compound activation and inhibition pathways.
Caption: Experimental workflow for determining the IC₅₀ of a this compound inhibitor.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Leupeptin - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] An Inhibitive Determination Method for Heavy Metals Using Bromelain, A Cysteine Protease | Semantic Scholar [semanticscholar.org]
- 10. An Inhibitive Enzyme Assay to Detect Mercury and Zinc Using Protease from Coriandrum sativum - PMC [pmc.ncbi.nlm.nih.gov]
how to activate lyophilized Clostripain
Welcome to the technical support center for Clostripain. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully using lyophilized this compound.
Frequently Asked Questions (FAQs)
Q1: What is lyophilized this compound? this compound is a cysteine protease derived from the bacterium Clostridium histolyticum.[1] It is highly specific for cleaving peptide bonds at the C-terminal side of arginine residues, and to a lesser extent, lysine.[1][2] The lyophilized (freeze-dried) form is a stable powder that requires reconstitution and activation before use.[3]
Q2: Why does lyophilized this compound require activation? this compound's active site contains a critical cysteine sulfhydryl group. In its native, lyophilized state, the enzyme is typically in an oxidized and less active form.[3][4] Activation requires a reducing agent to reduce the cysteine residue, making the enzyme fully catalytically active.[4][5] Additionally, calcium ions are essential for both the stability and activity of the enzyme.[6][7]
Q3: What are the essential components of an activation buffer? A typical activation buffer includes three key components:
-
A buffering agent to maintain an optimal pH (e.g., MOPS or Sodium Phosphate).[2]
-
A reducing agent , such as Dithiothreitol (DTT) or 2-mercaptoethanol, to activate the enzyme.[2][6]
-
Calcium ions (e.g., from CaCl₂ or Calcium acetate) for enzyme stability and activity.[2][8]
Q4: What is the optimal pH for this compound activity? The optimal pH for this compound activity against its common substrate, Nα-benzoyl-L-arginine ethyl ester (BAEE), is in the range of 7.4 to 7.8.[1][2][9]
Q5: How long does the activation process take? For full activation, this compound should be incubated in the activation buffer for at least 2-3 hours at room temperature.[2][10] Alternatively, activation can be performed overnight at 5°C.[10]
Q6: How should I store lyophilized and reconstituted this compound?
-
Lyophilized Powder : Store the vial at -20°C in a dry environment to ensure long-term stability.[3] Some suppliers may recommend 2-8°C, so always consult the product-specific datasheet.[1][8]
-
Reconstituted Enzyme : For immediate use, keep the enzyme solution on ice.[3] For long-term storage, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C. Avoid using phosphate (B84403) buffers for long-term frozen storage, as phosphate can chelate the essential calcium ions.[5]
Troubleshooting Guide
Problem: I see low or no enzymatic activity after the activation step.
| Possible Cause | Recommended Solution |
| Incomplete Activation | Ensure the enzyme has been incubated in the activation buffer for the recommended duration (e.g., 2-3 hours at room temperature).[2] Confirm that the concentration of the reducing agent (e.g., 2.5 mM DTT) is correct.[10] |
| Missing Essential Cofactors | Verify that a calcium salt (e.g., 1 mM CaCl₂) is present in all buffers used for reconstitution and dilution.[2][6] this compound is dependent on calcium for activity.[7] |
| Presence of Inhibitors | Avoid using buffers containing known inhibitors. EDTA is a strong inhibitor as it chelates calcium.[6] Other inhibitors include oxidizing agents, heavy metal ions (Cu²⁺, Cd²⁺), and sulfhydryl-specific reagents like iodoacetic acid.[2][6] Buffers containing Tris, citrate, or borate (B1201080) may be partially inhibitory.[6] |
| Incorrect pH | Measure the pH of your final buffer solution and ensure it is within the optimal range of 7.4-7.8.[1] |
| Improper Reconstitution or Dilution | Some protocols recommend reconstituting the enzyme at a higher concentration (e.g., 1 mg/mL) in water before diluting it into the final activation buffer.[8] Ensure all steps have been followed correctly. |
| Enzyme Degradation | If the lyophilized powder was stored improperly (e.g., at room temperature or exposed to moisture), the enzyme may have degraded. Use a fresh vial of enzyme stored under the recommended conditions.[3] |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound activation and assay.
Table 1: Recommended Reagents for Activation Buffer
| Component | Typical Concentration | Purpose | Reference(s) |
| Buffer (e.g., MOPS, Sodium Phosphate) | 10-25 mM | Maintain optimal pH | [2][10] |
| Reducing Agent (e.g., DTT) | 2.5 mM | Reduce and activate the enzyme | [2][4][8][10] |
| Calcium Salt (e.g., CaCl₂, Ca-acetate) | 1 mM | Essential cofactor for stability and activity | [2][6][8] |
| pH | 7.4 - 7.6 | Optimal for activation and stability | [2][10] |
Table 2: Standard Conditions for this compound Activity Assay
| Parameter | Value | Reference(s) |
| Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | [8][10] |
| Substrate Concentration | 0.25 - 0.75 mM | [8][10] |
| Temperature | 25°C | [8][10] |
| Wavelength for Detection | 253 nm | [8][10] |
| pH | 7.6 | [8][10] |
Table 3: Common Activators and Inhibitors of this compound
| Class | Examples | Reference(s) |
| Activators | Dithiothreitol (DTT), Cysteine, 2-mercaptoethanol, Calcium ions (Ca²⁺) | [2][6] |
| Inhibitors | EDTA, Iodoacetic acid, Phenylmethanesulfonyl fluoride (B91410) (PMSF), Leupeptin, Antipain, Oxidizing agents, Heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺) | [2][6] |
Experimental Protocols
Protocol 1: Reconstitution and Activation of Lyophilized this compound
This protocol describes the preparation of an active this compound solution from a lyophilized powder.
-
Prepare Activation Buffer : Prepare a buffer containing 10 mM MOPS, 2.5 mM DTT, and 1 mM CaCl₂. Adjust the pH to 7.4.[2]
-
Equilibrate Vial : Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Reconstitute Enzyme : Carefully add the appropriate volume of Activation Buffer to the vial to achieve the desired stock concentration (e.g., 0.5 - 1.5 units/mL).[10] Gently swirl the vial to dissolve the powder completely. Avoid vigorous vortexing.
-
Activate Enzyme : Incubate the reconstituted enzyme solution for 2-3 hours at room temperature.[2]
-
Storage : After activation, keep the enzyme solution on ice for immediate use.[3] For longer-term storage, aliquot and freeze at -20°C.
Protocol 2: Standard Activity Assay using BAEE
This protocol measures this compound activity by monitoring the hydrolysis of BAEE.
-
Prepare Assay Reagents :
-
Prepare Active Enzyme : Activate the lyophilized this compound as described in Protocol 1. Dilute the activated enzyme to a working concentration of 0.2-0.8 units/mL in an activation solution (e.g., 1.0 mM Calcium acetate (B1210297) containing 2.5 mM DTT).[8]
-
Set up Spectrophotometer : Adjust a UV spectrophotometer to 253 nm and set the temperature to 25°C.[8]
-
Run the Assay :
-
In a quartz cuvette, combine 1.0 mL of Assay Buffer, 1.0 mL of DTT Solution, and 1.0 mL of BAEE Substrate.[8]
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.[8]
-
To start the reaction, add 0.1 mL of the diluted active enzyme solution and mix immediately.[8]
-
Record the increase in absorbance at 253 nm for 4-5 minutes.
-
-
Calculate Activity : Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve. One unit of this compound hydrolyzes one micromole of BAEE per minute at 25°C and pH 7.6.[8][10]
Visualizations
Caption: Workflow for the activation of lyophilized this compound.
Caption: Troubleshooting flowchart for low this compound activity.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. This compound NB - Nordmark Pharma GmbH [nordmark-pharma.de]
- 5. vitacyte.com [vitacyte.com]
- 6. worthingtonweb.com [worthingtonweb.com]
- 7. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Frontiers | Activation mechanism and activity of globupain, a thermostable C11 protease from the Arctic Mid-Ocean Ridge hydrothermal system [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Clostripain Function and Reducing Agents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Clostripain, with a specific focus on the critical role of reducing agents in its function.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and what is its specificity?
This compound (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum.[1][2][3] Its primary function is to cleave proteins specifically at the C-terminal side of arginine residues.[3][4] It can also cleave lysyl bonds, but at a much lower rate.[1]
Q2: Why are reducing agents necessary for this compound activity?
This compound is a sulfhydryl-dependent cysteine protease, meaning a reduced cysteine residue is essential for its catalytic activity.[1][5] Reducing agents are required to ensure the cysteine residue(s) in the enzyme's active site are in the reduced (thiol) state, which is necessary for enzymatic function.[5][6] Full enzymatic activity is only achieved after the complete reduction of disulfide bonds within the enzyme.[5][6]
Q3: What happens to this compound activity in the absence of a reducing agent?
In the absence of a reducing agent, this compound exhibits significantly lower activity, often referred to as "trypsin-like activity."[7] This basal activity is typically only about 10% of the fully activated enzyme's potential.[7] Therefore, for optimal performance, pre-activation with a reducing agent is crucial.
Q4: Which reducing agents are recommended for this compound activation, and at what concentrations?
Commonly used reducing agents for this compound activation include dithiothreitol (B142953) (DTT) and 2-mercaptoethanol.[7][8] The recommended concentration of DTT for activation is typically in the range of 2.5 mM.[8][9]
Q5: Are there any other essential co-factors for this compound activity?
Yes, calcium ions (Ca2+) are essential for the stability and activity of this compound.[1][4][10] Therefore, calcium should be included in the reaction buffer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no this compound activity | Absence or insufficient concentration of a reducing agent. | Ensure a sufficient concentration of a reducing agent like DTT (e.g., 2.5 mM) is present in the activation and reaction buffers.[8][9] |
| Absence of calcium ions. | Supplement the buffer with calcium ions (e.g., 1.0 mM Calcium acetate).[8][10] | |
| Presence of oxidizing agents. | Avoid buffers or reagents containing oxidizing agents, as they will inhibit this compound activity.[1] | |
| Presence of inhibitors like EDTA, heavy metal ions (Co2+, Cu2+, Cd2+), or sulfhydryl reagents like TLCK.[1] | Use purified reagents and avoid known inhibitors in your experimental setup. | |
| Incorrect pH of the buffer. | The optimal pH for this compound activity is between 7.4 and 7.8.[1][3] Verify and adjust the pH of your buffer accordingly. | |
| Inconsistent results between experiments | Incomplete activation of this compound. | Standardize the pre-incubation time with the reducing agent to ensure complete activation. A pre-incubation of 2-3 hours at room temperature or overnight at 5°C is recommended.[9] |
| Degradation of the enzyme. | Store this compound according to the manufacturer's instructions, typically at 2-8°C.[8] Avoid repeated freeze-thaw cycles. | |
| Degradation of the reducing agent. | Prepare fresh solutions of reducing agents like DTT for each experiment, as they can oxidize over time. |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the pre-activation of this compound to achieve maximal enzymatic activity.
Materials:
-
Lyophilized this compound
-
Activation Solution: 1.0 mM Calcium acetate (B1210297) containing 2.5 mM dithiothreitol (DTT).[8]
-
Deionized water
Procedure:
-
Prepare the Activation Solution fresh for each experiment.
-
Dissolve or dilute the lyophilized this compound in the Activation Solution to a desired stock concentration (e.g., 1 mg/ml).
-
Incubate the enzyme solution for 2-3 hours at room temperature or overnight at 5°C to ensure complete activation.[9]
-
The activated enzyme is now ready for use in your specific application.
Protocol 2: Assay of this compound Activity
This protocol outlines a standard method to measure the enzymatic activity of this compound using the substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE).[8][9]
Materials:
-
Activated this compound solution (from Protocol 1)
-
Assay Buffer: 0.075 M Sodium phosphate (B84403) buffer, pH 7.6.[8]
-
Substrate Solution: 0.75 mM N-α-Benzoyl-L-arginine ethyl ester (BAEE) in Assay Buffer.[8]
-
Reducing Agent for Assay: 7.5 mM Dithiothreitol (DTT) in Assay Buffer.[8]
-
UV-Vis Spectrophotometer
Procedure:
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.[8]
-
In a quartz cuvette, combine the Assay Buffer, Substrate Solution, and DTT solution.
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.[8]
-
Initiate the reaction by adding a small volume of the activated this compound solution to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 253 nm for 4-5 minutes.[8]
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
-
Calculate the enzyme activity based on the molar extinction coefficient of the product. One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.[9]
Visualizations
Caption: Activation pathway of this compound by a reducing agent.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. worthingtonweb.com [worthingtonweb.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Clostripain. Chemical characterization, activity, and thiol content of the highly active form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vitacyte.com [vitacyte.com]
- 8. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
managing lot-to-lot variability of Clostripain
Welcome to the Technical Support Center for Clostripain. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot the inherent lot-to-lot variability of this compound, ensuring consistency and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A: this compound (EC 3.4.22.8) is a cysteine endopeptidase isolated from the culture filtrates of Clostridium histolyticum.[1] Its primary function is to selectively cleave peptide bonds at the C-terminal side of arginine residues.[1][2] It can also cleave lysine (B10760008) bonds, but at a much lower rate.[1] This high specificity makes it a valuable tool in protein sequencing and peptide analysis.[3]
Q2: What is required for this compound to be active?
A: this compound's activity is dependent on two key factors:
-
Reducing Agents: As a cysteine protease, it requires a reducing environment to maintain the active-site sulfhydryl group.[4][5] Common reducing agents used are dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4][6]
-
Calcium Ions (Ca²⁺): Calcium is essential for the stability and activity of the enzyme.[6][7] The absence of calcium can lead to a loss of function.
Q3: What are the common inhibitors of this compound?
A: this compound activity can be significantly reduced or eliminated by several substances, including:
-
Chelating Agents: EDTA and citrate, which remove essential Ca²⁺ ions.[2][6]
-
Oxidizing Agents: These agents can irreversibly damage the active-site cysteine residue.[6]
-
Sulfhydryl-specific Reagents: Reagents like iodoacetamide, iodoacetic acid, and tosyl-L-lysine chloromethyl ketone (TLCK) directly modify the active site.[6][7][8]
-
Heavy Metal Ions: Ions such as Co²⁺, Cu²⁺, and Cd²⁺ are known to inhibit activity.[2][6]
Q4: What does "lot-to-lot variability" mean for this compound?
A: Lot-to-lot variability refers to the differences in performance and specifications between different manufacturing batches of this compound.[9] While manufacturers strive for consistency, variations can occur in parameters such as specific activity, purity, and the presence of contaminating proteases or endotoxins.[4] This variability can impact the reproducibility of experimental results, making it crucial for users to validate each new lot.[10][11]
Q5: How should this compound be stored and handled?
A: Lyophilized this compound should be stored at 2-8°C for short-term storage or at -20°C for long-term stability, as recommended by the manufacturer.[4][12] Once reconstituted, it should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles. The enzyme must be activated in a buffer containing a reducing agent and calcium prior to use.[2] This activation step typically requires an incubation period of 2-3 hours at room temperature.[2]
Troubleshooting Guide
Problem 1: Lower than expected enzymatic activity with a new lot.
| Possible Cause | Recommended Solution |
| Incomplete Activation | Ensure the enzyme is pre-incubated in a buffer containing an adequate concentration of a reducing agent (e.g., 2.5 mM DTT) and calcium (e.g., 1.0 mM CaCl₂) for the recommended time (typically 2-3 hours) before use.[2] |
| Lower Specific Activity of the New Lot | Perform a standardized activity assay on the new lot to determine its specific activity. Adjust the amount of enzyme used in your experiments based on the new activity value, not just the mass concentration. |
| Presence of Inhibitors in the Reaction | Verify that your buffers do not contain chelating agents (EDTA, citrate) or inhibitory metal ions.[2][6] If their presence is unavoidable, consider increasing the Ca²⁺ concentration or performing a buffer exchange. |
| Oxidation of the Enzyme | Handle the reconstituted enzyme with care. Avoid vigorous vortexing, which can introduce oxygen and lead to oxidation. Ensure fresh reducing agent is used for activation. |
Problem 2: Inconsistent results between different experiments using the same new lot.
| Possible Cause | Recommended Solution |
| Improper Storage of Reconstituted Enzyme | Aliquot the reconstituted enzyme into single-use volumes and store at -20°C or below to prevent degradation from multiple freeze-thaw cycles.[4] |
| Inconsistent Activation Protocol | Standardize the activation protocol. Use the same incubation time, temperature, and reagent concentrations for every experiment to ensure a consistent active enzyme concentration. |
| Degradation of Reducing Agent | DTT and other reducing agents can degrade over time, especially in solution. Use freshly prepared activation buffers for optimal results. |
Problem 3: Unexpected cleavage patterns or degradation of the target protein.
| Possible Cause | Recommended Solution |
| Contaminating Proteases in the Lot | While this compound is highly specific for arginine, some lots may contain trace amounts of other proteases. Review the Certificate of Analysis for purity information. If necessary, perform a control digest (without your target protein) and analyze by SDS-PAGE to check for autolysis or other activities. |
| High Enzyme-to-Substrate Ratio | The specific activity of a new lot may be significantly higher than the previous one. Perform a titration experiment to determine the optimal enzyme-to-substrate ratio (w/w) and digestion time for your specific application. A common starting ratio is 1:100.[2] |
| Non-optimal Reaction Conditions | This compound's specificity can be affected by pH. Ensure your reaction buffer is within the optimal pH range of 7.4-7.8.[2] |
Data Presentation
Table 1: Example Certificate of Analysis for Different Lots of this compound
This table illustrates typical parameters that can vary between lots. Always refer to the manufacturer-provided Certificate of Analysis for your specific lot.
| Parameter | Lot A | Lot B | Lot C | Specification |
| Appearance | White lyophilized cake | White lyophilized cake | White lyophilized cake | White lyophilized cake |
| Specific Activity (Total this compound Units*/mg) | 1,520 U/mg | 1,850 U/mg | 1,480 U/mg | ≥ 1,250 U/mg |
| Tryptic-Like Activity (TLA Units/mg)** | 145 U/mg | 160 U/mg | 130 U/mg | ≥ 125 U/mg |
| Purity (SDS-PAGE) | >95% | >95% | >95% | Report Results |
| Endotoxin Level | < 20 EU/mg | < 15 EU/mg | < 25 EU/mg | < 50 EU/mg |
*Total this compound activity is measured after activation with a reducing agent.[4] **Tryptic-Like Activity is measured in the absence of a reducing agent and typically represents about 10% of the total activity.[4]
Experimental Protocols
Protocol 1: Standard Activity Assay for this compound (BAEE Method)
This protocol is adapted from established methods to quantify this compound activity.[12]
Principle: The assay measures the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE), which results in an increased absorbance at 253 nm. One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 7.6 and 25°C.
Reagents:
-
Assay Buffer: 75 mM Sodium Phosphate, pH 7.6
-
Substrate Stock: 0.75 mM BAEE in deionized water
-
Activation Solution: 1.0 mM Calcium Acetate with 2.5 mM DTT
-
Enzyme Diluent: Activation Solution
-
This compound Enzyme: New and old lots for comparison
Procedure:
-
Enzyme Preparation:
-
Reconstitute lyophilized this compound in the Activation Solution to a stock concentration of approximately 1 mg/mL.
-
Incubate at room temperature for 2-3 hours to ensure full activation.[2]
-
Immediately before the assay, perform a final dilution of the activated enzyme in the Enzyme Diluent to a working concentration of 0.2-0.8 units/mL.[12]
-
-
Assay Setup:
-
Set a UV spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, prepare the reaction mixture:
-
1.0 mL Assay Buffer
-
1.0 mL of 7.5 mM DTT (prepared in Assay Buffer)
-
1.0 mL Substrate Stock
-
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a baseline rate.
-
-
Measurement:
-
Initiate the reaction by adding 0.1 mL of the diluted, activated enzyme to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 253 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial, linear portion of the curve. The reaction is most linear when the rate is between 0.007 and 0.030 ΔA₂₅₃/min.[12]
-
-
Calculation of Activity:
-
Units/mL enzyme = (ΔA₂₅₃/min * Total Volume) / (Molar Extinction Coefficient * Enzyme Volume)
-
Total Volume = 3.1 mL
-
Molar Extinction Coefficient of BAEE product = 1.15 mM⁻¹cm⁻¹
-
Enzyme Volume = 0.1 mL
-
Protocol 2: New Lot Validation Procedure
This protocol outlines a practical approach for comparing a new lot of this compound against a previously validated or "gold standard" lot.[9][11]
-
Review Certificate of Analysis (CofA): Compare the CofA of the new lot to the old lot. Note any significant differences in specific activity, purity, or other reported parameters.
-
Side-by-Side Activity Assay: Perform the standard activity assay (Protocol 1) for both the new lot and the old lot in parallel. Run each assay in triplicate to ensure precision.
-
Calculate Relative Activity: Determine the specific activity (Units/mg) for both lots. The activity of the new lot should fall within an acceptable range of the old lot (e.g., ±15%). This range should be defined by your laboratory's internal quality control standards.
-
Functional Assay (Application-Specific):
-
Design an experiment that mimics your typical application (e.g., digestion of a standard protein, cell detachment, tissue dissociation).
-
Test both lots side-by-side using your established protocol, keeping all other parameters constant.
-
For protein digestion, analyze the results using SDS-PAGE or mass spectrometry. Compare the completeness of digestion and the presence of any off-target cleavage.
-
For cell-based applications, compare key metrics such as cell yield, viability, or functionality.[13]
-
-
Acceptance Criteria: The new lot is acceptable if its performance in both the enzymatic and functional assays is within your pre-defined acceptance limits. If it fails, contact the manufacturer's technical support with your validation data.
Visualizations
Caption: Workflow for validating a new lot of this compound.
Caption: Key activators and inhibitors affecting this compound activity.
Caption: The activation pathway of the this compound enzyme.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. MicroED structure of the C11 cysteine protease this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vitacyte.com [vitacyte.com]
- 5. alpha-Clostripain. Chemical characterization, activity, and thiol content of the highly active form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worthingtonweb.com [worthingtonweb.com]
- 7. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the active site of this compound. The specific inactivation by the chloromethyl ketone derived from -N-tosyl-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Clostripain inactivation methods for stopping digestion
Welcome to the technical support center for clostripain inactivation. This resource provides researchers, scientists, and drug development professionals with detailed guidance on effectively stopping this compound digestion for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its inactivation important?
This compound (EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum. It exhibits high specificity for the carboxyl peptide bond of arginine residues.[1] In many experimental workflows, such as peptide mapping or cell isolation, digestion must be stopped at a precise point to prevent unwanted further degradation of the target proteins or peptides.[2][3] Effective inactivation ensures the integrity of the sample for subsequent analysis.
Q2: What are the primary methods for inactivating this compound?
There are several methods to inactivate this compound, which can be broadly categorized as:
-
Chemical Inhibition: Using specific chemical reagents that covalently modify the active site of the enzyme.
-
pH Adjustment: Shifting the pH of the solution to a value where the enzyme loses its activity.[4]
-
Heat Inactivation: Increasing the temperature to denature the enzyme.
Q3: Which chemical inhibitors are effective against this compound?
This compound is a cysteine protease, and its activity can be inhibited by sulfhydryl-alkylating reagents.[1] Key inhibitors include:
-
TLCK (Nα-Tosyl-L-lysine chloromethyl ketone): An irreversible inhibitor that specifically targets the active site of this compound.[1][2][5][6]
-
Iodoacetamide (B48618) (IAM): An alkylating agent that covalently modifies the catalytic cysteine residue, leading to irreversible inhibition.[7][8][9] It is known to be more rapid in its action compared to iodoacetate.[7]
-
Leupeptin: A potent reversible inhibitor of this compound.[7]
-
Other Reagents: Diethylpyrocarbonate and certain metal ions (Co²⁺, Cu²⁺, Cd²⁺) can also inhibit this compound activity.[1][7]
Q4: Can heat be used to inactivate this compound?
Yes, heat can be used for inactivation. While specific data for this compound is limited in the search results, thermal inactivation is a common method for enzymes. For instance, studies on other toxins from Clostridium species show that heating to 60°C can destroy biological activity within minutes.[10] However, the exact temperature and duration required can vary based on the buffer composition, pH, and presence of other stabilizing or destabilizing agents.[10][11][12]
Q5: How does pH affect this compound activity?
This compound has an optimal pH range of 7.4-7.8 for its activity.[1] Shifting the pH outside of this optimal range can significantly reduce or eliminate its enzymatic activity.[4][13] Extreme pH values, either highly acidic or alkaline, generally lead to a complete and often irreversible loss of enzyme activity due to denaturation.[4][13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound inactivation.
Incomplete Digestion or Inactivation Workflow
The following diagram illustrates a typical experimental workflow involving this compound digestion and inactivation. Use it to ensure all critical steps are included in your protocol.
Caption: Standard workflow for this compound digestion and inactivation.
Problem: Incomplete Inactivation (Residual Proteolytic Activity)
If you observe continued degradation of your sample after the inactivation step, consult the following troubleshooting flowchart.
Caption: Troubleshooting flowchart for incomplete this compound inactivation.
Protocols and Data
Chemical Inhibitor Data
The following table summarizes common chemical inhibitors for this compound. For complete inhibition, it is often recommended to use a concentration 5 to 10 times higher than the known Kᵢ or IC₅₀ value.[14]
| Inhibitor | Type | Target | Notes |
| TLCK | Irreversible | Active Site Histidine/Cysteine | A specific and widely used inhibitor for this compound.[1][5][15] |
| Iodoacetamide | Irreversible | Cysteine Residues | Alkylating agent that rapidly inactivates this compound.[7][8] Solutions should be made fresh and protected from light.[16] |
| Leupeptin | Reversible | Active Site | A potent reversible inhibitor.[7] |
| EDTA | Chelating Agent | Metal Ions | This compound requires Ca²⁺ for stability and activity; EDTA removes this essential cofactor.[1][7] |
Experimental Protocol: Inactivation with Iodoacetamide
This protocol provides a general guideline for inactivating this compound following a protein digestion intended for mass spectrometry analysis.
Materials:
-
Digested protein sample in a suitable buffer (e.g., Ammonium Bicarbonate, pH ~7.8)
-
Iodoacetamide (IAM) solution, freshly prepared
-
Incubation equipment (e.g., heat block)
Procedure:
-
Complete Digestion: Perform the this compound digestion for the desired amount of time at the optimal temperature.
-
Prepare Iodoacetamide: Immediately before use, prepare a stock solution of iodoacetamide. For example, dissolve 9.3 mg in 132 µL of buffer to create a 375 mM solution.[16] Protect this solution from light.[16]
-
Add Inhibitor: Add iodoacetamide to the digestion reaction to a final concentration sufficient to inactivate the enzyme. A 10-fold molar excess over the concentration of reducing agents (like DTT) is often recommended to ensure all sulfhydryl groups are blocked.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[16] This allows the alkylation reaction to proceed to completion.
-
Quench (Optional): If necessary, any remaining iodoacetamide can be quenched by adding a small amount of a reducing agent like DTT.
-
Proceed to Analysis: The sample is now ready for downstream processing, such as desalting and analysis by mass spectrometry.
References
- 1. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. Studies on the active site of this compound. The specific inactivation by the chloromethyl ketone derived from -N-tosyl-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 9. Pig kidney dopa decarboxylase: inactivation by iodoacetamide and sequence of the carboxyamidomethylcysteine-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Inactivation of Clostridium perfringens Enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat Inactivation and Reactivation of Alpha Toxin from Clostridium perfringens 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a heat inactivation curve for Clostridium botulinum 62A toxin in beef broth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. study.com [study.com]
- 14. How to Use Inhibitors [sigmaaldrich.com]
- 15. Determination of the cytotoxic effect of Clostridium histolyticum culture supernatant on HeLa cells in the presence of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Protein Sequence Coverage with Clostripain
Welcome to the technical support center for improving protein sequence coverage using Clostripain (Endoproteinase-Arg-C). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance your proteomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cleavage specificity?
This compound, also known as Endoproteinase-Arg-C, is a cysteine protease isolated from Clostridium histolyticum.[1][2] It is highly specific for cleaving peptide bonds at the C-terminal side of arginine residues (Arg-C).[1][2][3] While it can also cleave at lysine (B10760008) residues, this activity is significantly slower and less efficient.[3][4] This specificity makes it a valuable alternative or complement to trypsin, which cleaves at both lysine and arginine.
Q2: Why should I use this compound in my proteomics experiments?
This compound is particularly useful for:
-
Improving sequence coverage: When a protein sequence has regions with few lysine residues but is rich in arginine, trypsin digestion may produce very large peptides that are difficult to analyze by mass spectrometry. This compound can generate smaller, more readily analyzable peptides in these regions.
-
Complementing trypsin digestion: Using this compound in a sequential digestion with trypsin can significantly increase overall protein sequence coverage by generating overlapping peptides.[1][5][6]
-
Analyzing specific protein regions: Its high specificity for arginine allows for targeted digestion and analysis of specific protein domains or regions of interest.
Q3: What are the optimal conditions for this compound activity?
This compound requires specific conditions for optimal activity:
-
Activators: As a cysteine protease, this compound requires a reducing agent for activation. Dithiothreitol (DTT) is commonly used at a concentration of 2-5 mM.[2][8]
-
Cofactors: Calcium ions (Ca²⁺) are essential for both the stability and activity of this compound.[8][9] A concentration of 1-5 mM CaCl₂ is typically recommended.[2][10]
Troubleshooting Guide
This guide addresses common issues encountered during protein digestion with this compound.
Problem: Low or No Digestion Efficiency
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at 2-8°C and has not expired.[8] Perform a control digest with a standard protein like BSA to verify enzyme activity. |
| Suboptimal Buffer Conditions | Verify the digestion buffer pH is within the optimal range of 7.4-7.8.[1][7] Avoid buffers containing high concentrations of citrate (B86180) or borate, which can be inhibitory.[8] |
| Missing or Insufficient Activators | This compound requires both a reducing agent (e.g., DTT) and calcium ions for activity.[7][8] Ensure DTT (2-5 mM) and CaCl₂ (1-5 mM) are added to the digestion buffer immediately before use.[2][10] |
| Presence of Inhibitors | Samples may contain inhibitors such as oxidizing agents, heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺), or high concentrations of detergents (e.g., SDS >0.01%).[8][11] Purify the protein sample to remove potential contaminants. Consider using a cleanup kit or dialysis. |
| Incorrect Enzyme-to-Substrate Ratio | A typical starting ratio is 1:20 to 1:100 (w/w) of this compound to protein. Optimize this ratio for your specific protein. For highly resistant proteins, a higher enzyme concentration may be needed. |
| Insufficient Incubation Time | Digestion is typically performed for 4-18 hours at 37°C.[10] For complex or resistant proteins, consider extending the incubation time. However, be aware that prolonged incubation can sometimes lead to non-specific cleavage.[3] |
Problem: Poor Protein Sequence Coverage
| Potential Cause | Recommended Solution |
| Protein Structure Accessibility | Tightly folded proteins can be resistant to proteolysis.[10] Ensure proper denaturation, reduction (e.g., with DTT), and alkylation (e.g., with iodoacetamide) of the protein sample before digestion to expose cleavage sites.[2] |
| Lack of Arginine Residues | This compound is highly specific for arginine. If the protein or regions of the protein are low in arginine, sequence coverage will be poor. In such cases, using a different protease or a combination of proteases is recommended. |
| Generation of Very Large or Small Peptides | The distribution of arginine residues may lead to peptides that are too large or too small for effective detection by mass spectrometry. Using this compound in a sequential digest with an enzyme of different specificity, like trypsin or chymotrypsin, can generate more optimally sized peptides.[1][5][12] |
| Hydrophobic Peptides | Highly hydrophobic peptides may be lost during sample preparation or may not ionize well. The use of organic solvents or specialized detergents in the digestion buffer can sometimes improve the recovery of these peptides.[11] |
Quantitative Data Summary
Using multiple proteases, either in parallel or sequentially, is a common strategy to increase protein sequence coverage. While trypsin is the gold standard, combining it with other proteases like this compound (Arg-C) can provide significant improvements.
| Digestion Strategy | Typical Sequence Coverage (BSA) | Key Advantages |
| Trypsin alone | ~78%[7] | Generates peptides with C-terminal basic residues, ideal for MS analysis. |
| This compound (Arg-C) alone | ~18%[7] | Highly specific for Arginine; useful for proteins with low Lysine content. |
| Chymotrypsin alone | ~58%[7] | Cleaves at aromatic residues, providing complementary data to trypsin. |
| Trypsin + Chymotrypsin (Combined) | >98%[12] | Significantly increases coverage, especially for hydrophobic regions. |
| Trypsin followed by AspN (Sequential) | Can yield higher protein identifications than trypsin alone.[1][5] | Generates overlapping peptides, filling in gaps from a single-enzyme digest. |
Note: Sequence coverage percentages are protein-dependent and can vary based on experimental conditions.
Experimental Protocols & Workflows
Protocol 1: Standard In-Solution Digestion with this compound
This protocol is for the digestion of a purified protein sample in solution.
-
Protein Preparation:
-
Denature the protein sample in a buffer containing 8 M urea (B33335) or 0.1% RapiGest SF.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
-
Digestion:
-
Prepare the this compound activation buffer: 50 mM Tris-HCl (pH 7.6), 2-5 mM DTT, and 1-5 mM CaCl₂.
-
Add activated this compound to the protein sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction at 37°C for 4-18 hours.
-
-
Reaction Termination and Cleanup:
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.
-
Clean up the resulting peptides using a C18 desalting column prior to LC-MS analysis.
-
Standard In-Solution Digestion Workflow with this compound.
Protocol 2: Sequential Digestion with Trypsin and this compound
This protocol can significantly improve sequence coverage by combining the specificities of two proteases.
-
First Digestion (Trypsin):
-
Prepare the protein sample as described in Protocol 1 (Steps 1.1 - 1.5).
-
Add trypsin to the protein sample at a 1:50 (w/w) ratio.
-
Incubate at 37°C for 4-6 hours.
-
-
Second Digestion (this compound):
-
After the initial trypsin digestion, add CaCl₂ to a final concentration of 1-5 mM. DTT should already be present from the reduction step.
-
Add this compound to the sample at a 1:50 (w/w) ratio.
-
Continue incubation at 37°C for an additional 4-12 hours.
-
-
Reaction Termination and Cleanup:
-
Stop the reaction and clean up the peptides as described in Protocol 1 (Steps 3.1 - 3.3).
-
Sequential Digestion Workflow: Trypsin followed by this compound.
Troubleshooting Logic Diagram
Use this diagram to diagnose issues with low sequence coverage.
Decision tree for troubleshooting low sequence coverage.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Endoproteinase-Arg-C) - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. jessegmeyerlab.github.io [jessegmeyerlab.github.io]
- 11. Improved protease digestion conditions for membrane protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Clostripain vs. Trypsin: A Comparative Guide for Protein Digestion in Proteomics
For researchers, scientists, and drug development professionals navigating the critical step of protein digestion for mass spectrometry-based proteomics, the choice of protease is paramount. While trypsin has long been the gold standard, alternative enzymes like clostripain (also known as Arg-C) are gaining traction for their unique specificities and potential to enhance proteome coverage. This guide provides an objective, data-driven comparison of this compound and trypsin, offering insights into their performance, optimal use, and the experimental protocols that underpin these findings.
At a Glance: this compound vs. Trypsin
| Feature | This compound (Arg-C) | Trypsin |
| Primary Cleavage Site | C-terminus of Arginine (R) | C-terminus of Arginine (R) and Lysine (B10760008) (K) |
| Cleavage at R-P & K-P sites | Cleaves Arginine-Proline (R-P) bonds | Does not cleave at R-P or K-P bonds |
| Optimal pH | 7.6–7.9 | 7.5-8.5 |
| Enzyme Type | Cysteine protease | Serine protease |
| Activators Required | Reducing agent (e.g., DTT) and Calcium ions (Ca2+) | None |
| Key Advantage | Complements trypsin by cleaving at sites trypsin misses, potentially increasing sequence coverage and identifying novel peptides. Effective for arginine-rich proteins. | Highly specific and efficient, generating peptides of an ideal size for mass spectrometry. Well-established and widely used. |
| Primary Limitation | Less efficient at cleaving Lysine residues, resulting in fewer total peptide identifications when used alone compared to trypsin. | Can be hindered by post-translational modifications near cleavage sites and is inefficient at digesting tightly folded proteins. |
Performance Deep Dive: A Quantitative Comparison
The true measure of a protease's utility in proteomics lies in the data it helps generate. The following tables summarize quantitative data from studies comparing the performance of this compound (Arg-C) and trypsin.
Table 1: Peptide and Protein Identifications in a Complex Lysate
A study by Giansanti et al. (2016) provides a direct comparison of several proteases on an E. coli cell lysate. The data for Arg-C and trypsin are highlighted below.
| Protease | Unique Peptides Identified | Protein Groups Identified |
| Trypsin | 15,031 | 1,759 |
| Arg-C | 6,843 | 1,228 |
Data sourced from Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols, 11(5), 993–1006.
As the data indicates, trypsin alone identifies a greater number of both unique peptides and protein groups in a complex mixture. This is expected due to its dual specificity for both lysine and arginine residues.
Table 2: Enhancing Proteome Coverage with this compound
A key application of this compound is to complement trypsin digestion to increase overall protein sequence coverage. A study from Promega demonstrated this by digesting a yeast extract with either trypsin or Arg-C.
| Digestion Method | Total Peptides Identified | Additional Peptides (vs. Trypsin alone) | Total Proteins Identified | Additional Proteins (vs. Trypsin alone) |
| Trypsin alone | 7,094 | - | 1,028 | - |
| Arg-C alone | 9,747 | 2,653 (37.4% increase) | 1,166 | 138 (13.4% increase) |
Data from "Enhancing Proteomics Data Using Arg-C Protease", Promega Corporation application note.[1]
This data clearly illustrates the power of using this compound to access parts of the proteome that are missed by trypsin, leading to a significant increase in both peptide and protein identifications.
Table 3: Missed Cleavage Analysis
Missed cleavages can impact protein identification and quantification. The Giansanti et al. (2016) study also provides data on the percentage of peptides with missed cleavages for both enzymes.
| Protease | 0 Missed Cleavages | 1 Missed Cleavage | 2 Missed Cleavages |
| Trypsin | ~75% | ~20% | ~5% |
| Arg-C | ~60% | ~30% | ~10% |
Approximate values derived from graphical data in Giansanti, P., et al. (2016).
Trypsin exhibits a lower rate of missed cleavages, indicating higher digestion efficiency under the tested conditions.
Enzymatic Specificity and Workflow
The fundamental difference in the cleavage specificity of this compound and trypsin is the basis for their distinct applications in proteomics.
Caption: Cleavage specificity of Trypsin vs. This compound.
A typical bottom-up proteomics workflow involves protein extraction, denaturation, reduction, alkylation, and finally, enzymatic digestion before analysis by mass spectrometry.
References
A Researcher's Guide to Cell Isolation: Clostripain vs. Neutral Protease
For researchers, scientists, and drug development professionals, the successful isolation of viable and functional primary cells is a critical first step for a wide range of applications, from basic research to regenerative medicine. The choice of enzymatic digestion agent is paramount to achieving high cell yields while preserving cellular integrity and function. This guide provides an objective comparison of two commonly used proteases in cell isolation protocols: clostripain and neutral protease.
Executive Summary
Both this compound and neutral protease are effective enzymes for tissue dissociation, often used in conjunction with collagenase. Neutral protease, particularly dispase, is known for its gentle action and broad applicability in separating epithelial sheets and isolating various cell types. This compound, a more specific arginine-C endopeptidase, has gained prominence for its synergistic effects with other enzymes, significantly improving the yield and quality of isolated cells, most notably human islets. The choice between these enzymes, or their combined use, will depend on the specific tissue type, the target cell population, and the downstream application.
Enzyme Characteristics and Mechanism of Action
| Feature | This compound | Neutral Protease (Dispase) |
| Source | Clostridium histolyticum | Bacillus polymyxa |
| Enzyme Class | Cysteine Protease | Metallo-Endopeptidase |
| Primary Cleavage Site | C-terminus of arginine residues.[1] | N-terminal peptide bonds of non-polar amino acid residues.[2] |
| Key Substrates | Arginine-rich proteins. | Fibronectin, Collagen IV, and to a lesser extent, Collagen I.[2] |
| Activators | Reducing agents (e.g., DTT), Ca²⁺.[3] | Divalent cations (Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺).[4] |
| Inhibitors | Sulfhydryl protease inhibitors.[5] | EDTA, EGTA, heavy metals. |
| Optimal pH | ~7.6 | 6.0 - 7.5[4] |
| Key Features | Synergistic with collagenase and neutral protease; can enhance digestion efficiency.[3][6] | Gentle on cell membranes; effective for separating epithelial sheets.[4] |
Performance Comparison: Human Islet Isolation
The most comprehensive comparative data for this compound and neutral protease comes from the field of human islet isolation for transplantation. The addition of purified this compound to enzyme blends has been shown to significantly improve isolation outcomes.
A key study compared the use of collagenase alone, collagenase with neutral protease (NP), collagenase with this compound (CP), and collagenase with both NP and CP. The results are summarized below:
| Parameter | Collagenase Alone | + Neutral Protease (NP) | + this compound (CP) | + NP + CP |
| Undigested Tissue (%) | 21.1 ± 1.1 | 13.3 ± 2.2 | - | 13.7 ± 2.6 |
| Embedded Islets (%) | 13 ± 2 | - | - | 4 ± 1 |
| Post-Culture Survival (%) | - | - | 74.5 ± 4.8 | 42.7 ± 3.9 |
| Stimulation Index | - | 2.0 ± 0.12 | 3.16 ± 0.4 | - |
Data adapted from: Brandhorst et al., Cell Transplant, 2019.[7][8]
These findings highlight that while both neutral protease and this compound reduce the amount of undigested tissue compared to collagenase alone, the supplementation with this compound leads to significantly higher post-culture survival and a better functional response (stimulation index) of the isolated islets.[7][8] The combination of both neutral protease and this compound, in this instance, resulted in the lowest survival rate, suggesting that a more tailored and potentially reduced amount of neutral protease is beneficial when this compound is included.[7][8]
Another study focusing on the addition of this compound to a standard enzyme blend for human islet isolation reported a significant increase in islet yield and the rate of successful transplantations.[3]
Impact on Cellular Signaling
The process of enzymatic dissociation inevitably impacts the cell surface and can influence intracellular signaling pathways.
Neutral Protease (Dispase): By targeting key extracellular matrix (ECM) components like fibronectin and collagen IV, neutral protease directly disrupts the connection between the cell and its surrounding matrix.[2] This disruption can affect focal adhesion signaling, which is crucial for cell survival, proliferation, and differentiation. The cleavage of fibronectin can lead to the disengagement of integrin receptors, triggering downstream signaling cascades that can influence cell behavior.
This compound: With its high specificity for arginine residues, this compound's impact on signaling is likely more targeted. While detailed studies on its specific effects on signaling pathways are limited, its ability to gently aid in tissue dissociation suggests a less disruptive mechanism compared to broader-spectrum proteases.[3] By working synergistically with collagenase, it may help to more efficiently break down the ECM, potentially leading to a quicker release of cells and minimizing their exposure to damaging enzymes.[3][6]
Experimental Workflows and Protocols
The following diagrams and protocols provide a general overview of the steps involved in cell isolation using neutral protease and a combination of enzymes that includes this compound.
Neutral Protease (Dispase) Workflow
General Protocol for Tissue Dissociation using Neutral Protease (Dispase):
-
Preparation: Aseptically prepare a working solution of neutral protease in a balanced salt solution (e.g., HBSS) at a concentration of 0.6-2.4 U/mL. Warm the solution to 37°C.
-
Tissue Processing: Harvest the tissue and place it in a sterile dish. Mince the tissue into small fragments (1-2 mm³).
-
Washing: Wash the tissue fragments several times with a sterile, calcium and magnesium-free balanced salt solution to remove excess blood and contaminants.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile container with the pre-warmed neutral protease solution. Ensure the tissue is fully submerged.
-
Incubation: Incubate at 37°C for 30-90 minutes with gentle agitation. The optimal time will vary depending on the tissue type.
-
Dissociation: Gently triturate the tissue suspension with a pipette to aid in the dissociation of cells.
-
Filtration: Pass the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue clumps.
-
Washing and Collection: Centrifuge the filtered cell suspension at a low speed (e.g., 200-300 x g) for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in a suitable culture medium or buffer.
-
Cell Counting and Viability: Determine the cell yield and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
This compound (in combination with Collagenase) Workflow
General Protocol for Tissue Dissociation using a this compound-Containing Enzyme Blend:
Note: this compound is typically used as a supplement to a collagenase-based enzyme solution. The exact concentrations will need to be optimized for each tissue type.
-
Enzyme Blend Preparation: Aseptically prepare the enzyme blend containing purified collagenase and this compound in a suitable buffer. A neutral protease may also be included at a lower concentration. The final concentrations should be determined based on the specific application and enzyme activities.
-
Tissue Processing: Harvest and mince the tissue as described in the neutral protease protocol.
-
Enzymatic Digestion: Perfuse the tissue with or immerse the minced tissue in the pre-warmed enzyme blend.
-
Incubation and Monitoring: Incubate at 37°C with gentle agitation. It is crucial to monitor the digestion progress visually to avoid over-digestion.
-
Stopping the Digestion: Once the tissue is sufficiently digested, stop the enzymatic reaction by adding a cold buffer or a medium containing serum.
-
Cell Dissociation and Purification: Gently dissociate the remaining tissue fragments by pipetting. The cell suspension can then be filtered and purified, often using a density gradient centrifugation for sensitive cell types like islets.
-
Washing and Collection: Wash the purified cells with a suitable buffer or medium and collect the cell pellet by centrifugation.
-
Cell Counting and Viability: Assess the cell yield and viability.
Conclusion and Recommendations
The choice between this compound and neutral protease for cell isolation is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment.
Neutral Protease (Dispase) is a reliable and gentle option for a wide range of applications, particularly for the isolation of epithelial cells and when maintaining the integrity of cell sheets is important. Its broad substrate specificity makes it an effective single enzyme for many tissue types.
This compound has demonstrated significant advantages in applications where maximizing the yield and functionality of delicate cells is paramount, as evidenced by the human islet isolation data. Its synergistic action with collagenase allows for a more efficient and potentially gentler digestion process.
For researchers looking to optimize their cell isolation protocols, particularly for sensitive cell types or difficult-to-digest tissues, the inclusion of purified this compound in the enzyme blend is a promising strategy. However, for more routine applications or the isolation of robust cell types, neutral protease remains a cost-effective and reliable choice. As with any enzymatic digestion, empirical optimization of enzyme concentrations, digestion times, and temperature is essential for achieving the best possible results.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [frontiersin.org]
- 3. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral Protease - Creative Enzymes [creative-enzymes.com]
- 5. Tissue dissociation enzyme neutral protease assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Comparison of this compound and Neutral Protease as Supplementary Enzymes for Human Islet Isolation. — Nuffield Department of Surgical Sciences [nds.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Clostripain Cleavage Sites in Proteins
For researchers in proteomics, drug development, and molecular biology, accurately identifying the cleavage sites of proteases is paramount to understanding protein function, regulation, and degradation. Clostripain, a cysteine protease from Clostridium histolyticum, is a valuable tool in protein research due to its high specificity for the C-terminal of arginine residues. However, validating its precise cleavage sites within a protein of interest is a critical step to ensure accurate data interpretation.
This guide provides a comprehensive comparison of the primary methods used to validate this compound cleavage sites: Mass Spectrometry, N-terminal Sequencing (Edman Degradation), and Site-Directed Mutagenesis. We present a side-by-side analysis of their performance, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate strategy for their experimental needs.
Method Comparison: A Quantitative Overview
Choosing the right method for validating a this compound cleavage site depends on several factors, including the required sensitivity, throughput, and the specific question being addressed. The following tables summarize the key performance metrics of each technique.
| Parameter | Mass Spectrometry (LC-MS/MS) | N-terminal Sequencing (Edman Degradation) | Site-Directed Mutagenesis |
| Primary Application | High-throughput identification of multiple cleavage sites | Definitive sequencing of a single cleavage product's N-terminus | Functional validation of a predicted cleavage site |
| Sensitivity | High (fmol to low pmol range) | Moderate (10-100 pmol)[1][2] | Not applicable (indirect method) |
| Throughput | High (hundreds to thousands of peptides per run) | Low (one sample at a time, ~30-50 residues)[1][2] | Low to moderate (depends on cloning efficiency) |
| Confirmation Level | High (peptide mass and fragmentation pattern) | Very High (direct amino acid sequencing) | High (functional consequence of mutation) |
| Qualitative Information | Identifies post-translational modifications | Provides the exact N-terminal sequence | Confirms the necessity of a specific residue for cleavage |
| Quantitative Information | Relative or absolute quantification of cleavage products | Not inherently quantitative | Indirectly quantitative (e.g., via Western blot of cleavage products) |
| Parameter | Mass Spectrometry (LC-MS/MS) | N-terminal Sequencing (Edman Degradation) | Site-Directed Mutagenesis |
| Typical Success/Error Rate | False Discovery Rate (FDR) typically controlled at 1-5%[3][4][5][6] | Sequencing efficiency >99% per cycle for up to 30-50 residues[1] | Mutagenesis efficiency >80% for single-site mutations with commercial kits[7][8] |
| Sample Requirement | Low (µg of protein digest) | Moderate (µg of purified fragment)[9] | Plasmid DNA encoding the protein of interest |
| Cost | High (instrumentation and maintenance) | Moderate to High (instrumentation and reagents) | Low to Moderate (reagents and sequencing) |
| Expertise Required | High (instrument operation and data analysis) | Moderate (instrument operation) | Moderate (molecular biology techniques) |
Experimental Workflows and Protocols
To aid in the practical application of these methods, we provide detailed experimental protocols and visual workflows.
Validating a Predicted this compound Cleavage Site
The overall workflow for validating a predicted this compound cleavage site involves several key stages, from the initial in silico prediction to the final experimental confirmation.
Caption: General workflow for validating this compound cleavage sites.
Mass Spectrometry-Based Cleavage Site Mapping
Mass spectrometry is a powerful technique for identifying protease cleavage sites by analyzing the mass of the resulting peptide fragments. This approach allows for the unbiased discovery of cleavage sites across an entire protein.
Caption: Workflow for Mass Spectrometry-based cleavage site mapping.
Detailed Protocol: LC-MS/MS for this compound Cleavage Site Identification
-
Protein Digestion:
-
Dissolve the purified target protein in a suitable buffer, such as 50 mM Tris-HCl, pH 7.6-7.9, containing 5 mM CaCl₂ and 2-5 mM DTT (to activate this compound)[10].
-
Add this compound to the protein solution at an enzyme-to-substrate ratio of 1:100 to 1:20 (w/w)[10][11]. The optimal ratio should be determined empirically.
-
Incubate the reaction at 37°C for 2 to 18 hours[10]. A time course experiment is recommended to monitor the progression of digestion.
-
Stop the reaction by adding a final concentration of 1% formic acid.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2.5% acetonitrile (B52724) and 0.1% formic acid[12].
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the peptides on a reverse-phase C18 column using a gradient of increasing acetonitrile concentration.
-
As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is measured in the first mass analyzer (MS1).
-
Select precursor ions for fragmentation in the collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer (MS2) to obtain tandem mass spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST, or MaxQuant) to match the experimental tandem mass spectra to theoretical spectra generated from a protein database containing the sequence of the target protein.
-
Set the enzyme specificity to "this compound" or "Arg-C" in the search parameters, allowing for a specified number of missed cleavages (typically 1 or 2).
-
Identified peptides that do not have an arginine at their C-terminus (unless it is the C-terminus of the protein) and whose N-terminus follows an arginine in the protein sequence represent potential this compound cleavage sites.
-
The false discovery rate (FDR) should be controlled at an appropriate level (e.g., 1%) to ensure the reliability of the identified cleavage sites[3][4][5][6].
-
N-terminal Sequencing by Edman Degradation
Edman degradation provides a definitive method to determine the N-terminal sequence of a protein or peptide. By isolating the cleavage fragments and subjecting them to Edman sequencing, the exact cleavage site can be identified.
Caption: Workflow for N-terminal sequencing by Edman degradation.
Detailed Protocol: Edman Degradation for Cleavage Site Validation
-
Protein Digestion and Fragment Separation:
-
Digest the target protein with this compound as described in the mass spectrometry protocol.
-
Separate the resulting protein fragments by SDS-PAGE. It is crucial to use high-quality reagents to avoid N-terminal blocking of the fragments[13].
-
Include an undigested control of the protein to compare the fragment sizes.
-
-
Electroblotting:
-
Sample Preparation for Sequencing:
-
Edman Degradation:
-
Place the dried PVDF membrane containing the protein fragment into the reaction cartridge of an automated protein sequencer.
-
The instrument performs sequential cycles of derivatization of the N-terminal amino acid with phenylisothiocyanate (PITC), cleavage of the derivatized amino acid, and its identification by HPLC[15].
-
-
Data Analysis:
-
The sequencer will generate a sequence of amino acids from the N-terminus of the fragment.
-
Align the obtained N-terminal sequence with the full-length sequence of the target protein. The first amino acid of the fragment's sequence corresponds to the P1' position of the this compound cleavage site. The preceding amino acid in the full-length sequence should be arginine.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to confirm the functional importance of a predicted cleavage site. By mutating the arginine residue at the P1 position to an amino acid that is not recognized by this compound (e.g., Alanine), cleavage at that site should be abolished.
Caption: Workflow for site-directed mutagenesis to validate a cleavage site.
Detailed Protocol: Site-Directed Mutagenesis using a QuikChange-based Method
-
Primer Design:
-
Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., changing an Arginine codon 'CGN' to an Alanine codon 'GCN')[16].
-
The mutation should be in the middle of the primers, flanked by at least 10-15 bases of correct sequence on both sides[16].
-
The primers should have a melting temperature (Tm) of ≥78°C[16].
-
-
PCR Mutagenesis:
-
Set up a PCR reaction containing the plasmid DNA with the gene of interest, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient[14].
-
-
DpnI Digestion:
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated DNA.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
-
-
Verification of the Mutant:
-
Isolate plasmid DNA from several resulting colonies.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
-
Comparative Cleavage Assay:
-
Express and purify both the wild-type and the mutant protein.
-
Digest both proteins with this compound under the same conditions.
-
Analyze the digestion products by SDS-PAGE or Western blot. The disappearance of a specific cleavage fragment in the mutant protein compared to the wild-type indicates that the mutated arginine was indeed a this compound cleavage site[18][19].
-
Conclusion
Validating this compound cleavage sites is a crucial step in protein research. The choice of method depends on the specific research question and available resources. Mass spectrometry offers a high-throughput approach for discovering cleavage sites, Edman degradation provides definitive N-terminal sequence information for isolated fragments, and site-directed mutagenesis is the gold standard for confirming the functional relevance of a specific cleavage site. By understanding the strengths and limitations of each technique and following detailed protocols, researchers can confidently and accurately map the proteolytic landscape of their proteins of interest.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. rapidnovor.com [rapidnovor.com]
- 3. hse.ru [hse.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. cib.csic.es [cib.csic.es]
- 14. Preparation of protein samples for mass spectrometry and N-terminal sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Site-directed mutagenesis, proteolytic cleavage, and activation of human proheparanase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protease Specificity: A Comparative Guide to Clostripain Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise activity and potential off-target effects of proteases is paramount. This guide provides a detailed comparison of Clostripain, a cysteine protease from Clostridium histolyticum, with other common proteases, focusing on its cross-reactivity. Supported by experimental data, this document aims to be an essential resource for experimental design and interpretation.
This compound is a highly specific protease that preferentially cleaves the peptide bond at the carboxyl side of arginine residues.[1][2][3] This specificity makes it a valuable tool in protein sequencing and cell isolation protocols.[3][4] However, like any enzyme, understanding its potential for cross-reactivity with other proteases and substrates is crucial for accurate and reliable results. This guide explores the substrate specificity and inhibitor interactions of this compound in comparison to other well-characterized proteases such as trypsin and papain.
Substrate Specificity: A Tale of Two Residues
This compound's hallmark is its stringent preference for arginine at the P1 position of its substrate.[2] While it can hydrolyze peptide bonds following lysine (B10760008) residues, the rate is significantly lower.[4] This contrasts with the broader specificity of the serine protease, trypsin, which efficiently cleaves after both arginine and lysine residues.[2]
Table 1: Comparison of Protease Substrate Specificity
| Protease | Class | Primary P1 Specificity | Notes |
| This compound | Cysteine Protease | Arginine (Arg) | Very low activity towards Lysine (Lys).[4] |
| Trypsin | Serine Protease | Arginine (Arg), Lysine (Lys) | Cleaves efficiently at both residues.[2] |
| Papain | Cysteine Protease | Broad | Prefers hydrophobic residues at P2, but accepts a wide range of amino acids at P1. |
Inhibitor Cross-Reactivity: Gauging Specificity and Potency
The inhibitor profile of a protease is a key indicator of its active site architecture and potential for cross-reactivity. Leupeptin (B1674832), a reversible inhibitor of serine and cysteine proteases, is known to be a potent inhibitor of this compound.[5] Comparing its inhibition constant (Ki) for this compound with other proteases provides a quantitative measure of cross-reactivity.
Table 2: Comparative Inhibition of Proteases by Leupeptin
| Protease | Class | Inhibitor | Ki (nM) |
| This compound | Cysteine Protease | Leupeptin | Potent inhibitor (specific Ki not widely reported) |
| Cathepsin B | Cysteine Protease | Leupeptin | 6 |
| Calpain | Cysteine Protease | Leupeptin | 10 |
| Trypsin | Serine Protease | Leupeptin | 35 |
| Plasmin | Serine Protease | Leupeptin | 3,400 |
| Kallikrein | Serine Protease | Leupeptin | 19,000 |
Data for Cathepsin B, Calpain, Trypsin, Plasmin, and Kallikrein sourced from Selleck Chemicals product information.[4] The potency of leupeptin against this compound is documented, though a precise Ki value is not consistently cited in available literature.
Experimental Protocols for Assessing Protease Cross-Reactivity
Accurate determination of protease specificity and cross-reactivity relies on robust experimental methodologies. Fluorogenic substrate assays are a common and sensitive method for quantifying enzyme kinetics.
Protocol: Determining Protease Activity using a Fluorogenic Substrate Assay
This protocol outlines the general steps for measuring the kinetic parameters (Km and kcat) of a protease with a specific fluorogenic substrate (e.g., Z-Arg-AMC for arginine-specific proteases).
Materials:
-
Purified protease (e.g., this compound, Trypsin)
-
Fluorogenic substrate stock solution (e.g., Z-Arg-AMC in DMSO)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT for this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a substrate dilution series: From the stock solution, create a range of substrate concentrations in the assay buffer. A typical range would span from 0.1 to 10 times the expected Michaelis constant (Km).
-
Prepare the enzyme solution: Dilute the protease in cold assay buffer to a final concentration that ensures a linear reaction rate over the desired measurement period (typically 10-15 minutes).
-
Initiate the reaction: Add the enzyme solution to the microplate wells containing the substrate dilutions. The final volume in each well should be consistent.
-
Measure fluorescence: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., ~360-380 nm excitation and ~440-460 nm emission for AMC).[6] Record the fluorescence intensity at regular intervals.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the catalytic efficiency (kcat/Km) from these parameters.
-
Protocol: Determining the Inhibition Constant (Ki)
This protocol describes how to determine the Ki of an inhibitor for a specific protease.
Materials:
-
All materials from the activity assay protocol.
-
Inhibitor stock solution.
Procedure:
-
Perform the activity assay with inhibitor: Follow the protease activity assay protocol, but include a range of inhibitor concentrations in the reaction mixture. It is recommended to perform the assay at a substrate concentration close to the Km of the enzyme.
-
Vary substrate and inhibitor concentrations: To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with multiple fixed inhibitor concentrations while varying the substrate concentration.
-
Data Analysis:
-
Plot the reaction velocities against substrate concentrations for each inhibitor concentration.
-
Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value.
-
Visualizing the Workflow for Cross-Reactivity Assessment
The process of evaluating protease cross-reactivity can be visualized as a systematic workflow. The following diagram illustrates the key steps, from initial protease selection to comparative kinetic analysis.
Caption: Workflow for assessing protease cross-reactivity.
Conclusion
This compound's high specificity for arginine residues distinguishes it from other proteases like trypsin, which exhibits broader specificity for both arginine and lysine. This makes this compound a valuable tool when precise cleavage is required. However, the potential for low-level activity on non-canonical substrates and its inhibition by broad-spectrum inhibitors like leupeptin highlight the importance of careful experimental design and control. By employing rigorous kinetic analysis and understanding the comparative biochemistry of different proteases, researchers can leverage the unique properties of this compound while mitigating the risks of experimental artifacts arising from unforeseen cross-reactivity.
References
- 1. Interaction of this compound with natural trypsin inhibitors and its affinity labeling by Nalpha-p-nitrobenzyloxycarbonyl arginine chlormethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Endoproteinase-Arg-C) | Worthington Biochemical [worthington-biochem.com]
- 4. This compound (Endoproteinase-Arg-C) - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Cell Dissociation: Clostripain in Focus
For researchers, scientists, and drug development professionals, the isolation of high-quality single cells from tissues or cell cultures is a critical first step for a multitude of downstream applications. The choice of dissociation enzyme plays a pivotal role in determining cell yield, viability, and the preservation of cellular structures, particularly cell surface proteins. This guide provides a comprehensive comparison of Clostripain's performance, primarily as a key component of crude collagenase preparations, with other commonly used dissociation enzymes such as Trypsin, purified Collagenase, and Dispase.
This compound, a cysteine protease from Clostridium histolyticum, is recognized for its synergistic role in enzymatic tissue dissociation. While not typically used as a standalone enzyme for this purpose, its presence in crude collagenase formulations is crucial for the efficient breakdown of the extracellular matrix (ECM). This guide will delve into the quantitative performance of enzyme mixtures containing this compound and compare them against other standard dissociation reagents.
Comparative Performance of Dissociation Enzymes
The effectiveness of a cell dissociation enzyme is measured by several key parameters: the time required for dissociation, the resulting cell yield and viability, and the preservation of cell surface markers crucial for downstream analysis like flow cytometry. The following tables summarize the performance of this compound-containing enzyme mixtures against other common alternatives.
| Enzyme | Typical Dissociation Time | Cell Yield | Cell Viability | Preservation of Cell Surface Proteins |
| Crude Collagenase (with this compound) | Variable (depends on tissue and enzyme lot) | High (especially for complex tissues) | Good to High | Generally good, but can vary with protease levels |
| Trypsin | Short (typically 2-10 minutes for cell lines)[1] | High (for adherent cell lines) | Good, but can be reduced with over-exposure[2] | Can be poor; known to cleave some surface proteins[3][4][5] |
| Purified Collagenase | Longer (less efficient alone for complex tissue) | Moderate (may be insufficient for some tissues without supplementation) | High | Excellent |
| Dispase | Moderate to Long[6] | Variable (effective for separating epithelial sheets)[6] | High (considered gentle)[6] | Excellent |
| This compound (as a supplement) | Reduces overall digestion time[7] | Significantly increases yield (e.g., in islet isolation)[7] | High (contributes to efficient, gentle dissociation)[7] | Good (used in applications requiring receptor integrity)[8] |
Understanding the Role of this compound in Crude Collagenase
Crude collagenase preparations are categorized into different "types" based on the relative abundance of various enzymatic activities, including collagenase, caseinase, this compound, and tryptic activities. This variation allows for the selection of an appropriate enzyme mixture for specific tissue types.[9][10]
| Crude Collagenase Type | Relative this compound Activity | Recommended For |
| Type 1 | Average | Epithelial, liver, lung, fat, and adrenal tissue.[9][10] |
| Type 2 | High | Heart, bone, muscle, thyroid, and cartilage.[9][10] |
| Type 3 | Low | Mammary cells.[9][10] |
| Type 4 | Low | Pancreatic islets and applications where receptor integrity is critical.[8][9] |
Experimental Protocols
Detailed methodologies are essential for reproducible and optimal cell dissociation. Below are representative protocols for the enzymes discussed. It is important to note that optimal conditions, such as enzyme concentration and incubation time, should be determined empirically for each specific cell type and application.[6]
Protocol 1: Dissociation of Adherent Cell Lines using Trypsin-EDTA
-
Preparation: Pre-warm Trypsin-EDTA solution (e.g., 0.25%) and complete growth medium to 37°C.
-
Cell Washing: Aspirate the culture medium from the flask and wash the cell monolayer with a sterile, calcium and magnesium-free phosphate-buffered saline (PBS).
-
Enzyme Incubation: Add a sufficient volume of the pre-warmed Trypsin-EDTA solution to cover the cell monolayer. Incubate the flask at 37°C for 2-5 minutes. Monitor the cells under a microscope until they appear rounded and detached.[1]
-
Inactivation: Add an equal volume of complete growth medium containing serum to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to break up any remaining cell clumps. Transfer the suspension to a sterile centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Cell Counting and Viability: Determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Tissue Dissociation using Crude Collagenase (with this compound)
-
Preparation: Prepare a sterile collagenase solution at the desired concentration (e.g., 0.1-0.25% w/v) in a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with calcium and magnesium.[11][12] The optimal concentration will depend on the tissue type and the specific activity of the collagenase lot.[12]
-
Tissue Preparation: Mince the tissue into small fragments (1-3 mm³) using sterile scalpels or scissors.[12]
-
Washing: Wash the tissue fragments several times with sterile PBS to remove excess blood and debris.[12]
-
Enzyme Digestion: Place the minced tissue in the prepared collagenase solution. The volume should be sufficient to immerse the tissue. Incubate at 37°C with gentle agitation for a period ranging from 30 minutes to several hours, depending on the tissue's resistance to digestion.[12]
-
Dissociation Monitoring: Periodically observe the digestion process. Gentle pipetting can aid in the dissociation of the tissue into a single-cell suspension.
-
Cell Collection: Once the tissue is sufficiently dissociated, pass the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove any undigested tissue clumps.
-
Washing and Centrifugation: Wash the collected cells by adding an excess of sterile PBS or culture medium and centrifuging at a low speed (e.g., 100-200 x g) for 5-10 minutes. Repeat this step twice.
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate buffer or culture medium for downstream applications. Determine cell yield and viability.
Protocol 3: Gentle Dissociation using Dispase
-
Preparation: Prepare a Dispase solution at a concentration of 0.6-2.4 U/mL in a balanced salt solution.[6]
-
Tissue Preparation: Mince the tissue into small pieces (3-4 mm).[6]
-
Washing: Wash the tissue fragments multiple times with sterile DPBS without calcium and magnesium.[6]
-
Enzyme Incubation: Submerge the tissue fragments in the Dispase solution and incubate at 37°C. For more compact tissues, incubation for up to an hour with slow stirring may be necessary.[6] Dispase can also be used in combination with collagenase for more efficient dissociation.[6]
-
Cell Collection: Separate the dispersed cells from the remaining tissue fragments by passing the suspension through a sterile mesh or by allowing the larger fragments to settle and decanting the supernatant.[6]
-
Centrifugation and Resuspension: Pellet the cells by centrifugation, discard the enzyme solution, and resuspend the cells in the desired culture medium.[6]
Visualizing the Process: Workflows and Pathways
Understanding the workflow of cell dissociation and the underlying biological pathways affected is crucial for optimizing experimental outcomes.
The process of enzymatic cell dissociation primarily targets the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. The enzymes discussed in this guide act on different components of the ECM to release individual cells.
Disruption of the ECM by dissociation enzymes can impact intracellular signaling pathways that are normally regulated by cell-matrix interactions through receptors like integrins.[13][14][15] These pathways control critical cellular processes such as survival, proliferation, and apoptosis.[16][17] Therefore, a gentle and efficient dissociation process is vital to minimize cellular stress and maintain the physiological state of the isolated cells.
References
- 1. Comparison of Enzymatic and Non-Enzymatic Means of Dissociating Adherent Monolayers of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubio.ch [lubio.ch]
- 3. echemi.com [echemi.com]
- 4. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. This compound, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. genaxxon.com [genaxxon.com]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Extracellular matrix as a contextual determinant of transforming growth factor-β signaling in epithelial-mesenchymal transition and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming Complete Protein Digestion by Clostripain
For researchers, scientists, and drug development professionals, ensuring the complete and accurate cleavage of proteins is a critical step in downstream analysis. This guide provides a comprehensive comparison of methods to confirm the complete digestion of proteins by Clostripain, offering insights into alternative proteases and presenting supporting experimental data and protocols.
This compound, an endoproteinase with high specificity for the C-terminal of arginine residues, is a valuable tool in proteomics and protein characterization.[1] However, verifying the completeness of the digestion reaction is paramount to avoid misleading results in subsequent analyses such as mass spectrometry or peptide mapping. This guide explores three common methods for confirming complete digestion: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Comparing Proteases: this compound vs. Trypsin
While this compound is highly specific for arginine residues, Trypsin is another widely used protease that cleaves at both lysine (B10760008) and arginine residues.[2] The choice between these enzymes often depends on the desired peptide fragments and the specific protein sequence.
| Feature | This compound | Trypsin |
| Primary Cleavage Site | C-terminal of Arginine (R) | C-terminal of Arginine (R) and Lysine (K) |
| Specificity | High for Arginine | High for Arginine and Lysine |
| Missed Cleavages | Can occur, especially with adjacent proline residues | More frequent at lysine residues compared to arginine residues, and influenced by nearby acidic residues.[3][4] |
| Optimal pH | 7.6 - 7.8 | 8.0 - 9.0 |
Methods for Confirming Complete Digestion
The confirmation of complete protein digestion relies on the principle of demonstrating the absence of the intact protein and the comprehensive presence of the expected peptide fragments.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a straightforward and widely used technique to visually assess the completeness of a protein digestion.[5] By separating proteins based on their molecular weight, one can observe the disappearance of the band corresponding to the intact protein and the appearance of a smear or distinct smaller bands representing the resulting peptides.
-
Sample Preparation:
-
Take aliquots of the digestion reaction at different time points (e.g., 0, 1, 2, 4, and 18 hours) and immediately stop the reaction by adding a denaturing sample loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Include a control sample of the undigested protein.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the intact protein and its expected larger fragments.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
-
Interpretation:
-
Complete Digestion: The lane corresponding to the final time point should show the complete disappearance of the band for the intact protein. A smear or very faint low molecular weight bands may be visible, representing the peptide fragments.
-
Incomplete Digestion: The presence of the intact protein band at the final time point indicates that the digestion is not complete. The intensity of this band should decrease over the time course.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the peptide fragments generated during digestion.[6] By comparing the chromatograms of the digest over time, one can monitor the disappearance of the peak corresponding to the intact protein and the emergence and stabilization of the peptide peaks.
-
Sample Preparation:
-
Take aliquots of the digestion reaction at various time points and stop the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%.
-
Include a sample of the undigested protein.
-
Centrifuge the samples to remove any precipitate.
-
-
HPLC Separation:
-
Inject the supernatant onto a C18 reversed-phase column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a constant concentration of an ion-pairing agent (e.g., 0.1% TFA).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Interpretation:
-
Complete Digestion: The chromatogram of the final time point should show the absence of the peak corresponding to the intact protein. The peptide peaks should be well-resolved and their peak areas should remain constant in the later time points, indicating the reaction has reached completion.
-
Incomplete Digestion: The presence of the intact protein peak in the final chromatogram signifies an incomplete reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most comprehensive method for confirming complete protein digestion. It not only separates the peptides but also provides their mass and sequence information, allowing for a detailed characterization of the digestion products and the identification of any undigested protein.
-
Sample Preparation:
-
Prepare the digested sample as described for HPLC analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC system coupled to a mass spectrometer.
-
Separate the peptides using a reversed-phase column with a suitable gradient.
-
The eluting peptides are ionized and their mass-to-charge ratio (m/z) is measured in the mass spectrometer (MS1 scan).
-
Selected peptide ions are fragmented, and the m/z of the fragments is measured (MS/MS scan).
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
The data is analyzed to:
-
Confirm the absence of the intact protein.
-
Identify the expected peptide fragments based on the known cleavage specificity of this compound.
-
Quantify the extent of "missed cleavages" (arginine sites that were not cleaved). A low percentage of missed cleavages indicates a more complete digestion.[7]
-
Calculate the protein sequence coverage, which is the percentage of the protein's amino acid sequence that is identified in the form of peptides. High sequence coverage is indicative of a thorough digestion.
-
-
Quantitative Comparison of Digestion Efficiency
While direct quantitative comparisons of this compound and Trypsin digestion efficiency are not abundant in the literature, the concept of "missed cleavages" is a key metric for evaluating completeness. Studies have shown that for Trypsin, missed cleavages are more common at lysine sites than arginine sites and can be influenced by the surrounding amino acid sequence.[3] A lower percentage of missed cleavages indicates a more efficient and complete digestion. When using this compound, monitoring the number of missed arginine cleavages is the primary indicator of digestion efficiency.
| Parameter | This compound | Trypsin |
| Primary Metric for Incomplete Digestion | Percentage of missed Arginine (R) cleavages | Percentage of missed Arginine (R) and Lysine (K) cleavages |
| Factors Influencing Missed Cleavages | - Proline adjacent to the cleavage site- Suboptimal digestion conditions (pH, temperature, time) | - Proline adjacent to the cleavage site- Acidic residues near the cleavage site- Suboptimal digestion conditions |
| Expected Outcome of Complete Digestion | Low to zero missed Arginine cleavages | Low to zero missed Arginine and Lysine cleavages |
Conclusion
Confirming the complete digestion of proteins by this compound is essential for accurate and reliable downstream analysis. A combination of methods, starting with a rapid visual check by SDS-PAGE, followed by more detailed analysis using HPLC and, for the most comprehensive assessment, LC-MS/MS, provides a robust workflow for ensuring digestion completeness. By carefully selecting the appropriate confirmation method and comparing the results to those achievable with alternative proteases like Trypsin, researchers can have high confidence in the quality of their proteomic data.
References
- 1. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein analysis SDS PAGE [qiagen.com]
- 6. hplc.eu [hplc.eu]
- 7. reddit.com [reddit.com]
A Researcher's Guide to Clostripain: Applications, Limitations, and Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of the right protease is a critical step in experimental design. This guide provides a comprehensive literature review of Clostripain, offering a detailed comparison with other common proteases, experimental protocols, and a clear overview of its applications and limitations.
This compound, a cysteine protease isolated from the bacterium Clostridium histolyticum, is a highly specific endopeptidase that preferentially cleaves peptide bonds at the C-terminus of arginine residues.[1][2] This stringent specificity makes it a valuable tool in various research and biotechnological applications, from protein sequencing to cell and tissue dissociation. However, like any enzymatic tool, its utility is defined by both its strengths and its inherent limitations. This guide aims to provide an objective comparison of this compound's performance against common alternatives, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Comparative Performance of Proteases
To provide a clear quantitative comparison, the following table summarizes the performance of this compound against other commonly used proteases in key applications.
| Feature | This compound | Trypsin | Collagenase (Crude) | Thermolysin |
| Primary Cleavage Site | C-terminus of Arginine (R)[1][2] | C-terminus of Lysine (K) & Arginine (R) | Collagen triple helix | N-terminus of hydrophobic residues |
| Enzyme Class | Cysteine Protease | Serine Protease | Metalloprotease | Metalloprotease |
| Optimal pH | 7.6 - 7.9[2] | 7.5 - 8.5 | 7.0 - 8.0 | 7.0 - 8.5 |
| Activators | Reducing agents (e.g., DTT, cysteine), Ca²⁺[3] | Ca²⁺ | Ca²⁺ | Ca²⁺, Zn²⁺ |
| Common Inhibitors | Oxidizing agents, heavy metal ions (Co²⁺, Cu²⁺, Cd²⁺), EDTA | Serine protease inhibitors (e.g., PMSF, AEBSF) | EDTA, EGTA | EDTA, EGTA |
| Missed Cleavage Rate | Generally low at Arginine sites; does not cleave Lysine. | Higher than this compound at Arginine sites, especially when followed by Proline or acidic residues.[4] | Not applicable | Varies depending on protein structure |
| Application Highlight | Pancreatic Islet Isolation: Significantly improves islet yield when used as a supplement. | Proteomics: Gold standard for protein identification due to predictable peptide generation.[2] | Tissue Dissociation: Primary enzyme for liberating cells from extracellular matrix. | Tissue Dissociation: Often used in combination with collagenase. |
| Quantitative Comparison (Pancreatic Islet Isolation) | Islet Equivalents (IEQ)/g pancreas: 3598 ± 1234 (with this compound) vs. 2498 ± 1567 (without this compound) | Not typically used as the primary enzyme for islet isolation. | Essential component, but yield is enhanced with supplemental proteases. | Often used, but direct comparison data with this compound is limited. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key applications of this compound.
In-Solution Protein Digestion for Mass Spectrometry
This protocol is designed for the digestion of purified proteins or complex protein mixtures in solution for subsequent analysis by mass spectrometry.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 100 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA)
-
This compound Activation Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM CaCl₂ and 2.5 mM DTT
-
Sequencing Grade Modified this compound
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
Procedure:
-
Denaturation: Solubilize the protein sample in Denaturation Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate for 1 hour at room temperature in the dark.
-
Dilution: Dilute the sample with this compound Activation Buffer to reduce the urea concentration to less than 1 M.
-
Activation of this compound: Reconstitute lyophilized this compound in the Activation Buffer.
-
Digestion: Add activated this compound to the protein sample at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.5%.
-
Desalting: Desalt the peptide mixture using a C18 spin column prior to LC-MS/MS analysis.
Pancreatic Islet Isolation
This protocol outlines the key steps for isolating pancreatic islets, highlighting the role of this compound as a supplementary enzyme.
Materials:
-
Pancreas
-
Collagenase solution (e.g., Liberase HI)
-
This compound
-
Neutral Protease
-
Hank's Balanced Salt Solution (HBSS)
-
Ficoll-Paque density gradient
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution containing collagenase and neutral protease in HBSS. Just before perfusion, add this compound to the enzyme blend.
-
Pancreas Perfusion: Cannulate the pancreatic duct and perfuse the pancreas with the enzyme solution until it is fully distended.
-
Digestion: Transfer the distended pancreas to a Ricordi chamber and digest at 37°C with gentle agitation. Monitor the digestion process by periodically examining samples under a microscope for the release of free islets.
-
Digestion Termination: Once a sufficient number of islets are freed from the acinar tissue, stop the digestion by adding cold HBSS.
-
Islet Purification: Collect the digested tissue and purify the islets from the exocrine tissue using a Ficoll density gradient centrifugation.
-
Islet Culture: Culture the purified islets in appropriate media before transplantation or further experimentation.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for in-solution protein digestion and pancreatic islet isolation.
References
- 1. The heterodimeric protease this compound from Clostridium histolyticum is encoded by a single gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 3. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Clostripain
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Clostripain, a cysteine protease derived from Clostridium histolyticum. Adherence to these procedural steps will minimize risk and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like many enzymes, presents a primary hazard as a respiratory sensitizer.[1][2] Inhalation of enzyme dust or aerosols can lead to allergic reactions.[1][2] It is also classified as a skin and eye irritant.[3] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level particulate respirator (e.g., FFP2/FFP3).[3][4][5][6] | To prevent inhalation of lyophilized powder or aerosols, which can cause respiratory sensitization.[1][2] |
| Hand Protection | Nitrile gloves are preferred.[7] Check for tears or punctures before use.[7][8] | To prevent skin contact and irritation. Nitrile offers good chemical resistance and is a suitable alternative for those with latex allergies.[7][9] |
| Eye Protection | Chemical safety goggles.[10] A face shield should be worn over goggles when there is a splash hazard.[10] | To protect eyes from dust particles and splashes of enzyme solutions. |
| Body Protection | Long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Handling of Lyophilized this compound
-
Acclimatization: Before opening, allow the sealed container of lyophilized this compound to equilibrate to room temperature for at least 3 hours.[10] This prevents moisture condensation and reduces the risk of the powder becoming airborne upon opening.[10]
-
Opening the Container: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Reconstitution:
-
Add the appropriate buffer to the vial gently to avoid frothing or aerosol generation.
-
Cap the vial securely and mix by gentle inversion or swirling. Do not vortex.
-
2. Handling of this compound Solutions
-
Always handle this compound solutions within a designated area, away from general laboratory traffic.
-
Use positive displacement pipettes for accurate and safe transfer of enzyme solutions.
-
Avoid creating aerosols. When mixing, do so gently.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[11][12]
-
Ventilate: If the spill is in an enclosed space, ensure adequate ventilation.[13]
-
Don PPE: Before cleaning, put on the appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.[11]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[11][13]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.[11][13]
-
Collection: Once fully absorbed, carefully scoop the material into a designated, leak-proof waste container.[11][13]
-
Decontamination:
-
Wipe the spill area with a 5% bleach solution.
-
Allow the bleach to remain in contact with the surface for at least 15-20 minutes.
-
Wipe the area again with soap and water.[14]
-
In Case of Personal Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[10] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[10][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10] |
Disposal Plan
All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as chemical waste.
Deactivation and Disposal of this compound Solutions
Small volumes of this compound solutions can be deactivated before disposal:
-
Add a 5% bleach solution to the enzyme solution.
-
Allow the mixture to stand for 12-16 hours to ensure complete inactivation.[3]
-
After inactivation, the solution can be further diluted with water and disposed of down the drain, in accordance with local regulations.[3]
For larger volumes or undiluted enzyme, disposal should be handled through your institution's hazardous waste program.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. AMFEP - Guide on safe handling of enzymes [amfep.org]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. southernbiological.com [southernbiological.com]
- 4. queensu.ca [queensu.ca]
- 5. www2.lbl.gov [www2.lbl.gov]
- 6. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. edvotek.com [edvotek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
